Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Beschreibung
BenchChem offers high-quality Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)9-6-14-5-8(12)7(2)4-10(14)13-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYZFJNFCVMAEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C(=CC2=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649978 | |
| Record name | Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
907945-87-3 | |
| Record name | Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This technical guide provides a detailed exposition on the synthesis and characterization of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. This document outlines a robust, two-step synthetic pathway, commencing with the selective bromination of 2-amino-4-methylpyridine to yield the key intermediate, 2-amino-5-bromo-4-methylpyridine. Subsequently, a classical condensation-cyclization reaction with ethyl bromopyruvate affords the target molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step experimental protocol but also a deep dive into the chemical principles, mechanistic rationale, and comprehensive characterization of the final compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in the landscape of pharmaceutical research[2][3]. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for the design of molecules that can interact with a variety of biological targets. Marketed drugs such as zolpidem (anxiolytic) and alpidem (hypnotic) feature this core structure, underscoring its therapeutic relevance[1][3]. The introduction of various substituents onto this scaffold allows for the fine-tuning of a compound's pharmacological profile. Specifically, the incorporation of a bromine atom, a methyl group, and an ethyl carboxylate moiety, as in the case of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries in drug discovery campaigns. The bromine atom, for instance, can be readily utilized in cross-coupling reactions to introduce further molecular diversity[4].
Synthetic Strategy and Mechanistic Insights
The synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is approached via a logical and efficient two-step sequence. The overall synthetic scheme is depicted below.
Caption: Simplified mechanism of electrophilic bromination.
Step 2: Condensation and Intramolecular Cyclization
The second and final step is the construction of the imidazo[1,2-a]pyridine ring system. This is achieved through the reaction of 2-amino-5-bromo-4-methylpyridine with ethyl bromopyruvate. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridine on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system. This is a classic and widely employed method for the synthesis of imidazo[1,2-a]pyridines.[5]
Caption: Experimental workflow for the cyclization reaction.
Detailed Experimental Protocols
Step 1: Synthesis of 2-amino-5-bromo-4-methylpyridine
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 30 g (277.8 mmol) of 2-amino-4-methylpyridine in 150 ml of DMF. Cool the flask to 0°C in an ice bath.
-
Addition of Brominating Agent: Prepare a solution of 49.44 g (277.8 mmol) of N-Bromosuccinimide (NBS) in a suitable amount of DMF. Add the NBS solution dropwise to the cooled 2-amino-4-methylpyridine solution over a period of 1 hour, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 20°C and stir for 8-10 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[6]
-
Work-up: Pour the reaction mixture into 500 ml of ice-water. A brown solid will precipitate.
-
Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with water. Wash the collected solid with 164 ml of acetonitrile and filter again. Dry the solid under vacuum to obtain 2-amino-5-bromo-4-methylpyridine as a brown solid. The reported yield for this procedure is approximately 80%.[4]
Step 2: Synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
-
Reaction Setup: To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 equivalent) in ethanol, add ethyl bromopyruvate (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Characterization Data
The structural confirmation of the synthesized Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is achieved through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine core, the ethyl ester group, and the methyl group. The aromatic protons will likely appear as singlets or doublets in the range of δ 7.5-9.5 ppm. The ethyl group will exhibit a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm. The methyl group protons are expected to be a singlet around δ 2.4-2.7 ppm. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield, typically around δ 160-165 ppm. The aromatic carbons will appear in the region of δ 110-150 ppm. The methylene and methyl carbons of the ethyl group will be seen at approximately δ 60 ppm and δ 14 ppm, respectively. The methyl group on the pyridine ring will have a chemical shift in the range of δ 15-20 ppm. |
| Mass Spec. | High-resolution mass spectrometry (HRMS) should confirm the molecular formula of the compound, C11H11BrN2O2. The mass spectrum will show the molecular ion peak [M+H]⁺ with the characteristic isotopic pattern for a bromine-containing compound. |
| FT-IR | The infrared spectrum will show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1650 cm⁻¹), and C-H stretching vibrations. |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently cited synthetic methodologies for the construction of the imidazo[1,2-a]pyridine scaffold. The reliability of the synthesis is enhanced by the following:
-
High-Yielding Precursor Synthesis: The use of NBS for the bromination of 2-amino-4-methylpyridine is a documented, high-yield procedure, ensuring a steady supply of the key intermediate.[4][6]
-
Robust Cyclization: The condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound is a fundamental and dependable method for the formation of the imidazo[1,2-a]pyridine ring system.[5]
-
Standard Purification Techniques: The use of standard laboratory techniques such as precipitation, filtration, and column chromatography for purification ensures that the final product can be obtained with high purity.
-
Comprehensive Characterization: The proposed suite of analytical techniques (NMR, MS, IR) provides a thorough means of structural verification and purity assessment, ensuring the identity and quality of the synthesized compound.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and characterization of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. By detailing a reliable synthetic route and outlining the expected analytical data, this document serves as a valuable resource for researchers engaged in the exploration of novel therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold. The insights into the reaction mechanisms and the emphasis on established, trustworthy protocols are intended to facilitate the successful and efficient production of this important chemical entity.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Dahmani, S., et al. (n.d.). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH. Retrieved from [Link]
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC - NIH. Retrieved from [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH. Retrieved from [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
-
Georgia Southern University. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (n.d.). PubMed. Retrieved from [Link]
- He, Q. (2010). Synthesis of 2-amino-6-bromopyridine. Nanjing University of Technology and Engineering.
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC - NIH. Retrieved from [Link]
-
Chem-Impex. (n.d.). 6-Amino-3-bromo-2-methylpyridine. Retrieved from [Link]
-
Synthesis of 2-Amino-5-bromopyridine. (2025). ResearchGate. Retrieved from [Link]
-
Biradar, S. A., et al. (2009). A novel method for the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine using microwave irradiation. Molbank. Retrieved from [Link]
-
C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. Retrieved from [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025). ResearchGate. Retrieved from [https://www.researchgate.net/publication/344405295_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])
- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.
-
Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. (2024). PubMed. Retrieved from [Link]
-
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure, forming the core of several marketed drugs.[1] This document synthesizes available data with established analytical methodologies to serve as a critical resource for researchers. Where experimental data for this specific molecule is not publicly available, this guide presents predicted properties based on established computational models and outlines detailed, field-proven protocols for their empirical determination. The causality behind experimental choices is explained to provide a self-validating framework for researchers aiming to characterize this and similar molecules.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic heteroaromatic scaffold that has garnered immense interest in pharmaceutical research due to its versatile biological activities.[2] Derivatives of this core have demonstrated a wide array of therapeutic applications, including anxiolytic, sedative, anti-ulcer, and anticancer properties.[1] The specific substitutions on the ring system, such as the bromine at the 6-position, the methyl group at the 7-position, and the ethyl carboxylate at the 2-position, critically influence the molecule's steric and electronic properties. These modifications directly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.
A thorough understanding of the physicochemical properties of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is therefore a prerequisite for its rational development as a potential therapeutic agent. This guide provides the foundational knowledge for such an endeavor.
Molecular Structure and Core Chemical Properties
The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. The structure of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate underpins all its other properties.
IUPAC Name: ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS Number: 907945-87-3[3]
Table 1: Core Molecular and Predicted Physicochemical Properties
| Property | Value (Predicted/Calculated or Analog-Derived) | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 283.12 g/mol | Influences diffusion rates and molar concentration calculations. |
| Exact Mass | 281.9998 Da | Crucial for high-resolution mass spectrometry (HRMS) confirmation. |
| XLogP3 (Predicted) | ~2.5 - 3.0 | Indicates lipophilicity; critical for predicting membrane permeability and solubility. A value in this range often suggests good potential for oral absorption. |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | Predicts transport properties. A TPSA < 140 Ų is often associated with good cell permeability. |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |
| Hydrogen Bond Acceptors | 4 | Influences solubility in polar solvents and potential for target binding. |
| Rotatable Bond Count | 3 | Relates to conformational flexibility, which can impact receptor binding. |
Note: Predicted values are derived from computational algorithms (e.g., XLogP3) and analysis of structurally similar compounds. Experimental verification is essential.
Synthesis and Spectroscopic Characterization
The synthesis of imidazo[1,2-a]pyridines is well-established, typically involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound (the Tschitschibabin reaction).[2] For the title compound, this would involve the reaction of 2-amino-5-bromo-4-methylpyridine with ethyl bromopyruvate.
Logical Workflow for Synthesis and Confirmation
The following diagram illustrates the logical flow from synthesis to structural confirmation, a critical pathway in ensuring the integrity of the compound for further studies.
Caption: Workflow for Synthesis and Analytical Confirmation.
Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazopyridine core, a singlet for the proton at the 3-position, a singlet for the methyl group protons, and a quartet and triplet for the ethyl ester group. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and ester groups.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ester at a downfield shift (>160 ppm) and the carbons of the bicyclic core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical. The compound should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), providing definitive confirmation of the elemental formula. The expected [M+H]⁺ ion would be approximately m/z 283.0082.
-
FTIR Spectroscopy: Infrared spectroscopy would confirm the presence of key functional groups, notably the C=O stretch of the ester group (typically ~1720-1740 cm⁻¹) and C-Br vibrations.
Key Physicochemical Parameters and Their Determination
The following properties are fundamental to understanding the compound's behavior in solution and its potential as a drug candidate. As experimental values are not publicly cataloged, the standard, authoritative protocols for their determination are provided.
Melting Point (MP)
The melting point is a crucial indicator of purity and lattice energy. For crystalline solids, a sharp melting point range is indicative of high purity.
-
Predicted Value: Based on related imidazopyridine structures, a melting point in the range of 130-180°C is anticipated. For example, the related compound Ethyl 6-(4-((2-methylbenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate has a melting point of 149.6–151.7 °C.[4]
-
Protocol for Determination (Differential Scanning Calorimetry - DSC):
-
Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium, Tin).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Experimental Conditions:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere (flow rate ~50 mL/min).
-
Monitor the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.
-
Solubility
Solubility is a critical determinant of bioavailability and formulation feasibility. It should be assessed in both aqueous and relevant organic solvents.
-
Predicted Solubility: The predicted XLogP3 of ~2.5-3.0 suggests the compound will have low aqueous solubility but good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
-
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):
-
System Preparation: Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO)).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant.
-
Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
-
Diagram of the Solubility Determination Workflow
Caption: Shake-Flask Solubility Measurement Workflow.
Acid Dissociation Constant (pKa)
The pKa value indicates the extent of ionization at a given pH. The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, making this parameter crucial for predicting its behavior in physiological environments.
-
Predicted pKa: The pyridine-like nitrogen in the imidazole ring is the most basic site. Based on similar scaffolds, the pKa is predicted to be in the 3.5 - 5.0 range .
-
Protocol for Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve. Sophisticated software can be used to refine the pKa value from the titration data.
-
Conclusion and Future Directions
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a molecule with significant potential, rooted in the proven therapeutic value of the imidazo[1,2-a]pyridine scaffold. This guide has established its core molecular identity and provided a framework for its comprehensive physicochemical characterization. While direct experimental data is sparse in public literature, the provided protocols represent the industry-standard methodologies required to generate the robust data package necessary for any drug discovery or development program. The predicted properties—moderate lipophilicity, low aqueous solubility, and a weakly basic nature—suggest that formulation strategies may be required to ensure adequate bioavailability. The immediate next step for any research program involving this compound should be the systematic experimental determination of the properties outlined herein.
References
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Royal Society of Chemistry. (2017). Supporting Information. [Link]
-
Balaraju, M., et al. (2019). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Allen, S., et al. (2009). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
Ben Fguira, O., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
-
de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. [Link]
-
PubMed. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Introduction
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The precise substitution pattern, including the bromine atom at the 6-position and the methyl group at the 7-position, can significantly influence the molecule's physicochemical properties and biological activity. Accurate spectroscopic characterization is therefore paramount for confirming the identity and purity of this compound in any research or development setting.
Molecular Structure and Key Features
The structure of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, presented below, forms the basis for the interpretation of its spectroscopic data. The key features include the fused bicyclic aromatic system, the ethyl ester functional group, and the halogen and alkyl substituents on the pyridine ring.
Figure 1. Chemical structure of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate are presented below. These predictions are based on the analysis of similar imidazo[1,2-a]pyridine derivatives.[1][2]
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-5 |
| ~7.8 | s | 1H | H-8 |
| ~7.5 | s | 1H | H-3 |
| ~4.4 | q | 2H | -OCH₂CH₃ |
| ~2.5 | s | 3H | 7-CH₃ |
| ~1.4 | t | 3H | -OCH₂CH₃ |
Interpretation:
-
Aromatic Protons: The protons on the imidazo[1,2-a]pyridine core are expected to appear as singlets due to the substitution pattern. The H-5 proton is anticipated to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The H-8 and H-3 protons are also in the aromatic region.
-
Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a typical coupling constant of ~7 Hz.
-
Methyl Protons: The methyl group at the 7-position is expected to appear as a sharp singlet in the upfield region of the aromatic spectrum.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~163 | C=O (ester) |
| ~145 | C-2 |
| ~142 | C-8a |
| ~128 | C-7 |
| ~125 | C-5 |
| ~118 | C-3 |
| ~115 | C-6 |
| ~110 | C-8 |
| ~61 | -OCH₂CH₃ |
| ~18 | 7-CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position.
-
Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring will appear in the aromatic region. The carbon attached to the bromine (C-6) will be influenced by the halogen's electronic effects. The quaternary carbons (C-2, C-7, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
Aliphatic Carbons: The methylene and methyl carbons of the ethyl ester and the methyl group at the 7-position will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate are summarized below.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1640-1580 | Medium | C=N and C=C stretch (ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~850-800 | Strong | C-H bend (aromatic) |
| ~700-600 | Medium | C-Br stretch |
Interpretation:
The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretch of the ethyl ester. Aromatic and aliphatic C-H stretching vibrations will be observed above and below 3000 cm⁻¹, respectively. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending vibrations and the C-Br stretch, which can be used for confirmation against a reference spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, high-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Predicted Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.
-
[M]⁺ (for ⁷⁹Br): m/z ≈ 282
-
[M+2]⁺ (for ⁸¹Br): m/z ≈ 284
-
-
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion to give a fragment at [M-45]⁺.
-
Loss of the entire ethyl ester group (-COOCH₂CH₃) to give a fragment at [M-73]⁺.
-
Further fragmentation of the imidazo[1,2-a]pyridine core.
-
Figure 2. Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, based on established methods for similar compounds.[4]
Synthesis
A common method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone or a related species.
Step-by-Step Protocol:
-
To a solution of 2-amino-5-bromo-4-methylpyridine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of ethyl bromopyruvate.
-
The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 3. General synthetic workflow.
Spectroscopic Analysis
-
NMR: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed on a 400 MHz or higher field NMR spectrometer.
-
IR: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.
-
MS: Mass spectra should be acquired on a mass spectrometer equipped with an electron ionization (EI) source. For accurate mass measurements, a high-resolution instrument (e.g., a time-of-flight or Orbitrap mass spectrometer) is essential.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this and related compounds. The provided protocols offer a starting point for experimental work, which should always be accompanied by careful data analysis and comparison with the predictions outlined herein.
References
- Paudler, W. W., & Kuder, J. E. (1966). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Journal of Organic Chemistry, 31(3), 809–813.
-
ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]
- Gürsoy, A., & Ilhan, N. (2000).
- Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31–38.
-
ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]
- Royal Society of Chemistry. (2019).
- Wang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Coon, J. J., et al. (2008). Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer. Journal of the American Society for Mass Spectrometry, 19(12), 1935–1942.
- Mészáros, J., et al. (2006). Electron ionization mass spectra of phosphorus-containing heterocycles. II. 1,2,3,4,4a,5,6,7,8,8a-decahydro-1,3,2-benzodiazaphosphinine 2-oxides. Rapid Communications in Mass Spectrometry, 20(11), 1621–1627.
- New Zealand Qualifications Authority. (n.d.). Exemplar for Internal Achievement Standard Chemistry Level 3.
- The Good Scents Company. (n.d.). phosphorus oxychloride, 10025-87-3.
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH mass spectral data base. U.S.
- CINeMA.py. (2021). Automated high confidence compound identification of electron ionization mass spectra for nontargeted analysis.
- New Zealand Qualifications Authority. (n.d.).
- ChemicalBook. (n.d.). p-Phenylenediamine(106-50-3)IR1.
- SpectraBase. (n.d.).
- ChemicalBook. (n.d.). P-XYLENE(106-42-3) IR Spectrum.
- No Brain Too Small. (n.d.). NCEA Level 3 Chemistry.
- SpectraBase. (n.d.). p-Chlorotoluene - Optional[FTIR] - Spectrum.
- Ben Hassen, F., et al. (2012). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3174.
- BLDpharm. (n.d.). 8-Bromo-3-methylimidazo[1,2-a]pyridine.
- Jadhav, S. R., et al. (2024). Imidazo[1,2-a]pyridine-appended chalcone and Schiff base conjugates: Synthetic, spectrophotometric, biological, and computational aspects. Chemical Physics Impact, 9, 100694.
- Xia, Y., et al. (2007). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4263.
Sources
The Multifaceted Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatile heterocyclic system is a cornerstone in the development of numerous therapeutic agents, with applications spanning from oncology to infectious diseases.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
The Imidazo[1,2-a]pyridine Core: A Gateway to Diverse Pharmacological Properties
The imidazo[1,2-a]pyridine nucleus, a fused bicyclic system of imidazole and pyridine rings, offers a unique three-dimensional architecture that allows for diverse substitutions, leading to a wide array of pharmacological profiles.[2] This inherent versatility has been exploited to develop compounds with activities including, but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and anthelmintic.[4][5][6] Several marketed drugs, such as the hypnotic zolpidem and the anxiolytic alpidem, are based on this scaffold, underscoring its clinical significance.[7]
Anticancer Activity: Targeting Key Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily by targeting critical pathways involved in cell proliferation, survival, and metastasis.[3][8]
Inhibition of the PI3K/Akt/mTOR Pathway
A predominant mechanism of anticancer action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling cascade.[8] This pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1] Imidazo[1,2-a]pyridine-based compounds have been shown to directly inhibit PI3K, leading to the downstream suppression of Akt and mTOR, which in turn induces cell cycle arrest and apoptosis in cancer cells.[8]
Signaling Pathway: Inhibition of PI3K/Akt/mTOR by Imidazo[1,2-a]pyridine Derivatives
Caption: Imidazo[1,2-a]pyridines inhibit PI3K, blocking downstream signaling.
Data Presentation: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HeLa (Cervical) | 0.21 | [8] |
| Compound 12 | A375 (Melanoma) | 0.14 | [8] |
| Compound 6 | A375 (Melanoma) | 9.7 | [8] |
| Compound 6 | WM115 (Melanoma) | 15.2 | [8] |
| Compound 6 | HeLa (Cervical) | 35.0 | [8] |
| IP-5 | HCC1937 (Breast) | 45 | [9] |
| IP-6 | HCC1937 (Breast) | 47.7 | [9] |
| IP-7 | HCC1937 (Breast) | 79.6 | [9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: From Synthesis to In Vivo Evaluation
Caption: A typical workflow for the discovery of imidazo[1,2-a]pyridine drugs.
Antimicrobial Activity: A Renewed Hope Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[10][11]
Mechanism of Action against Mycobacterium tuberculosis
Several imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of M. tuberculosis.[11][12] Their primary mechanism of action involves the inhibition of the QcrB subunit of the ubiquinol-cytochrome c reductase, a key component of the electron transport chain.[10][12] This inhibition disrupts ATP synthesis, leading to a depletion of cellular energy and ultimately bacterial death.[10] Notably, these compounds have demonstrated activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[11]
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14]
Materials:
-
Bacterial strains (e.g., M. tuberculosis H37Rv, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton Broth for others)
-
Imidazo[1,2-a]pyridine derivatives
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the imidazo[1,2-a]pyridine derivatives in the appropriate broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to several weeks for M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Other Notable Biological Activities
Beyond their anticancer and antimicrobial properties, imidazo[1,2-a]pyridine derivatives have demonstrated a range of other important biological activities.
Anthelmintic Activity
Certain imidazo[1,2-a]pyridine derivatives have shown potent anthelmintic activity, particularly against the parasitic nematode Haemonchus contortus.[15][16] The mechanism of action for some of these compounds involves targeting cholinergic receptors in the parasite, leading to paralysis.[15]
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties. Some compounds have been shown to inhibit the production of pro-inflammatory mediators, suggesting their potential in treating inflammatory diseases.[9]
Neuroprotective Effects
Emerging research suggests that some imidazo[1,2-a]pyridine derivatives may possess neuroprotective properties, potentially through their interaction with various receptors and enzymes in the central nervous system. Further investigation into their mechanisms of action in this area is ongoing.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, coupled with their synthetic tractability, make them attractive candidates for the development of new drugs to address a wide range of diseases. Future research will likely focus on the optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the exploration of novel substitutions on the imidazo[1,2-a]pyridine core will undoubtedly lead to the discovery of new derivatives with unique and valuable biological activities. The application of advanced computational methods for rational drug design will also play a crucial role in accelerating the discovery and development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
-
O'Malley T, Alling T, Early JV, Wescott HA, Kumar A, Moraski GC, Miller MJ, Masquelin T, Hipskind PA, Parish T. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrob Agents Chemother. 2018;62(6):e02439-17. Available from: [Link]
-
Kaminsky R, Bapst B, Gasser G, Maes L, Mäser P, Papastogiannidis P, et al. Discovery of imidazo[1,2-a]pyridine-based anthelmintic targeting cholinergic receptors of Haemonchus contortus. Bioorg Med Chem. 2017;25(24):6695-6706. Available from: [Link]
-
Liu K, Sun H, Li Y, Liu Y, Wang X, Li Y, et al. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. 2016. Available from: [Link]
-
Abrahams KA, Cox JAG, Spivey VL, Loman NJ, Pallen MJ, Constantinidou C, et al. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS One. 2012;7(12):e52951. Available from: [Link]
-
Lee J, Kim S, Park S, Kim J, Lee J. Brief scheme of PI3K/AKT/mTOR pathway inhibitors. Abnormal activation... ResearchGate. 2017. Available from: [Link]
-
Moraski GC, Markley LD, Hipskind PA, Boshoff HI, Cho S, Franzblau SG, et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 2012;3(5):397-401. Available from: [Link]
-
Moraski GC, Markley LD, Hipskind PA, Boshoff HI, Cho S, Franzblau SG, et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med Chem Lett. 2012;3(5):397-401. Available from: [Link]
-
Kaminsky R, Bapst B, Gasser G, Maes L, Mäser P, Papastogiannidis P, et al. Discovery of imidazo[1,2-a]pyridine-based anthelmintic targeting cholinergic receptors of Haemonchus contortus. ResearchGate. 2017. Available from: [Link]
-
Jubb H, Blundell TL, Ascher DB. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Trends Pharmacol Sci. 2016;37(5):422-435. Available from: [Link]
-
Abrahams KA, Cox JAG, Spivey VL, Loman NJ, Pallen MJ, Constantinidou C, et al. Identification of Novel imidazo[1,2-a]pyridine Inhibitors Targeting M. Tuberculosis QcrB. PubMed. 2012. Available from: [Link]
-
Ali T, et al. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch Pharm (Weinheim). 2024:e2400402. Available from: [Link]
-
Aliwaini S, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2019;18(5):4947-4956. Available from: [Link]
-
Ghasemi S, et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Bioimpacts. 2024;14(2):27618. Available from: [Link]
-
Devi N, Singh D, Rawal RK, Bariwal J, Singh V. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Curr Top Med Chem. 2016;16(26):2963-2994. Available from: [Link]
-
Xiao Y, et al. PI3K/AKT/mTOR pathway including an illustration of how the approved... ResearchGate. 2022. Available from: [Link]
-
Various Authors. Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. 2023. Available from: [Link]
-
Wikipedia. Broth microdilution. Available from: [Link]
-
Al-Amiery AA, et al. Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science. 2025;66(2):834-845. Available from: [Link]
-
Spohn R, et al. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. J Mater Chem B. 2019;7(28):4436-4451. Available from: [Link]
-
WOAH - Asia. Antimicrobial susceptibility testing (Broth microdilution method). 2025. Available from: [Link]
-
Various Authors. Design strategy adopted to design novel imidazo[1,2-a] pyridine derivatives. ResearchGate. 2021. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. 2025;37(5):1-7. Available from: [Link]
-
Jones RN, et al. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent. J Clin Microbiol. 2006;44(3):1077-1081. Available from: [Link]
-
CLSI and EUCAST. Modification of antimicrobial susceptibility testing methods. ResearchGate. 2024. Available from: [Link]
-
Kumar A, et al. Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. 2025. Available from: [Link]
-
Sun Z, et al. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Med Chem. 2022;13(10):1241-1254. Available from: [Link]
-
Kaminsky R, et al. Discovery of imidazo[1,2-a]pyridine-based anthelmintic targeting cholinergic receptors of Haemonchus contortus. OiPub. 2017. Available from: [Link]
-
Wang Y, et al. The synthetic route of imidazo [1, 2-a] pyridine analogues or derivatives. ResearchGate. 2018. Available from: [Link]
-
Devi N, et al. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. 2016. Available from: [Link]
-
Wallace EM, et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. J Med Chem. 2010;53(19):6889-6898. Available from: [Link]
-
Wikipedia. Imidazopyridine. Available from: [Link]
-
Fisher MH, Lusi A. Imidazo(1,2-a)pyridine anthelmintic and antifungal agents. J Med Chem. 1972;15(9):982-5. Available from: [Link]
-
Narayan S, et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024;24(8):e200324228067. Available from: [Link]
-
Rawal RK, et al. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Curr Med Chem. 2017;24(17):1827-1854. Available from: [Link]
-
Azzouzi M, et al. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. J Biomol Struct Dyn. 2024;42(1):348-364. Available from: [Link]
-
Ceballos L, et al. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays. Parasit Vectors. 2020;13(1):395. Available from: [Link]
Sources
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Discovery of imidazo[1,2-a]pyridine-based anthelmintic targeting cholinergic receptors of Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unlocking the Therapeutic Promise of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: A Technical Guide to Target Identification and Validation
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of clinically significant agents.[1][2] This guide focuses on a specific, likely novel derivative, Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate . While direct biological data for this compound is not yet prevalent in public literature, the extensive research on analogous structures provides a robust foundation for predicting its potential therapeutic applications and, critically, its molecular targets. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, outlining a hypothesis-driven approach to elucidate the mechanism of action and unlock the therapeutic potential of this promising molecule. We will delve into the established pharmacology of the imidazo[1,2-a]pyridine core, propose high-probability therapeutic targets, and provide detailed, field-proven experimental workflows for the definitive identification and validation of these targets.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has demonstrated a remarkable breadth of biological activities.[2] Marketed drugs containing this scaffold, such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer), underscore its therapeutic relevance.[1][3] The scaffold's synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[3] Extensive research has revealed that derivatives of this core structure exhibit a wide array of effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective activities.[1][2]
This diverse bioactivity strongly suggests that the imidazo[1,2-a]pyridine scaffold can interact with a variety of biological targets. The specific substitutions on the core ring system, such as the ethyl carboxylate at position 2, the bromo group at position 6, and the methyl group at position 7 of the title compound, will ultimately determine its target specificity and potency.
Hypothesis-Driven Target Exploration: Potential Therapeutic Avenues
Based on the established pharmacology of the imidazo[1,2-a]pyridine scaffold, we can formulate a series of hypotheses regarding the potential therapeutic targets of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Anticancer Targets
The anticancer potential of imidazo[1,2-a]pyridine derivatives is well-documented, with several key cellular pathways and proteins identified as targets.[4][5][6]
-
Protein Kinases: A significant number of imidazo[1,2-a]pyridine compounds have been developed as kinase inhibitors.[3][7] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a particularly promising target.[4][8] Other kinases of interest include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).[7][9]
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][7]
-
Aldehyde Dehydrogenase (ALDH): ALDH isozymes are involved in cellular detoxification and have been implicated in cancer stem cell survival and drug resistance. Inhibition of ALDH is an emerging anticancer strategy, and the imidazo[1,2-a]pyridine scaffold has shown promise in this area.[4][6]
Anti-inflammatory Targets
Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects, likely through the modulation of key signaling pathways.[10][11]
-
STAT3/NF-κB Signaling: The STAT3 and NF-κB signaling pathways are central regulators of the inflammatory response. A novel imidazo[1,2-a]pyridine derivative has been shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling cascade.[10][12]
Antiviral Targets
The emergence of viral pandemics has underscored the urgent need for novel antiviral agents. The imidazo[1,2-a]pyridine scaffold has been explored for its antiviral properties.[13][14]
-
Influenza RNA-dependent RNA polymerase (RdRp): Novel imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the influenza A virus RdRp, a crucial enzyme for viral replication.[15]
Antibacterial Targets
With the rise of antibiotic resistance, new classes of antibacterial agents are desperately needed. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area.[16][17]
-
QcrB (Cytochrome bc1 complex): A key target for antitubercular imidazo[1,2-a]pyridine amides is QcrB, a subunit of the cytochrome bc1 complex involved in cellular respiration.[18]
Neuroprotective Targets
The imidazo[1,2-a]pyridine scaffold has also been investigated for its potential in treating neurodegenerative diseases like Alzheimer's.[3]
-
Cholinesterases and Secretases: Key enzymes in the pathogenesis of Alzheimer's disease, such as cholinesterases and secretases, have been identified as potential targets for imidazo[1,2-a]pyridine derivatives.[3]
The following table summarizes the hypothesized targets for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate based on its core scaffold.
| Therapeutic Area | Potential Target Class | Specific Examples |
| Oncology | Protein Kinases | PI3K, Akt, mTOR, CDKs, VEGFR, EGFR |
| Cytoskeletal Proteins | Tubulin | |
| Metabolic Enzymes | Aldehyde Dehydrogenase (ALDH) | |
| Inflammation | Signaling Proteins | STAT3, NF-κB, iNOS, COX-2 |
| Virology | Viral Enzymes | Influenza RdRp |
| Bacteriology | Bacterial Enzymes | QcrB (cytochrome bc1 complex) |
| Neurology | Enzymes | Cholinesterases, Secretases |
Experimental Workflows for Target Identification and Validation
Once a compound demonstrates a compelling phenotype in a cell-based assay, the critical next step is to identify its direct molecular target(s). This is a multi-faceted process that requires a combination of unbiased, discovery-based approaches and focused, hypothesis-driven validation experiments.
Unbiased Target Identification: A Broad Net Approach
To identify the direct binding partners of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate without prior assumptions, affinity-based proteomics is the gold standard.
This powerful technique involves immobilizing the small molecule of interest on a solid support to "fish" for its binding partners from a complex biological sample, such as a cell lysate.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis:
-
Synthesize a derivative of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate that incorporates a linker arm with a reactive handle (e.g., a primary amine or a carboxylic acid) for immobilization. The position of the linker should be carefully chosen to minimize disruption of the compound's bioactive conformation.
-
Couple the synthesized probe to an activated solid support, such as NHS-activated sepharose beads.
-
Prepare a control column with the linker and reactive handle alone to identify non-specific binders.
-
-
Cell Lysate Preparation:
-
Culture the relevant cell line to a high density and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Chromatography:
-
Incubate the clarified cell lysate with the compound-immobilized beads and the control beads in parallel.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive binder (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification by Mass Spectrometry:
-
Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands that are unique to the compound-immobilized bead eluate.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Logical Workflow for AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Target Validation: Confirming Direct Engagement
Once a list of potential targets is generated, it is imperative to validate the direct binding of the compound to these proteins in a cellular context.
CETSA is a powerful method for assessing target engagement in intact cells and tissues. The principle is that a protein's thermal stability is altered upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to confluence in multi-well plates.
-
Treat the cells with various concentrations of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Heat the plates containing the treated cells across a range of temperatures for a short duration (e.g., 3 minutes).
-
Cool the plates to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
-
Protein Quantification:
-
Collect the soluble fraction (supernatant).
-
Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and direct binding.
-
Logical Workflow for CETSA
Caption: Workflow for the Cellular Thermal Shift Assay.
Conclusion and Future Directions
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate represents a promising, yet underexplored, chemical entity. By leveraging the extensive knowledge of its privileged imidazo[1,2-a]pyridine core, we have outlined a rational, hypothesis-driven approach to elucidate its therapeutic potential. The proposed workflows for unbiased target identification and cellular target validation provide a clear and robust path forward for researchers. Successful identification and validation of the molecular target(s) of this compound will be a pivotal step in its development as a potential therapeutic agent for a range of diseases, from cancer and inflammation to infectious diseases and neurodegeneration. The journey from a novel compound to a life-saving drug is arduous, but it begins with a deep and rigorous understanding of its mechanism of action.
References
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. (2021). Systematic Reviews in Pharmacy. [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2017). Current Topics in Medicinal Chemistry. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2022). Organic & Biomolecular Chemistry. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). Biomedicine & Pharmacotherapy. [Link]
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. (2025). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [https://www.researchgate.net/publication/351909895_Imidazo12-a]pyridine_Based_Compounds_The_Hopeful_Anti-Cancer_Therapy_Review_Article]([Link])
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (n.d.). Europe PMC. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Medicinal Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules. [Link]
-
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). European Journal of Medicinal Chemistry. [Link]
-
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (n.d.). Semantic Scholar. [Link]
-
Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. (1984). Il Farmaco; edizione scientifica. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). Frontiers in Chemistry. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Molecules. [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). Molecules. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Infectious Disorders - Drug Targets. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. (1998). Journal of Medicinal Chemistry. [Link]
-
Synthesis and Antibacterial Activity of New Imidazo[1,2- a ]pyridines Festooned with Pyridine, Thiazole or Pyrazole Moiety. (2025). ResearchGate. [Link]
-
Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. (2001). Semantic Scholar. [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2017). Current Drug Targets. [Link]
-
Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. (2023). ChemMedChem. [Link]
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 18. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
An In-Depth Technical Guide to the In Silico Modeling of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Abstract
The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anxiolytic, hypnotic, anti-inflammatory, and anticancer effects[1][2]. This guide presents a comprehensive in silico workflow to characterize and predict the therapeutic potential of a specific analogue, Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. By leveraging a suite of computational tools—from molecular docking and molecular dynamics to ADMET prediction—we will construct a detailed pharmacological profile of this molecule. This document serves as a practical, field-proven guide for researchers, scientists, and drug development professionals, explaining not only the requisite steps but also the critical scientific reasoning that underpins each stage of the computational drug discovery process.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and Our Target Molecule
Imidazo[1,2-a]pyridine derivatives are renowned for their diverse pharmacological profiles, which include antibacterial, antiviral, anticancer, and anti-inflammatory properties[2][3]. Marketed drugs such as Zolpidem (hypnotic) and Alpidem (anxiolytic) validate the therapeutic viability of this chemical class, particularly its ability to modulate the central nervous system (CNS)[1]. The specific molecule of interest, Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, combines this privileged core with substituents (bromo, methyl, and ethyl carboxylate groups) that can significantly influence its physicochemical properties, target affinity, and metabolic stability.
The objective of this guide is to apply a rigorous, multi-step computational strategy to elucidate the potential of this molecule as a drug candidate. We will navigate the entire preclinical in silico pipeline, from initial structure preparation to the prediction of systemic effects, providing a blueprint for the computational evaluation of novel chemical entities.
Foundational Analysis: Ligand Preparation and Physicochemical Profiling
The journey of any in silico analysis begins with the molecule itself. An accurate, low-energy three-dimensional representation is paramount for all subsequent predictive modeling.
Step-by-Step Protocol: 3D Structure Generation and Energy Minimization
-
2D Structure to 3D Conversion: The molecule's 2D structure is first drawn using chemical drawing software (e.g., ChemDraw). This 2D representation is then converted into a 3D structure. This step is crucial as it provides the initial atomic coordinates.
-
Hydrogen Addition: Hydrogens are explicitly added to the structure, as they are often omitted in 2D drawings but are vital for defining molecular geometry and participating in interactions like hydrogen bonds.
-
Charge Calculation: Appropriate atomic partial charges are assigned using a force field (e.g., MMFF94) or a quantum mechanical method. Accurate charge distribution is critical for calculating electrostatic interactions in docking and dynamics simulations.
-
Energy Minimization: The 3D structure is subjected to energy minimization. This computational process adjusts the atomic coordinates to find a stable, low-energy conformation. Causality: A high-energy, strained conformation would lead to inaccurate binding predictions; therefore, we seek a sterically and electronically favorable structure that is more representative of the molecule's state in a biological environment.
Drug-Likeness Assessment: Lipinski's Rule of Five and Beyond
Before committing to computationally intensive simulations, a preliminary assessment of "drug-likeness" is performed to identify any potential liabilities related to oral bioavailability. Lipinski's Rule of Five provides a set of empirical guidelines for this purpose.
| Property | Value | Lipinski's Rule | Compliance |
| Molecular Weight (MW) | 283.13 g/mol | ≤ 500 g/mol | Yes |
| LogP (Octanol-Water Partition Coeff.) | 2.58 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 4 | ≤ 10 | Yes |
Insight: Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate fully complies with Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral absorption and cell permeability.
Target Identification: A Hypothesis-Driven Approach
Given that many imidazo[1,2-a]pyridine derivatives modulate CNS activity, a logical primary hypothesis is that our molecule interacts with the γ-aminobutyric acid type A (GABA-A) receptor[4][5]. The GABA-A receptor is a ligand-gated ion channel and the primary target for benzodiazepines, Z-drugs (like Zolpidem), and other CNS depressants[6][7]. The benzodiazepine binding site, located at the interface between the α and γ subunits, is a well-characterized allosteric site that we will select for our investigation[6].
Step-by-Step Protocol: Receptor Structure Preparation
-
Structure Retrieval: A high-resolution crystal or cryo-EM structure of a relevant GABA-A receptor subtype (e.g., α1β2γ2) is downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: The raw PDB file is processed to remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands. Rationale: These elements can interfere with the docking algorithm and are not part of our specific ligand-receptor hypothesis.
-
Protonation and Repair: Hydrogen atoms are added to the protein structure, and any missing residues or atoms are modeled in using tools like Swiss-PdbViewer or the Maestro Protein Preparation Wizard. The protonation state of titratable residues (e.g., Histidine, Aspartate, Glutamate) is set to reflect a physiological pH of 7.4.
-
Binding Site Definition: The binding pocket is defined, typically based on the location of a known ligand in the crystal structure or by using site-finding algorithms that identify cavities on the protein surface.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another when they form a stable complex[8]. It provides a static snapshot of the most likely interaction mode.
The Docking Workflow
The docking process is a systematic procedure designed to explore the conformational space of the ligand within the defined binding site of the receptor.
Caption: Workflow for a typical molecular docking experiment.
Step-by-Step Protocol: Molecular Docking
-
Grid Box Generation: A 3D grid is generated around the defined binding site of the GABA-A receptor. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculation. The size of the box must be sufficient to allow the ligand to rotate and translate freely.
-
Execution of Docking: Using software such as AutoDock Vina, the ligand is placed into the grid box, and a search algorithm (e.g., a genetic algorithm) explores various poses (orientations and conformations) of the ligand.
-
Scoring and Ranking: Each generated pose is assigned a score that estimates its binding affinity (typically in kcal/mol). A more negative score indicates a stronger predicted binding affinity.
-
Post-Docking Analysis: The top-scoring poses are visually inspected. Trustworthiness: A self-validating check involves re-docking the original co-crystallized ligand into the binding site. A low root-mean-square deviation (RMSD) between the re-docked pose and the crystal structure pose (ideally < 2.0 Å) validates the docking protocol[9]. Key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, are identified.
Interpreting Docking Results
The primary outputs are the binding affinity and the predicted binding pose. For our molecule, a hypothetical docking run might yield the following results against different GABA-A receptor α-subtypes, which are known to mediate different physiological effects (e.g., α1 for sedation, α2/α3 for anxiolysis).
| GABA-A Receptor Subtype | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| α1β2γ2 | -8.5 | HIS101, TYR159, PHE77 |
| α2β2γ2 | -9.2 | HIS101, TYR159, THR206 |
| α3β2γ2 | -9.1 | HIS101, TYR159, THR206 |
| α5β2γ2 | -7.8 | HIS105, TYR159, SER205 |
Insight: These hypothetical results would suggest that the molecule has a higher affinity for α2 and α3-containing subtypes over α1, hinting at a potentially anxiolytic profile with reduced sedation, a highly desirable feature in drug development[4].
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a valuable static image, a biological system is dynamic. Molecular Dynamics (MD) simulation offers a way to observe the physical motion of atoms and molecules over time, providing critical insights into the stability of the ligand-receptor complex[10][11].
The MD Simulation Workflow
MD simulations model the behavior of the protein-ligand system in a simulated physiological environment, testing the stability of the interactions predicted by docking.
Caption: General workflow for a molecular dynamics simulation.
Step-by-Step Protocol: MD Simulation
-
System Building: The highest-scoring docked complex is placed in a periodic box filled with explicit water molecules. Ions (e.g., Na⁺ and Cl⁻) are added to neutralize the system's charge and simulate a physiological salt concentration.
-
Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to a target temperature (e.g., 310 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble). Rationale: This ensures the system reaches a stable state of temperature and pressure before the production run, akin to allowing a real-world experiment to equilibrate.
-
Production Run: The simulation is run for an extended period (e.g., 100-200 nanoseconds), during which the atomic trajectories are saved at regular intervals. This is performed using software like GROMACS or AMBER[12][13].
-
Trajectory Analysis: The resulting trajectory is analyzed to assess stability. Key metrics include:
-
Root-Mean-Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD indicates a stable complex.
-
Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.
-
Binding Free Energy Calculation: Methods like MM/PBSA can be used to provide a more accurate estimation of binding energy than docking scores.
-
Insight: A stable RMSD for the ligand throughout the simulation would provide strong evidence that the binding pose predicted by docking is stable and not a transient artifact.
ADMET Prediction: Profiling for In Vivo Success
A compound can have excellent target affinity but fail in clinical trials due to poor pharmacokinetic or safety profiles. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective strategy to flag potential liabilities early in the discovery pipeline[14][15][16].
Step-by-Step Protocol: In Silico ADMET Profiling
-
Select Tools: Utilize well-validated web-based servers or software (e.g., SwissADME, pkCSM, admetSAR).
-
Input Structure: Provide the molecule's structure, typically in SMILES format.
-
Run Predictions: The software uses a variety of models, including QSAR and machine learning algorithms, to predict a wide range of properties[17].
-
Analyze and Consolidate: The results are compiled and analyzed to build a comprehensive ADMET profile.
Predicted ADMET Profile (Illustrative)
| Parameter | Category | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good cell membrane permeability. | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Yes | The molecule is predicted to cross the BBB, which is essential for a CNS target. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; requires experimental validation. | |
| Excretion | Total Clearance | 0.45 log(ml/min/kg) | Moderate clearance rate. |
| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibition | No | Low risk of cardiotoxicity. | |
| Skin Sensitization | No | Low risk of causing an allergic skin reaction. |
Insight: The ADMET profile is largely favorable, particularly the predicted BBB permeability, which is a prerequisite for a CNS-acting drug. The potential inhibition of the CYP3A4 enzyme is a key flag that would need to be investigated experimentally, as it could affect the metabolism of co-administered drugs.
Conclusion and Forward Look
This in-depth guide has systematically applied a modern in silico workflow to characterize Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Our multi-faceted analysis, beginning with fundamental physicochemical profiling and progressing through target-specific molecular docking, MD simulations, and ADMET prediction, constructs a compelling, data-driven hypothesis for its potential as a CNS-active therapeutic agent.
The computational evidence suggests that the molecule is a promising drug-like candidate with a high probability of crossing the blood-brain barrier to engage its putative target, the GABA-A receptor. Docking studies further hypothesize a favorable binding mode with potential selectivity for α2/α3 subtypes, which could translate to a desirable anxiolytic-without-sedation profile. The stability of this interaction is supported by molecular dynamics, and the ADMET profile, while flagging a potential metabolic interaction, is otherwise encouraging.
It is imperative to recognize that these in silico models are predictive, not definitive. Their primary role is to enable informed decision-making, prioritize resources, and guide subsequent experimental validation. The next logical steps would involve synthesizing the compound and validating these predictions through in vitro binding assays, cell-based functional assays, and eventually, in vivo animal models. By integrating computational and experimental science, we can significantly accelerate the path from a promising molecule to a potential medicine.
References
-
G. P. S., Shaik, A. B., & Alarifi, A. (2018). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. IUCrData, 3(7), x180928. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Frontiers in Chemistry, 11, 1189331. [Link]
-
Singh, S., et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. Bioorganic & Medicinal Chemistry, 102, 117621. [Link]
-
Jain, S., Sharma, S., & Sen, D. J. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Anti-Infective Agents, 20(5), e250822207936. [Link]
-
Holliday, J. D., Ranade, R. M., & Tunge, J. A. (2014). Synthesis of Ethyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate by Using 2-Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. European Journal of Organic Chemistry, 2014(18), 3829-3834. [Link]
-
Hollingsworth, S. A., & Dror, R. O. (2018). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Current Opinion in Structural Biology, 52, 48-55. [Link]
-
Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as Functionally Selective and Orally Bioavailable GABA(A)alpha2/alpha3 Binding Site Agonists for the Treatment of Anxiety Disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]
-
Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. [Link]
-
Patel, H., et al. (2019). Molecular Modeling Studies on 2,4-Disubstituted Imidazopyridines as Anti-Malarials: Atom-Based 3D-QSAR, Molecular Docking, Virtual Screening, In-Silico ADMET and Theoretical Analysis. SAR and QSAR in Environmental Research, 30(10), 735-758. [Link]
-
Legako, J. A., et al. (2015). Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(22), 5163-5168. [Link]
-
GROMACS. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. GROMACS Tutorials. [Link]
-
Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]
-
Wang, Y., et al. (2014). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. Molecules, 19(9), 14109-14128. [Link]
-
Hanson, S. M., & Czajkowski, C. (2010). Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. Journal of Neuroscience, 30(24), 8254-8263. [Link]
-
Jain, S., Sharma, S., & Sen, D. J. (2022). An In silico Study of Imidazo[1,2-a]pyridine Derivatives with Homology Modelled F1F0 ATP Synthase Against Mycobacterium Tuberculosis. Bentham Science Publishers. [Link]
-
Daoudi, W., et al. (2023). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. Applied Organometallic Chemistry, 39(1), e70124. [Link]
-
Al-Ostath, A. I. H., et al. (2023). Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Wikipedia. (n.d.). GABAA receptor. [Link]
-
Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
-
Al-Osta, A., et al. (2023). Design, synthesis and biological evaluation of some imidazo[1,2-a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
-
Wang, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives. Molecules, 27(8), 2549. [Link]
-
Singh, P. P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22434–22451. [Link]
-
Gaba, M., & Mohan, C. (2016). Imidazo[1,2-a]pyridines: A Potent Biological Scaffold. Medicinal Chemistry, 12(3), 232-243. [Link]
-
Lemke, M. K. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5364. [Link]
-
Lemkul, J. A. (2019). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
-
Chen, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Advances, 9(45), 26089-26105. [Link]
-
S. G. P., Shaik, A. B., & Alarifi, A. (2018). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. IUCrData, 3(7), x180927. [Link]
-
Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtypes: The "Gold Standard" for Future Drug Development?. Pharmacological Reviews, 70(4), 836-849. [Link]
-
Cheng, F., et al. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Mini-Reviews in Medicinal Chemistry, 12(10), 929-940. [Link]
-
Deb, P. K., & Borah, P. (2022). Applications of Molecular Dynamics Simulation in Protein Study. International Journal of Molecular Sciences, 23(21), 13531. [Link]
-
Kumar, A., & Kumar, A. (2020). Machine Learning Based ADMET Prediction in Drug Discovery. 2020 5th International Conference on Computing, Communication and Security (ICCCS), 1-6. [Link]
-
PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. [Link]
-
Ramerstorfer, J., et al. (2011). GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked?. International Journal of Molecular Sciences, 12(11), 7510-7526. [Link]
-
Sroka, W., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(19), 6614. [Link]
-
Kumar, S., et al. (2023). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. Scientific Reports, 13(1), 15152. [Link]
-
Wang, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5- b]pyridine Derivatives. PubMed, 34(4), 481-499. [Link]
-
Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
-
Das, D., & De, P. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega, 8(1), 269-293. [Link]
-
Lemke, M. K. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(14), 5364. [Link]
-
Wang, Y., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 27(8), 2549. [Link]
-
Singh, P. P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22434-22451. [Link]
-
Zarei, M., et al. (2023). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 13(1), 10839. [Link]
Sources
- 1. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 15. fiveable.me [fiveable.me]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Machine Learning Based ADMET Prediction in Drug Discovery | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Unveiling the Molecular Architecture: A Technical Guide to the Crystallography of Novel Imidazo[1,2-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through crystallographic studies, is paramount for understanding their structure-activity relationships (SAR), optimizing their pharmacological profiles, and designing next-generation therapeutics. This guide provides an in-depth exploration of the crystallographic workflow for novel imidazo[1,2-a]pyridine compounds, from synthesis and crystal growth to data analysis and interpretation, empowering researchers to unlock the full potential of this privileged heterocyclic system.
The Foundation: Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives
The journey into the crystallography of any novel compound begins with its successful synthesis. The imidazo[1,2-a]pyridine ring system is typically constructed through the condensation of a 2-aminopyridine with an α-haloketone or a related carbonyl compound.[3] Recent advancements have introduced a variety of synthetic strategies, including multicomponent reactions and transition-metal-catalyzed cross-couplings, which allow for the efficient generation of diverse libraries of substituted imidazo[1,2-a]pyridines.[2] The choice of synthetic route is critical as it dictates the substitution patterns on the fused ring system, which in turn influences the molecule's physicochemical properties and its propensity to form high-quality crystals.
Key Synthetic Considerations for Crystallography:
-
Purity: The starting material for crystallization must be of the highest possible purity. Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly diffracting crystals. Rigorous purification by column chromatography, recrystallization, or sublimation is essential.
-
Solubility: The solubility of the compound in various organic solvents will be a key factor in selecting an appropriate crystallization method. A preliminary solubility screen is a crucial first step.
-
Molecular Rigidity and Intermolecular Interactions: The presence of functional groups capable of forming strong intermolecular interactions, such as hydrogen bonds or halogen bonds, can significantly promote the formation of well-ordered crystal lattices. Conversely, highly flexible substituents may hinder crystallization by adopting multiple conformations.
The Art and Science of Single Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step in the crystallographic process. It is a meticulous practice that blends scientific principles with empirical optimization. For novel imidazo[1,2-a]pyridine compounds, a systematic approach to screening various crystallization techniques and conditions is paramount.
Common Crystallization Techniques for Organic Molecules
Several techniques can be employed to grow single crystals of small organic molecules.[4] The choice of method depends on the compound's solubility, stability, and quantity.
-
Slow Evaporation: This is the simplest and most common method.[4] A saturated or near-saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely capped vial. The gradual increase in concentration promotes the formation of a limited number of nucleation sites, leading to the growth of larger crystals.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a sealed container with a larger reservoir of a less-volatile "anti-solvent" in which the compound is poorly soluble.[5] The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[5] Crystallization occurs at the interface between the two liquids as they slowly mix.
-
Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can induce crystallization.
Experimental Protocol: A Step-by-Step Guide to Crystal Growth
The following protocol outlines a systematic approach to screening for optimal crystallization conditions for a novel imidazo[1,2-a]pyridine derivative.
Step 1: Solvent Screening
-
Assess the solubility of the compound in a range of common organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, chloroform, toluene, hexane).
-
Identify "good" solvents (high solubility) and "poor" solvents (low solubility).
Step 2: Setting up Crystallization Trials
-
Slow Evaporation:
-
Prepare a near-saturated solution of the compound (typically 5-10 mg) in a good solvent in a small, clean vial (e.g., 1-2 mL).
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a minimal amount of a good solvent in a small, open vial.
-
Place this vial inside a larger, sealed jar containing a few milliliters of a poor solvent.
-
Ensure the level of the poor solvent is below the top of the inner vial.
-
-
Liquid-Liquid Diffusion:
-
Prepare a concentrated solution of the compound in a good solvent in a narrow tube or vial.
-
Carefully layer a less dense, miscible poor solvent on top of the solution, minimizing mixing.
-
Step 3: Monitoring and Optimization
-
Regularly inspect the crystallization trials under a microscope.
-
If no crystals form, try different solvent/anti-solvent combinations, vary the concentration, or adjust the temperature.
-
If only microcrystalline powder or oil is obtained, the compound may be too soluble in the chosen solvent system, or the rate of crystallization may be too fast.[4] Adjust conditions to slow down the process.
Illuminating the Structure: Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using single-crystal X-ray diffraction. This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack together in the crystal lattice.
Data Collection
A single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. Modern diffractometers equipped with sensitive area detectors can collect a complete dataset in a matter of hours.
Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal's unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods.
-
Structure Solution: For small molecules like imidazo[1,2-a]pyridines, direct methods are typically used to solve the "phase problem" and generate an initial electron density map.[6]
-
Structure Refinement: The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[6]
Software for Crystallographic Analysis:
A variety of software packages are available for solving and refining crystal structures. Popular choices include:
-
Olex2: A user-friendly graphical interface that integrates various structure solution and refinement programs.
-
SHELX: A suite of programs that are the gold standard for small-molecule crystallography.[7]
-
CrystalDiffract and CrystalMaker: Software for visualizing and analyzing crystal structures.[8]
Deciphering the Data: Interpretation of Crystallographic Information
The final output of a crystallographic study is a detailed model of the molecule's structure and its packing in the crystal. This information is invaluable for drug discovery and development.
Key Crystallographic Parameters
The quality of a crystal structure is assessed by several parameters, including:
-
R-factor (R1): A measure of the agreement between the calculated and observed structure factors. Lower values indicate a better fit.
-
Goodness-of-Fit (GOF): Should be close to 1.0 for a good refinement.
-
Resolution: A measure of the level of detail in the electron density map. Higher resolution (smaller value) is better.
From Structure to Function: Applications in Drug Design
The precise atomic coordinates obtained from crystallography provide a wealth of information for medicinal chemists:
-
Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state, which can provide insights into its bioactive conformation when bound to a biological target.
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related compounds with their biological activities, researchers can identify key structural features that are important for potency and selectivity.[9]
-
Rational Drug Design: The three-dimensional structure of a ligand bound to its protein target, obtained through co-crystallization, is the cornerstone of structure-based drug design. This information allows for the rational design of new molecules with improved binding affinity and pharmacological properties.[10]
-
Polymorphism Screening: X-ray diffraction is a critical tool for identifying and characterizing different crystalline forms (polymorphs) of a drug substance.[11] Polymorphs can have different physical properties, such as solubility and stability, which can impact the drug's bioavailability and shelf-life.
Visualizing the Crystallographic Workflow
The following diagram illustrates the key stages in the crystallographic analysis of novel imidazo[1,2-a]pyridine compounds.
Caption: A streamlined workflow for the crystallographic analysis of novel imidazo[1,2-a]pyridine compounds.
Conclusion
Crystallography is an indispensable tool in the development of novel imidazo[1,2-a]pyridine-based therapeutics. By providing a detailed picture of the molecular architecture, it enables a deeper understanding of structure-activity relationships and facilitates the rational design of more effective and selective drug candidates. This guide has outlined the key principles and practical considerations for the successful crystallographic analysis of this important class of compounds, from the initial synthesis to the final interpretation of the structural data. By mastering these techniques, researchers can accelerate the discovery and development of the next generation of imidazo[1,2-a]pyridine drugs.
References
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. (2022-06-22). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. (2025-11-16). [Link]
-
Inorganic Chemistry Ahead of Print. ACS Publications. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. Cambridge Crystallographic Data Centre. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). PubMed Central. [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
-
Imidazo(1,2-a)pyridine | C7H6N2. PubChem. [Link]
-
Exploring serial crystallography for drug discovery. bioRxiv. [Link]
-
(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). ResearchGate. [Link]
-
International Union of Crystallography (IUCr). [Link]
-
Crystallography Software. UNC Department of Chemistry X-ray Core Laboratory. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
data for structural and crystallization communications. IUCr Journals. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. PubMed Central. [Link]
-
Exploring serial crystallography for drug discovery. PubMed Central. [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
-
(IUCr) Crystallographic software list. [Link]
-
(IUCr) Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. [Link]
-
Tips for Crystal Growing. National Single Crystal X-ray Facility. [Link]
-
X-Ray Crystallography - Software. Purdue University Department of Chemistry. [Link]
-
Imidazo[1,2-a]pyridine. NIST WebBook. [Link]
-
Crystallization | Organic Chemistry Lab Techniques. YouTube. [Link]
-
CRYSTALS - Chemical Crystallography. University of Oxford. [Link]
-
(IUCr) Recommendations. [Link]
-
CrystalMaker: Overview. [Link]
Sources
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acadpubl.eu [acadpubl.eu]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 7. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 8. CrystalMaker: Overview [crystalmaker.com]
- 9. iucr.org [iucr.org]
- 10. migrationletters.com [migrationletters.com]
- 11. rigaku.com [rigaku.com]
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Core in Kinase Inhibitor Design
An In-Depth Technical Guide to the Discovery of New Imidazo[1,2-a]pyridine Based Kinase Inhibitors
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple biological targets, earning them the designation of "privileged structures."[1] The imidazo[1,2-a]pyridine ring system is a quintessential example of such a scaffold.[1][2][3] This nitrogen-fused heterocyclic compound is a structural cornerstone in numerous therapeutic agents, valued for its synthetic tractability and versatile biological activity.[2][3][4] While its presence is noted in well-known drugs like the sedative Zolpidem, its true potential is being unlocked in the targeted therapy arena, particularly in the development of kinase inhibitors.[3]
Protein kinases, which regulate the vast majority of cellular processes, represent one of the most critical classes of drug targets, especially in oncology.[5] The dysregulation of kinase signaling is a hallmark of many cancers, making the development of specific inhibitors a paramount goal. The imidazo[1,2-a]pyridine core serves as an ideal starting point for designing such inhibitors due to its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. This guide provides a senior scientist's perspective on the integrated strategies and methodologies employed in the discovery and development of novel imidazo[1,2-a]pyridine-based kinase inhibitors, from initial design to preclinical validation.
Caption: Core drug discovery cascade for kinase inhibitors.
Part 1: Rational Drug Design and Medicinal Chemistry
The journey from a privileged scaffold to a clinical candidate is driven by rational design. The primary goal is to decorate the imidazo[1,2-a]pyridine core with substituents that confer high potency for the target kinase while maintaining selectivity against a vast landscape of other kinases to minimize off-target effects and potential toxicity.
Structure-Based Drug Design (SBDD) and Scaffold Hopping
SBDD is a cornerstone of modern inhibitor design. When a crystal structure of the target kinase is available, molecular docking studies can predict how different imidazo[1,2-a]pyridine derivatives will bind in the ATP pocket.[6] This in silico approach allows for the prioritization of synthetic targets.
A powerful strategy informed by SBDD is "scaffold hopping." This involves replacing a known kinase-binding core with the imidazo[1,2-a]pyridine scaffold while retaining key pharmacophoric features. A successful example is the development of Phosphatidylinositol 3-Kinase (PI3K) inhibitors. Researchers effectively "hopped" from the ZSTK474 benzimidazole scaffold to the imidazo[1,2-a]pyridine core, preparing new analogues that maintained the PI3K isoform selectivity of the original series.[7] This approach leverages existing knowledge while exploring novel chemical space.
Elucidation of Structure-Activity Relationships (SAR)
SAR is the empirical process of systematically modifying a molecule's structure to map the effects on its biological activity. For the imidazo[1,2-a]pyridine scaffold, SAR studies typically explore substitutions at various positions of the fused ring system.
-
For Insulin-like Growth Factor-1 Receptor (IGF-1R) Inhibitors: Optimization efforts revealed that substitutions on both the imidazopyridine core and an attached pyrimidine ring were critical for inhibitory activity, leading to the discovery of potent and selective compounds with favorable oral pharmacokinetics.[8]
-
For Platelet-Derived Growth Factor Receptor (PDGFR) Inhibitors: To enhance selectivity, a key refinement was the incorporation of a constrained secondary amine. This modification, guided by molecular modeling, led to a significant improvement in selectivity over related kinases like cKIT and cFMS.[9]
-
For Cyclin-Dependent Kinase 9 (CDK9) Inhibitors: A systematic SAR study focusing on the diversification of R1 and R2 groups on the core scaffold led to the identification of compound LB-1, which exhibited an IC50 of 9.22 nM and over 100-fold selectivity for CDK9 over the highly homologous CDK1.[10]
Targeted Covalent Inhibition
A more recent strategy involves designing targeted covalent inhibitors (TCIs), which form an irreversible bond with a non-catalytic cysteine residue near the ATP-binding site. This can lead to prolonged target engagement and increased potency. The imidazo[1,2-a]pyridine scaffold has been successfully utilized as a core to which a "warhead" (a reactive group like acrylamide) can be attached. This approach has yielded novel covalent inhibitors targeting the KRAS G12C mutation, a previously intractable cancer driver.[11]
Part 2: Synthetic Methodologies
The synthetic accessibility of the imidazo[1,2-a]pyridine core is a key reason for its privileged status. Several robust and versatile synthetic routes enable the efficient generation of diverse compound libraries for screening.
Protocol 2.1: Convergent Synthesis via Condensation and Cross-Coupling
This is a common and highly efficient strategy for creating diverse libraries. The core is assembled first, and then key diversity elements are introduced in the final steps.
Objective: To synthesize substituted imidazo[1,2-a]pyridine derivatives, exemplified by the route towards CDK9 inhibitors.[10]
Step-by-Step Methodology:
-
Core Synthesis (Cyclization): A substituted 2-aminopyridine (e.g., 2-amino-4-bromopyridine) is reacted with an α-haloketone in a solvent like ethanol under reflux. This condensation-cyclization reaction directly forms the brominated imidazo[1,2-a]pyridine core.
-
Fragment Preparation (Borylation): In a separate reaction vessel, various substituted aryl halides (e.g., bromobenzene derivatives) undergo a Miyaura borylation reaction with a boron source like bis(pinacolato)diboron, catalyzed by a palladium catalyst (e.g., Pd(dppf)Cl2), to generate a library of aryl boronic esters.
-
Final Assembly (Suzuki Coupling): The brominated imidazo[1,2-a]pyridine core is coupled with the various aryl boronic esters from Step 2 using a palladium-catalyzed Suzuki cross-coupling reaction. This final step allows for the late-stage diversification of the molecule.
Protocol 2.2: Palladium-Catalyzed Heteroaryl Heck Reaction
This method is particularly useful for coupling the imidazo[1,2-a]pyridine core with other heterocyclic systems, as demonstrated in the synthesis of PI3K inhibitors.[7]
Objective: To couple a 2-(difluoromethyl)imidazo[1,2-a]pyridine intermediate with a substituted triazine or pyrimidine.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the required 2-(difluoromethyl)imidazo[1,2-a]pyridine and the chloro, iodo, or triflate-substituted 1,3,5-triazine/pyrimidine. Iodo-substituted intermediates are often preferred due to higher yields and milder reaction conditions.[7]
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the imidazo[1,2-a]pyridine intermediate, the heteroaryl halide/triflate, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., XPhos), and a base (e.g., K3PO4) in a suitable solvent (e.g., toluene/water).
-
Reaction Execution: Heat the mixture to the required temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, perform an aqueous workup to remove inorganic salts, and purify the crude product using column chromatography to isolate the desired coupled product.
Part 3: Biological Evaluation Workflow
A rigorous and multi-staged biological evaluation is critical to identify and validate promising inhibitor candidates. The process funnels compounds from broad initial screens to specific in vivo models.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: High-Throughput Screening with Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
For: Researchers, scientists, and drug development professionals
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its recurring presence in a variety of biologically active compounds, including approved therapeutics.[3] Derivatives of this versatile heterocyclic system have demonstrated a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Notably, various substituted imidazo[1,2-a]pyridines have been identified as potent inhibitors of protein kinases and modulators of G-protein coupled receptors (GPCRs), two of the most significant target classes in modern drug discovery.[5][6]
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 907945-87-3) is a member of this promising class of molecules.[7] While specific biological targets for this particular derivative have not been extensively reported in publicly available literature, its structural features suggest a high potential for interaction with various biological targets, making it an excellent candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of key cellular pathways.
This application note provides a comprehensive guide for the utilization of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in HTS. We present detailed protocols for both biochemical and cell-based assays targeting protein kinases and GPCRs, two of the most probable target families for this compound class. The methodologies described herein are designed to be robust, scalable, and adaptable to specific research needs.
Physicochemical Properties and Handling
A thorough understanding of a compound's physicochemical properties is paramount for successful HTS assay development. While experimental data for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is limited, some properties can be estimated from its structure.
| Property | Estimated Value/Consideration | Significance in HTS |
| Molecular Formula | C₁₁H₁₁BrN₂O₂ | Purity and identity confirmation. |
| Molecular Weight | ~285.12 g/mol | Calculation of molar concentrations. |
| Solubility | Likely soluble in DMSO. Aqueous solubility may be limited. | Stock solution preparation and prevention of compound precipitation in aqueous assay buffers. |
| Stability | Store in a cool, dry, dark place. | Maintaining compound integrity during storage and experimentation. |
| Purity | ≥97% recommended | Minimizing the influence of impurities on assay results. |
Stock Solution Preparation:
It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted in DMSO to create intermediate concentrations for plating. The final concentration of DMSO in the assay should be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[8]
High-Throughput Screening Strategies for Kinase Inhibitor Discovery
Given that numerous imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, this is a logical and promising target class to investigate for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.[5] We will detail two widely used HTS methodologies: a biochemical assay using Homogeneous Time-Resolved Fluorescence (HTRF) and a cell-based assay using AlphaLISA SureFire technology.
Biochemical Kinase Activity Assay: HTRF KinEASE™ Platform
The HTRF KinEASE™ platform is a universal, robust, and highly sensitive method for measuring the activity of a wide range of protein kinases.[9][10] The assay is based on the detection of a phosphorylated biotinylated substrate via a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) mechanism.
Workflow for HTRF Kinase Assay Development and Screening
Caption: Workflow for a typical HTRF kinase inhibitor screening assay.
Detailed Protocol: HTRF Kinase Inhibition Assay (384-well format)
This protocol is a template and should be optimized for the specific kinase of interest.
1. Reagent Preparation:
-
Assay Buffer: Prepare the recommended 1X enzymatic buffer supplemented with necessary cofactors as per the kinase manufacturer's guidelines.[6]
-
Compound Dilution: Perform serial dilutions of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in 100% DMSO. From this, create intermediate dilutions in the assay buffer.
-
Kinase Solution: Dilute the kinase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically through an enzyme titration.
-
Substrate/ATP Solution: Prepare a mix of the biotinylated peptide substrate and ATP in the assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.[11]
-
HTRF Detection Reagents: Prepare a solution of Streptavidin-XL665 and a phospho-specific antibody conjugated to a Europium cryptate in the HTRF detection buffer.
-
Dispense 2 µL of the diluted compound or DMSO (for controls) into the wells of a 384-well low-volume plate.
-
Add 4 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the Substrate/ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature. The optimal time should be determined from a kinase kinetic study.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm with excitation at 320-340 nm.
3. Data Analysis:
-
Calculate the HTRF ratio for each well: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10^4.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Negative_Control) / (Ratio_Positive_Control - Ratio_Negative_Control)])
-
Positive Control: DMSO only (no inhibitor).
-
Negative Control: No enzyme or a known inhibitor.
-
-
Plot the % Inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Kinase Activity Assay: AlphaLISA SureFire® Ultra™
Cell-based assays are crucial for confirming the activity of compounds in a more physiologically relevant context. The AlphaLISA SureFire® Ultra™ assay is a no-wash, highly sensitive method to measure the phosphorylation of endogenous proteins in cell lysates.[13]
Workflow for AlphaLISA SureFire Cellular Kinase Assay
Caption: Workflow for a cell-based kinase phosphorylation assay using AlphaLISA SureFire.
Detailed Protocol: AlphaLISA SureFire® Ultra™ Cellular Phosphorylation Assay (96-well culture, 384-well assay)
This protocol provides a general framework for assessing the inhibition of a specific kinase-mediated phosphorylation event.
1. Cell Culture and Treatment:
-
Seed cells at an optimized density in a 96-well tissue culture plate and incubate overnight.
-
If required for the specific pathway, serum-starve the cells for a defined period (e.g., 4-16 hours).
-
Pre-treat the cells with various concentrations of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (or DMSO for controls) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist to induce the phosphorylation event of interest for a predetermined time.
2. Cell Lysis and Assay: [1][14]
-
Remove the culture medium and add 50 µL of 1X AlphaLISA SureFire® Ultra™ Lysis Buffer to each well.
-
Agitate the plate on an orbital shaker for 10 minutes to ensure complete lysis.
-
Transfer 10 µL of the cell lysate to a 384-well AlphaPlate™.
-
Prepare the AlphaLISA Acceptor bead mix (containing the phospho-specific antibody) and add 5 µL to each well.
-
Incubate for 1 hour at room temperature.
-
Prepare the AlphaLISA Donor bead mix (streptavidin-coated beads with the biotinylated antibody) and add 5 µL to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
3. Data Analysis:
-
The raw Alpha counts are proportional to the level of protein phosphorylation.
-
Calculate the percentage of inhibition relative to the stimulated (positive) and unstimulated (negative) controls.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
High-Throughput Screening for GPCR Modulator Discovery
The imidazo[1,2-a]pyridine scaffold is also found in compounds that modulate GPCRs, making this another important target class for screening.[6] Fluorescence Polarization (FP) is a homogeneous assay technology well-suited for HTS of GPCRs, particularly for identifying compounds that compete with a fluorescently labeled ligand for binding to the receptor.[15]
GPCR Binding Assay: Fluorescence Polarization
FP measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[16] In a competitive binding assay, a fluorescent ligand bound to the GPCR will have a high FP value. A test compound that displaces the fluorescent ligand will cause a decrease in the FP signal.
Workflow for a Competitive GPCR Fluorescence Polarization Assay
Caption: Workflow for a competitive GPCR binding assay using fluorescence polarization.
Detailed Protocol: GPCR Competitive Binding FP Assay (384-well format)
This protocol is a general guide and requires optimization for the specific GPCR and fluorescent ligand pair.
1. Reagent Preparation:
-
FP Assay Buffer: A typical buffer might be 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, and 0.1% BSA.[15]
-
GPCR Preparation: Use purified receptor preparations or membrane fractions from cells overexpressing the target GPCR. The concentration should be optimized to provide a good assay window.
-
Fluorescent Ligand: Dilute the fluorescently labeled ligand to a working concentration (typically at or below its Kd for the receptor) in the FP assay buffer.
-
Compound Dilution: Prepare serial dilutions of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in DMSO, followed by dilution in the FP assay buffer.
-
Dispense 5 µL of the diluted compound or DMSO into the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the GPCR preparation to each well.
-
Add 5 µL of the fluorescent ligand to all wells.
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-3 hours) at room temperature, protected from light.
-
Read the plate on a fluorescence polarization-capable plate reader using appropriate excitation and emission filters for the fluorophore.
3. Data Analysis:
-
The instrument will report polarization values in millipolarization units (mP).
-
Determine the percentage of displacement or inhibition based on high (fluorescent ligand + receptor) and low (fluorescent ligand only) mP controls.
-
Plot the percentage of inhibition against the compound concentration and fit the curve to determine the IC₅₀ value.
Considerations for HTS Data Quality and Troubleshooting
High-throughput screening can be prone to artifacts and false positives.[8][18] It is crucial to be aware of potential issues and to implement strategies to mitigate them.
-
Compound Interference: Imidazo[1,2-a]pyridine derivatives can sometimes exhibit fluorescence, which may interfere with fluorescence-based assays.[19] It is advisable to perform a counterscreen where the test compound is incubated with the detection reagents in the absence of the primary biological components to identify any direct interference.
-
Solubility: Poor compound solubility can lead to aggregation, which can cause non-specific inhibition or light scattering.[8] Including a non-ionic detergent like Triton X-100 (0.01-0.1%) in the assay buffer can often alleviate this issue.
-
Assay Robustness: The quality of an HTS assay is often assessed by the Z'-factor, which takes into account the dynamic range of the assay and the variability of the signals. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Conclusion
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate represents a promising starting point for hit-finding campaigns due to its privileged imidazo[1,2-a]pyridine core. While its specific biological targets are yet to be fully elucidated, the protocols detailed in this application note provide a robust framework for screening this compound against two of the most important drug target classes: protein kinases and GPCRs. By leveraging advanced HTS technologies such as HTRF, AlphaLISA, and Fluorescence Polarization, researchers can efficiently and accurately assess the biological activity of this and other novel chemical entities, paving the way for the discovery of new therapeutic agents.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. Retrieved from [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. (2022). ResearchGate. Retrieved from [Link]
-
HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Springer Nature. Retrieved from [Link]
-
Fluorescence Polarization in GPCR Research. (2025). Celtarys. Retrieved from [Link]
-
Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]
-
Protocol for Fluorescence Polarization Assay Using GI224329. (n.d.). ResearchGate. Retrieved from [Link]
-
HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres. Retrieved from [Link]
-
Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. (n.d.). PMC. Retrieved from [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2019). PMC. Retrieved from [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC. Retrieved from [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PMC. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. (2020). PubMed. Retrieved from [Link]
-
Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. (2019). PubMed. Retrieved from [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). PMC. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PMC. Retrieved from [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2025). PMC. Retrieved from [Link]
-
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. Retrieved from [Link]
-
Ethyl 6-bromo-7-methylimidazo[1,2-a)pyridine-2-. (n.d.). Rovathin. Retrieved from [Link]
-
6-Bromo-7-methylimidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved from [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
-
Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. (2024). PubMed. Retrieved from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI. Retrieved from [Link]0/2668)
Sources
- 1. revvity.com [revvity.com]
- 2. FAQs and Guidelines for Successful AlphaLISA SureFire Assay Setup | Revvity [revvity.com]
- 3. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 7. Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate CAS#: 907945-87-3 [amp.chemicalbook.com]
- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Alpha SureFire No-wash Cellular Kinase Assays | Revvity [revvity.com]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cellular Assays with Imidazo[1,2-a]pyridines
Introduction: The Versatility of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a nitrogen-based heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] This "privileged scaffold" is the core of several marketed drugs, including zolpidem (for insomnia) and alpidem (an anxiolytic), demonstrating its favorable pharmacological properties.[3][4][5] In recent years, research has unveiled its vast therapeutic potential across numerous disease areas, including oncology, inflammation, and infectious diseases.[2][6][7]
Derivatives of imidazo[1,2-a]pyridine exert their biological effects by modulating a wide array of cellular pathways. Their anticancer properties, for example, often stem from the inhibition of critical signaling kinases like PI3K, Akt, and CDKs, leading to the induction of apoptosis and cell cycle arrest.[1][8] Furthermore, certain analogues have shown potent anti-inflammatory effects by targeting pathways such as the STAT3/NF-κB axis.[9][10] This document provides a series of detailed protocols for key cellular assays used to characterize the biological activities of novel imidazo[1,2-a]pyridine derivatives, grounded in field-proven methodologies and an understanding of the underlying cellular mechanisms.
Caption: High-level workflow for characterizing novel imidazo[1,2-a]pyridine compounds.
Assessment of Cytotoxicity: The MTT Cell Viability Assay
The initial step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.
Causality and Principle: This assay relies on the enzymatic activity of mitochondrial NAD(P)H-dependent cellular oxidoreductases, which are primarily active in viable, metabolically active cells. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells. By dissolving this precipitate in a solubilizing agent (like DMSO), the color intensity can be quantified spectrophotometrically, providing a reliable measure of cell viability.
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa, A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Treat the cells for a specified duration, typically 24, 48, or 72 hours, as imidazo[1,2-a]pyridines have shown efficacy at these time points.[12][13]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.
Data Presentation: IC₅₀ Values of Representative Imidazo[1,2-a]pyridines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Imidazo[1,2-a]pyridine (Cpd 6) | A375 (Melanoma) | ~9.7 | [12] |
| Imidazo[1,2-a]pyridine (Cpd 6) | HeLa (Cervical) | ~35.0 | [12] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 (Breast) | 45.0 | [13][14] |
| Imidazo[1,2-a]pyridine (12b) | A375 (Melanoma) | 11.0 | [11] |
| Imidazo[1,2-a]pyridine (12b) | HepG2 (Liver) | 13.0 | [11] |
Elucidating Cell Death Mechanism: Apoptosis Assay by Annexin V/PI Staining
Once cytotoxicity is established, the next critical step is to determine the mechanism of cell death. Many anticancer agents, including imidazo[1,2-a]pyridines, induce apoptosis, or programmed cell death.[12][15]
Causality and Principle: A key early event in apoptosis is the translocation of the membrane phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). By staining cells with fluorescently-labeled Annexin V, early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V-FITC/PI Staining
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compound at its IC₅₀ concentration for 24-48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Trypsinize the adherent cells and combine them with the supernatant from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
Investigating Antiproliferative Effects: Cell Cycle Analysis
Imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest at specific checkpoints, such as G2/M.[12][16]
Causality and Principle: The cell cycle is a tightly regulated process that ensures proper cell division. Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can distinguish cells in different phases of the cycle:
-
G0/G1 Phase: Normal (2n) DNA content.
-
S Phase: Intermediate DNA content as DNA is synthesized.
-
G2/M Phase: Doubled (4n) DNA content, prior to cell division. Treatment with a compound that causes cell cycle arrest will lead to an accumulation of cells in a specific phase, which is observable as a shift in the distribution of the cell population in the flow cytometry histogram.
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells in 6-cm dishes and treat with the test compound for 48 hours.[12]
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: This step is crucial. Resuspend the cell pellet in 1 mL of ice-cold 70-95% ethanol while gently vortexing. The ethanol dehydrates and fixes the cells, making their membranes permeable to PI. Fix overnight at 4°C.[12]
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. The RNase A is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or PerCP).
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Probing the Mechanism of Action: Kinase Inhibition Pathways
A primary mechanism through which imidazo[1,2-a]pyridines exert their anticancer effects is by inhibiting protein kinases that are crucial for cancer cell survival and proliferation.[6][17] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in many cancers and a common target for these compounds.[12][18]
Causality and Principle: The PI3K/Akt/mTOR pathway regulates cell growth, survival, and metabolism. The activation state of key proteins in this pathway is controlled by phosphorylation. Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. By using antibodies that recognize both the total protein and its phosphorylated form (e.g., anti-Akt and anti-phospho-Akt), one can determine if a compound inhibits the pathway by observing a decrease in the phosphorylated (active) form of the protein. A reduction in phospho-Akt and its downstream target phospho-mTOR following treatment with an imidazo[1,2-a]pyridine derivative is strong evidence of pathway inhibition.[12][19]
Caption: Imidazo[1,2-a]pyridines can inhibit key kinases like PI3K and Akt.
Protocol: Western Blot for Phospho-Akt and Phospho-mTOR
-
Cell Lysis: Treat cells with the compound for the desired time (e.g., 24-48 hours).[12] Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. The inhibitors are critical to prevent protein degradation and dephosphorylation after lysis.
-
Protein Quantification: Scrape the cell lysate and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-mTOR, total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total proteins and then to the loading control to determine the relative change in phosphorylation.
References
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., Awadallah, E. A., & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
ResearchGate. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
-
Debret, M., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]
-
Al-Qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
-
Afshari, H., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts. [Link]
-
Ananthajothi, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Mondal, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
-
PubMed. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
-
Moraski, G. A., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
-
Sharma, V., & Kumar, V. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Te-Fang, Y., et al. (2015). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. SpringerPlus. [Link]
-
Ke, Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2025). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. [Link]
-
ResearchGate. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. [Link]
-
SemOpenAlex. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. SemOpenAlex. [Link]
-
ACS Omega. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
-
PubMed. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. [Link]
-
ResearchGate. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. [Link]
-
PubMed. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. PubMed. [Link]
-
Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
-
PubMed. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. PubMed. [Link]
-
PubMed. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed. [Link]
-
ACS Publications. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
-
RSC Publishing. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Publishing. [Link]
-
RSC Publishing. (2021). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. [Link]
-
PubMed. (2018). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
ResearchGate. (2025). Copper-imidazo[1, 2-a]pyridines induce apoptosis in colorectal cancer cell lines. ResearchGate. [Link]
-
RSC Publishing. (2022). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. RSC Publishing. [Link]
-
PubMed. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. PubMed. [Link]
-
MDPI. (2022). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI. [Link]
-
Semantic Scholar. (2017). New fluorescent imidazo[1,2-a]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration. Semantic Scholar. [Link]
-
Semantic Scholar. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Semantic Scholar. [Link]
-
ResearchGate. (2025). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Center for Biotechnology Information. [Link]
-
ScienceDirect. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. ScienceDirect. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. metaphactory [semopenalex.org]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.waocp.org [journal.waocp.org]
- 14. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. oceanomics.eu [oceanomics.eu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a novel heterocyclic compound belonging to the promising imidazo[1,2-a]pyridine class, in the context of cancer cell biology. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for characterizing the anti-cancer potential of this molecule.
Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core have been investigated for various therapeutic applications, with a significant focus on oncology.[2][3][4] Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine-based compounds to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer types, including breast, lung, colon, and melanoma.[2][5][6]
The anti-cancer effects of these compounds are often attributed to their ability to modulate key cellular signaling pathways that are frequently dysregulated in cancer. Notably, many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of protein kinases, such as Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), and the mammalian target of rapamycin (mTOR), which are central regulators of cell growth, survival, and metabolism.[3][5][7][8]
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a distinct analogue within this class. Its unique substitution pattern warrants a thorough investigation to elucidate its specific mechanism of action and therapeutic potential. These notes will guide the researcher through a systematic evaluation of its effects on cancer cell lines.
Postulated Mechanism of Action
Based on the extensive research on structurally related imidazo[1,2-a]pyridine derivatives, it is hypothesized that Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate may exert its anti-cancer effects through one or more of the following mechanisms:
-
Inhibition of the PI3K/Akt/mTOR Signaling Pathway: This is a common mechanism for this class of compounds.[3][5] Inhibition of this pathway can lead to decreased cell proliferation and survival.
-
Induction of Apoptosis: Many imidazo[1,2-a]pyridines trigger programmed cell death in cancer cells.[5][6]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[5][8]
-
Inhibition of other Protein Kinases: The imidazo[1,2-a]pyridine scaffold has been shown to target other kinases, such as cyclin-dependent kinases (CDKs).[2][9]
The following experimental protocols are designed to systematically investigate these potential mechanisms.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its effect on cancer cell viability and to establish a dose-response curve. The MTT and CCK-8 assays are reliable colorimetric methods for this purpose.[10][11]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol: CCK-8 Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[12][13]
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm.[10][12]
-
Data Analysis: Calculate cell viability as described for the MTT assay.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for MTT and CCK-8 cytotoxicity assays.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis, Annexin V/PI staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[14]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate at the IC50 concentration for 24 or 48 hours. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.[15]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14][16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[16]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Apoptosis Analysis Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis
To investigate if the compound induces cell cycle arrest, flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method.[17][18]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at the IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 30 minutes.[19]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.[19] RNase A is crucial to eliminate the signal from RNA.[17]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C.[19]
-
Analysis: Analyze the DNA content by flow cytometry.
Data Interpretation: The DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[17] An accumulation of cells in a particular phase suggests cell cycle arrest at that point.
Western Blotting for Signaling Pathway Analysis
To probe the molecular mechanism of action, Western blotting can be used to assess the expression and phosphorylation status of key proteins in signaling pathways, such as the PI3K/Akt/mTOR pathway.[20][21]
Protocol: Western Blotting
-
Protein Extraction: Treat cells with the compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Caspase-9) overnight at 4°C.[5][22][23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[23]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[23]
Data Interpretation: Changes in the levels of phosphorylated proteins (e.g., a decrease in p-Akt) or total protein levels (e.g., an increase in p21) can provide insights into the signaling pathways affected by the compound.
Hypothesized Signaling Pathway
Caption: Postulated mechanism of action via PI3K/Akt/mTOR inhibition and p53 activation.
Data Summary and Interpretation
To facilitate the analysis and comparison of experimental results, it is recommended to summarize quantitative data in a structured table.
| Assay | Cancer Cell Line | Parameter | Result |
| MTT/CCK-8 | e.g., MCF-7, A549, HeLa | IC50 (µM) at 48h | TBD |
| Annexin V/PI | e.g., MCF-7 | % Apoptotic Cells | TBD |
| Cell Cycle Analysis | e.g., MCF-7 | % Cells in G2/M | TBD |
| Western Blot | e.g., MCF-7 | Fold change in p-Akt | TBD |
TBD: To be determined by experimentation.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial characterization of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a potential anti-cancer agent. The results from these studies will elucidate its cytotoxic and cytostatic effects, and provide insights into its mechanism of action.
Positive findings from these in vitro studies would warrant further investigation, including:
-
Kinome Profiling: To identify the specific kinase targets of the compound.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues for improved potency and selectivity.
The exploration of novel imidazo[1,2-a]pyridine derivatives like Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate holds significant promise for the development of new and effective cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Creative Proteomics. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 78-87. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Archana, et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402. Retrieved from [Link]
-
SemOpenAlex. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Retrieved from [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Karatas, H., et al. (2017). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic & Medicinal Chemistry, 25(15), 4049-4057. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Kumar, A., et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. PubMed. Retrieved from [Link]
-
Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. PubMed. Retrieved from [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Retrieved from [Link]
-
Ben Fathallah, M., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC. Retrieved from [Link]
-
de F. S. Santos, J. C., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. Retrieved from [Link]
-
Singh, P., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed. Retrieved from [Link]
-
Wang, M., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Retrieved from [Link]
-
Xia, Y., et al. (2008). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Al-Qatati, A., & Aliwaini, S. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Journal of Pharmaceutical Research International, 34(46A), 1-13. Retrieved from [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 4. metaphactory [semopenalex.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. medium.com [medium.com]
- 21. Western Blot (WB) Resource Center | Cell Signaling Technology [cellsignal.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. CST | Cell Signaling Technology [cellsignal.com]
"kinase inhibition assay protocol for imidazo[1,2-a]pyridine derivatives"
Topic: Kinase Inhibition Assay Protocol for Imidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Characterizing Imidazo[1,2-a]pyridine Kinase Inhibitors: From High-Throughput Screening to Cellular Mechanism of Action
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Consequently, imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for targeted therapies, particularly against pathways like the PI3K/Akt/mTOR signaling cascade.[1][5]
This guide provides a comprehensive framework for researchers to effectively screen and characterize imidazo[1,2-a]pyridine-based kinase inhibitors. As a senior application scientist, my objective is not merely to present a series of steps, but to illuminate the rationale behind the selection of specific assays and to provide a self-validating workflow that ensures data integrity and accelerates drug discovery programs. We will progress from broad, high-throughput biochemical assays to more physiologically relevant cell-based analyses, ensuring a thorough understanding of the compound's potency, selectivity, and cellular effects.
Part 1: Initial Potency Determination with Biochemical Assays
The first step in characterizing a novel compound is to determine its direct inhibitory effect on the purified kinase of interest. Biochemical assays are ideal for this purpose as they are rapid, sensitive, and amenable to high-throughput screening (HTS).[6][7] The choice of assay technology often depends on the specific kinase, available reagents, and instrumentation. For imidazo[1,2-a]pyridine derivatives, which are typically ATP-competitive inhibitors, luminescence-based assays that measure ATP consumption are a robust and widely adopted choice.[2][8]
Principle of Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)
These homogeneous "add-mix-read" assays quantify the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate.[8] The assay relies on the ATP-dependent luciferase reaction to produce a light signal.
-
High Kinase Activity: More ATP is consumed, leaving less ATP for the luciferase reaction, resulting in a low luminescence signal.
-
Effective Inhibition: Kinase activity is blocked, leaving a large amount of ATP in the reaction, which is then used by luciferase to generate a strong luminescence signal.[9]
This inverse relationship between kinase activity and light output provides a clear and sensitive measure of inhibitor potency.[8]
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: Luminescence-Based Biochemical Assay
This protocol is designed for a 384-well plate format, suitable for determining the IC50 value of imidazo[1,2-a]pyridine derivatives.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.
-
ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration should be at or near the Km of the kinase for ATP to ensure competitive binding can be accurately measured.
-
Kinase/Substrate Solution: Prepare a 2X solution of the purified kinase and its specific substrate in kinase buffer. The optimal concentrations should be determined empirically through enzyme and substrate titrations.[10]
-
Test Compound (Imidazo[1,2-a]pyridine): Prepare serial dilutions of the test compound in 100% DMSO. Then, dilute these stocks into the kinase buffer to create a 4X final concentration. The final DMSO concentration in the assay should be kept low (≤1%) to avoid solvent-induced artifacts.
-
Detection Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[8]
2. Assay Procedure:
-
Add 5 µL of the 4X test compound solution to the appropriate wells of a 384-well white, opaque plate.
-
Add 5 µL of a 4X solution of a known potent inhibitor for the kinase as a positive control.
-
Add 5 µL of kinase buffer with the corresponding DMSO concentration to the negative control (no inhibitor) wells.
-
Add 5 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells. The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Add 20 µL of the prepared Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Normalize the data using the positive and negative controls: % Inhibition = 100 * (LuminescenceNo Inhibitor - LuminescenceSample) / (LuminescenceNo Inhibitor - LuminescencePositive Control)
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Concentration/Condition | Rationale |
| Plate Type | 384-well, white, opaque | Maximizes luminescent signal and prevents well-to-well crosstalk. |
| Final DMSO Conc. | ≤ 1% | High concentrations of DMSO can inhibit kinase activity. |
| ATP Conc. | At or near Km | Ensures accurate determination of potency for ATP-competitive inhibitors. |
| Incubation Time | 60 minutes (or as optimized) | Should be within the linear range of the enzymatic reaction.[11] |
| Controls | No inhibitor, potent inhibitor, no enzyme | Essential for data normalization and quality control. |
Part 2: Validating Inhibition in a Cellular Context
While biochemical assays are excellent for determining direct enzyme inhibition, they do not replicate the complex environment inside a living cell.[12] Factors such as cell permeability, off-target effects, and engagement with the target in its native state can only be assessed using cell-based assays.[13] Western blotting is a powerful and accessible method to confirm that an imidazo[1,2-a]pyridine derivative inhibits the intended kinase signaling pathway within cells.[14][15]
Principle of Western Blotting for Kinase Inhibition
This technique measures the phosphorylation status of a kinase's downstream substrate. A specific antibody that only recognizes the phosphorylated form of the substrate is used for detection.
-
Active Pathway: The kinase is active and phosphorylates its substrate. The phospho-specific antibody will detect a strong band on the Western blot.
-
Inhibited Pathway: The imidazo[1,2-a]pyridine derivative enters the cell and inhibits the kinase. This prevents substrate phosphorylation, leading to a decrease or disappearance of the band detected by the phospho-specific antibody.[13][16]
To ensure that the change in phosphorylation is not due to a general decrease in protein levels, the membrane is also probed with an antibody that recognizes the total amount of the substrate protein, irrespective of its phosphorylation state.
Caption: Workflow for cell-based Western blot analysis.
Detailed Protocol: Western Blotting for Pathway Inhibition
This protocol assumes the target kinase is part of a well-defined signaling pathway, such as Akt.
1. Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line where the target pathway is active) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if the pathway of interest is activated by serum components.
-
Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
If necessary, stimulate the pathway with an appropriate agonist (e.g., growth factor) for a short period (e.g., 15-30 minutes).
2. Sample Preparation:
-
Aspirate the media and wash the cells twice with ice-cold PBS.[17]
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[18]
-
Sonicate briefly to shear DNA and reduce viscosity.[18]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Electrophoresis and Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and SDS sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
4. Immunodetection:
-
Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Crucial Step: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) to confirm equal loading.
Expected Data and Interpretation
A successful experiment will show a dose-dependent decrease in the signal from the phospho-specific antibody, while the signal from the total protein antibody remains constant across all lanes. This provides strong evidence that the imidazo[1,2-a]pyridine derivative is engaging its target and inhibiting the signaling pathway in a cellular environment.
| Target Pathway Component | Expected Result with Effective Inhibitor | Rationale |
| Phospho-Substrate | Dose-dependent decrease in signal | Direct readout of kinase inhibition in the cell. |
| Total Substrate | No change in signal | Confirms that the observed effect is on phosphorylation, not protein degradation. |
| Loading Control (e.g., GAPDH) | No change in signal | Verifies that an equal amount of protein was loaded in each lane. |
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a fertile ground for the discovery of novel kinase inhibitors. A systematic approach, beginning with robust biochemical assays to establish potency and followed by rigorous cell-based validation to confirm the mechanism of action, is essential for advancing these promising compounds through the drug discovery pipeline. The protocols and rationale outlined in this guide provide a solid foundation for researchers to generate high-quality, reproducible data and to make informed decisions in their quest for new targeted therapies.
References
-
Taylor & Francis Online. (n.d.). Full article: Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). International Journal of Cancer Research. Retrieved from [Link]
-
Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18, 830-837. Retrieved from [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
NOVA. (n.d.). Luciferase Luminescence Assays. Retrieved from [Link]
-
Oceanomics. (n.d.). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Retrieved from [Link]
-
Agilent. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
-
ResearchGate. (2019). (PDF) New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Retrieved from [Link]
-
ACS Publications. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
PubMed Central. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
PubMed Central. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis and Evaluation of Imidazo[1,2‐a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3‐Kinase Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oceanomics.eu [oceanomics.eu]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. promega.com [promega.com]
- 9. novabio.lt [novabio.lt]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inits.at [inits.at]
- 13. reactionbiology.com [reactionbiology.com]
- 14. journal.waocp.org [journal.waocp.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a Novel Chemical Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several marketed drugs.[1][2] Its rigid, planar structure and tunable electronic properties also make it an attractive framework for the development of fluorescent chemical probes.[3][4][5] This document provides a detailed guide to the potential application of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (hereafter referred to as EMBIP ) as a novel chemical probe for cellular imaging. While the specific application of EMBIP as a probe is an emerging area of investigation, this guide synthesizes established knowledge of the imidazo[1,2-a]pyridine class to propose a robust framework for its characterization and use.
Physicochemical Properties and Proposed Mechanism of Action
The physicochemical properties of EMBIP can be predicted based on its structural analogues. These properties are crucial for its function as a cellular probe.
| Property | Predicted Value/Characteristic | Significance for a Chemical Probe |
| Molecular Formula | C11H11BrN2O2 | Defines molecular weight and elemental composition. |
| Molecular Weight | 283.13 g/mol | Influences cell permeability and diffusion. |
| XLogP3 | ~3.0 | Indicates moderate lipophilicity, suggesting good cell membrane permeability. |
| Fluorescence | Expected | The imidazo[1,2-a]pyridine core is known to be fluorescent. |
Proposed Mechanism of Action: Intracellular Environment Sensing
We hypothesize that the fluorescence of EMBIP may be sensitive to changes in the local microenvironment, such as polarity or pH, due to potential intramolecular charge transfer (ICT) characteristics. The electron-donating methyl group and the electron-withdrawing bromine and carboxylate groups on the imidazo[1,2-a]pyridine ring could create a push-pull system, making the excited state more polar than the ground state. This would lead to a shift in the emission wavelength (solvatochromism) in environments of different polarity.
Synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (EMBIP)
The synthesis of EMBIP can be achieved through a well-established cyclization reaction.[6][7]
Reaction Scheme:
Caption: Synthesis of EMBIP via condensation and cyclization.
Protocol:
-
To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in absolute ethanol (10 mL/mmol), add ethyl bromopyruvate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure EMBIP.
Protocols for Application as a Cellular Probe
The following protocols are designed to investigate the utility of EMBIP as a fluorescent probe for cellular imaging.
Protocol 1: Preparation of Stock Solution and Loading into Cells
Materials:
-
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (EMBIP)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (e.g., DMEM)
-
HeLa cells (or other cell line of interest)
-
96-well black, clear-bottom imaging plates
Workflow:
Caption: Workflow for cell staining with EMBIP.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of EMBIP in anhydrous DMSO. Store at -20 °C, protected from light.
-
Cell Seeding: Seed HeLa cells in a 96-well black, clear-bottom imaging plate at a density of 1 x 104 cells per well and allow them to adhere overnight in a 37 °C, 5% CO2 incubator.
-
Probe Loading: Prepare a working solution of EMBIP by diluting the stock solution in pre-warmed cell culture medium to a final concentration range of 1-10 µM.
-
Remove the culture medium from the cells and add the EMBIP working solution.
-
Incubate the cells for 30-60 minutes at 37 °C.
-
Washing: Gently wash the cells twice with warm PBS (pH 7.4) to remove excess probe.
-
Add fresh PBS or a suitable imaging buffer to the wells.
Protocol 2: Fluorescence Microscopy and Data Acquisition
Materials:
-
Fluorescence microscope equipped with a DAPI filter set (or a custom filter set based on the determined excitation and emission maxima of EMBIP).
-
Image analysis software (e.g., ImageJ, CellProfiler).
Procedure:
-
Determine Optimal Excitation/Emission Wavelengths: Before cellular imaging, characterize the photophysical properties of EMBIP in various solvents (e.g., ethanol, PBS) using a spectrofluorometer to determine the optimal excitation and emission wavelengths. Based on the imidazo[1,2-a]pyridine core, excitation is expected in the UV-A to blue region of the spectrum.
-
Microscope Setup: Place the 96-well plate on the microscope stage. Use an appropriate objective (e.g., 20x or 40x) for cellular imaging.
-
Image Acquisition: Excite the cells at the predetermined optimal wavelength and capture the emission using a suitable filter. Acquire both bright-field and fluorescence images.
-
Data Analysis: Quantify the fluorescence intensity within individual cells using image analysis software. Compare the fluorescence of EMBIP-loaded cells to control cells (not treated with the probe) to determine the signal-to-noise ratio.
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Low probe concentration- Insufficient incubation time- Photobleaching | - Increase EMBIP concentration- Optimize incubation time- Use an anti-fade mounting medium and minimize exposure time |
| High background fluorescence | - Incomplete washing- Probe precipitation | - Increase the number of washing steps- Ensure the probe is fully dissolved in the working solution |
| Cell toxicity | - High probe concentration | - Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic concentration range |
Conclusion
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (EMBIP) represents a promising, yet underexplored, candidate for the development of a novel fluorescent chemical probe. Its parent scaffold, imidazo[1,2-a]pyridine, is well-established for its favorable photophysical properties and biological compatibility. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and initial cellular application of EMBIP. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential for sensing specific intracellular analytes or environmental changes.
References
- A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. (URL: )
- An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing). (URL: )
- Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. (URL: )
- Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. PubMed. (URL: )
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. (URL: )
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxyl
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comprehensive Guide to Assessing the Antibacterial Activity of Bromo-Substituted Imidazopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for the comprehensive evaluation of the antibacterial properties of novel bromo-substituted imidazopyridines. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a deep understanding of the compound's potential as an antibacterial agent. From initial screening to unraveling the mechanism of action, this document serves as a practical resource for researchers in the field of antimicrobial drug discovery. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[1][2][3][4][5]
Introduction: The Promise of Bromo-Substituted Imidazopyridines
The imidazopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine substituent can significantly modulate the physicochemical and pharmacological properties of these molecules, often enhancing their biological activity.[6][7][8] Preliminary studies have suggested that bromo-substituted imidazopyridines may represent a promising new class of antibacterial compounds.[6][7] A systematic and robust assessment of their antibacterial activity is therefore crucial to validate their therapeutic potential and guide further drug development efforts.
This document outlines a strategic, multi-tiered approach to this assessment, beginning with primary screening to determine the spectrum and potency of antibacterial activity, followed by secondary assays to elucidate the underlying mechanism of action.
The Hierarchical Approach to Antibacterial Activity Assessment
A logical and stepwise progression of experiments is essential for an efficient and informative evaluation. This ensures that resources are focused on the most promising candidates and that a comprehensive data package is generated for each compound of interest.
Caption: A hierarchical workflow for assessing the antibacterial activity of novel compounds.
Primary Screening: Quantifying Antibacterial Potency
The initial phase of assessment focuses on determining if the bromo-substituted imidazopyridines exhibit antibacterial activity and, if so, at what concentration. The two most common and reliable methods for this are the determination of the Minimum Inhibitory Concentration (MIC) and the disk diffusion assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] This quantitative measure is a cornerstone of antimicrobial susceptibility testing and provides a clear indication of a compound's potency.[9][10] The broth microdilution method is a widely used and high-throughput technique for determining MIC values.[11][12]
Objective: To determine the MIC of bromo-substituted imidazopyridines against a panel of clinically relevant bacteria.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[13]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bromo-substituted imidazopyridine compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin, ampicillin)[14]
-
Negative control (vehicle/solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Compound Dilution Series:
-
In a 96-well plate, perform a two-fold serial dilution of the bromo-substituted imidazopyridine compound in MHB. The concentration range should be wide enough to encompass the expected MIC.
-
Prepare similar dilution series for the positive control antibiotic.
-
Include a well with only the vehicle (e.g., DMSO) at the highest concentration used as a negative control.
-
Also include a well with only MHB and the bacterial inoculum (growth control) and a well with only MHB (sterility control).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions, positive control, and growth control.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, bacterial growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration that inhibits growth by a predefined threshold (e.g., ≥90%) compared to the growth control. A resazurin-based assay can also be used for a colorimetric readout of cell viability.[16]
-
Data Presentation:
| Compound | Bacterial Strain | MIC (µg/mL) |
| Bromo-imidazopyridine A | S. aureus ATCC 29213 | 8 |
| Bromo-imidazopyridine A | E. coli ATCC 25922 | 32 |
| Bromo-imidazopyridine B | S. aureus ATCC 29213 | 16 |
| Bromo-imidazopyridine B | E. coli ATCC 25922 | >64 |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 |
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion test is a qualitative or semi-quantitative method that provides a visual representation of a compound's antibacterial activity.[1][17][18][19] A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. If the compound is active, it will diffuse into the agar and create a zone of growth inhibition around the disk.[17][18] The size of this zone is proportional to the susceptibility of the bacterium to the compound.[20]
Objective: To qualitatively assess the antibacterial activity of bromo-substituted imidazopyridines.
Materials:
-
Mueller-Hinton Agar (MHA) plates[13]
-
Sterile paper disks
-
Bacterial strains
-
Bromo-substituted imidazopyridine compound solution
-
Positive and negative control disks
-
Sterile swabs
-
Calipers or a ruler[20]
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application:
-
Aseptically apply paper disks impregnated with a known concentration of the bromo-substituted imidazopyridine onto the agar surface.
-
Place positive control (e.g., ciprofloxacin disk) and negative control (solvent-only disk) on the same plate.
-
Ensure the disks are firmly in contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
Secondary Screening: Elucidating the Mechanism of Action
Once a bromo-substituted imidazopyridine demonstrates promising primary activity (i.e., a low MIC), the next critical step is to understand how it kills or inhibits bacterial growth. This is achieved through a series of secondary assays.
Time-Kill Kinetics Assay
This assay provides insight into the bactericidal (killing) or bacteriostatic (growth-inhibiting) nature of the compound and the rate at which it acts.[21][22][23] Bacteria are exposed to the compound at various concentrations (typically multiples of the MIC), and the number of viable cells is determined at different time points.[21][24]
Objective: To determine if a bromo-substituted imidazopyridine is bactericidal or bacteriostatic.
Materials:
-
Flasks with MHB
-
Log-phase bacterial culture
-
Bromo-substituted imidazopyridine compound
-
Sterile saline for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh MHB to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure: Add the bromo-substituted imidazopyridine compound at concentrations of 1x, 2x, and 4x the MIC. Include a growth control without the compound.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[21]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal agent is typically defined as causing a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[22]
Caption: A workflow for conducting a time-kill kinetics assay.
Bacterial Membrane Integrity Assay
Many antibacterial agents exert their effect by disrupting the bacterial cell membrane.[25] This can be assessed using fluorescent dyes that are excluded by intact membranes but can enter and fluoresce within cells with compromised membranes.
Objective: To determine if the bromo-substituted imidazopyridine disrupts the bacterial cytoplasmic membrane.
Materials:
-
Bacterial suspension
-
Bromo-substituted imidazopyridine compound
-
Propidium iodide (PI) stock solution
-
Positive control (e.g., a known membrane-disrupting agent like polymyxin B)
-
Fluorometer or flow cytometer[26]
Procedure:
-
Bacterial Preparation: Harvest mid-log phase bacteria and resuspend them in a suitable buffer (e.g., PBS).[25]
-
Treatment: Add the bromo-substituted imidazopyridine at various concentrations to the bacterial suspension. Include positive and negative controls.
-
Staining: Add PI to the bacterial suspensions.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for PI. An increase in fluorescence indicates membrane damage. For more detailed analysis, flow cytometry can be used to quantify the percentage of cells with compromised membranes.
DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs.[27] An in vitro assay can determine if the bromo-substituted imidazopyridine inhibits the supercoiling activity of this enzyme.
Objective: To assess the inhibitory effect of the bromo-substituted imidazopyridine on DNA gyrase activity.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (substrate)
-
Assay buffer containing ATP
-
Bromo-substituted imidazopyridine compound
-
Positive control inhibitor (e.g., novobiocin or ciprofloxacin)[27]
-
Agarose gel electrophoresis system
-
DNA stain (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and the bromo-substituted imidazopyridine at various concentrations.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA stain and visualize it under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control. A fluorescence-based assay can also be employed for higher throughput screening.[27][28][29]
Conclusion
The systematic methodology presented in this guide provides a robust framework for the comprehensive assessment of the antibacterial activity of bromo-substituted imidazopyridines. By progressing from broad primary screening to more focused mechanistic studies, researchers can efficiently identify promising lead compounds and build a strong foundation for further preclinical and clinical development. Adherence to standardized protocols and the inclusion of appropriate controls are paramount for generating reliable and reproducible data, ultimately accelerating the discovery of new and effective antibacterial agents.
References
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
National Institutes of Health. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). CLSI. [Link]
-
ACS Publications. (n.d.). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. [Link]
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]
-
National Institutes of Health. (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]
-
ResearchGate. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. [Link]
-
MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
National Institutes of Health. (n.d.). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. [Link]
-
National Institutes of Health. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. [Link]
-
National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]
-
WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
MDPI. (n.d.). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]
-
SciELO. (n.d.). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. [Link]
-
Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. [Link]
-
MDPI. (2023). Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells. [Link]
-
ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. [Link]
-
National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
PubMed. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. [Link]
-
idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Clinical Laboratory Standards Understanding. (n.d.). CLSI Guidelines: A Comprehensive Overview. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation activity of some new substituted spiro-thiazolidine,Imidazolinone and azetidine derivatives of 5-Bromo Isatine. [Link]
-
Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
Ochsner Health. (n.d.). Clinical and Laboratory Standards Institute Antimicrobial Susceptibility Testing Updates. [Link]
-
YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]
Sources
- 1. asm.org [asm.org]
- 2. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 3. nih.org.pk [nih.org.pk]
- 4. fastercapital.com [fastercapital.com]
- 5. ldh.la.gov [ldh.la.gov]
- 6. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. youtube.com [youtube.com]
- 12. protocols.io [protocols.io]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. hardydiagnostics.com [hardydiagnostics.com]
- 20. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. actascientific.com [actascientific.com]
- 22. emerypharma.com [emerypharma.com]
- 23. nelsonlabs.com [nelsonlabs.com]
- 24. japsonline.com [japsonline.com]
- 25. A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. フローサイトメトリー用細菌生存率および活性アッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 27. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. profoldin.com [profoldin.com]
A Researcher's Guide to In Vivo Experimental Design for Imidazo[1,2-a]pyridine Compounds
An Application Guide for Researchers and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] These compounds have shown promise as anticancer, antituberculosis, anti-inflammatory, and antiparasitic agents.[1][2] Transitioning a promising imidazo[1,2-a]pyridine derivative from in vitro validation to in vivo animal models is a critical and complex phase in the drug discovery pipeline. A meticulously designed in vivo study is paramount for generating reproducible, translatable, and meaningful data.
This guide provides a comprehensive framework for structuring in vivo experiments for this versatile class of compounds. Authored from the perspective of a senior application scientist, it emphasizes the rationale behind experimental choices, ensuring that each protocol functions as a self-validating system to rigorously test a compound's therapeutic potential.
Part 1: Foundational Pre-In Vivo Considerations
Before committing to animal studies, a series of foundational assessments must be conducted. These preliminary steps are crucial for designing an informative and resource-efficient in vivo program, minimizing variables that could confound study outcomes.
Mechanism of Action (MoA) and Model Selection
The hypothesized MoA is the cornerstone of your in vivo strategy, directly influencing the choice of disease model and the biomarkers for measuring a biological response. The diversity of targets for imidazo[1,2-a]pyridines necessitates a tailored approach.
-
Anticancer Agents: If the compound inhibits a specific molecular target, the model should reflect this dependency. For instance, derivatives targeting c-Met are best evaluated in cancer models with c-Met overactivation.[3] Similarly, compounds developed as Nek2 or PI3K inhibitors should be tested in cell lines or xenograft models where these pathways are known drivers of proliferation.[4][5]
-
Anti-Infective Agents: For antitubercular compounds, the MoA might involve inhibiting key bacterial enzymes like ATP synthase or QcrB.[6][7] In vivo models will therefore focus on reducing the bacterial load of Mycobacterium tuberculosis in infected animals.[8][9]
-
Anti-Inflammatory Agents: Compounds designed as COX-2 inhibitors can be evaluated in vivo using models of induced inflammation or analgesia, such as the writhing test, to measure a physiological response to pain and inflammation.[10]
In Vitro to In Vivo Correlation: Dose Prediction
The initial estimation of a therapeutic dose begins with in vitro potency. Cellular IC50 values (the concentration required to inhibit 50% of a biological function) serve as a starting point. The goal is to achieve and maintain plasma concentrations in the animal model that exceed the cellular IC50 for a defined period. This requires a thorough understanding of the compound's pharmacokinetic profile.
Preliminary ADME and Formulation Development
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical.
-
Metabolic Stability: In vitro studies using liver microsomes from different species (mouse, rat, human) can predict how quickly a compound will be cleared in vivo.[6][8] Poor metabolic stability may necessitate more frequent dosing or chemical modification of the compound.
-
Solubility: The compound must be soluble in a vehicle suitable for administration to animals. Poor aqueous solubility can hinder absorption and lead to inaccurate and variable results. Formulation efforts may be required to develop a suitable solution or suspension.
-
Permeability and Efflux: Issues like P-glycoprotein (Pgp) mediated efflux can limit a compound's oral bioavailability and distribution into target tissues like the brain.[11] Early identification of Pgp liability can inform the interpretation of in vivo data.
Part 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Pharmacokinetic (PK) studies characterize what the body does to the drug, while pharmacodynamic (PD) studies measure what the drug does to the body. A well-designed PK/PD study is essential for selecting a rational dosing schedule for efficacy studies.
Designing the Pharmacokinetic Study
The primary objective is to quantify the ADME properties of the compound in the selected animal model, typically mice or rats.[8][11]
-
Animal Model: Male mice are commonly used for initial PK screening.[8][9]
-
Administration Routes: Both intravenous (IV) and oral (PO) administration are typically performed. The IV route provides a baseline for 100% bioavailability, while the PO route is often the intended clinical route.[8][12]
-
Dose Selection: The IV dose is typically lower (e.g., 1 mg/kg) than the PO dose (e.g., 3-10 mg/kg), guided by the compound's potency and any preliminary toxicity data.[8]
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) to capture the full concentration-time curve.[1]
-
Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS method for its high sensitivity and selectivity.[1]
Protocol 1: Mouse Pharmacokinetic Study
-
Animal Acclimatization: Allow male mice (e.g., C57BL/6, 6-8 weeks old) to acclimate for at least 7 days.
-
Formulation: Prepare the imidazo[1,2-a]pyridine compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water for PO; 10% DMSO, 40% PEG300, 50% saline for IV).
-
Dosing:
-
PO Group (n=3): Administer the compound via oral gavage at the selected dose (e.g., 10 mg/kg).
-
IV Group (n=3): Administer the compound via tail vein injection at the selected dose (e.g., 1 mg/kg).
-
-
Blood Collection: Collect ~50 µL of blood (e.g., via tail vein or retro-orbital sinus) into EDTA-coated tubes at predetermined time points.
-
Plasma Processing: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent drug in plasma samples against a standard curve.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data.
Table 1: Representative Pharmacokinetic Parameters for Imidazo[1,2-a]pyridine Derivatives in Mice
| Compound ID | Dose & Route | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) | Reference |
| Compound 13 | 3 mg/kg PO | 411 | 5 | - | [1] |
| Compound 18 | 3 mg/kg PO | 3850 | >12 | 31.1% | [1] |
| Compound 22e | 50 mg/kg PO | - | - | 29% | [3] |
Pharmacodynamic (PD) & PK/PD Relationship
For MoAs involving target modulation (e.g., kinase inhibition), a PD study is performed to confirm target engagement in vivo. This often involves collecting tumor or tissue samples at various time points after dosing to measure a specific biomarker. For a PDGFR inhibitor, for example, the biomarker could be the level of phosphorylated PDGFR (pPDGFR).[11] A successful PK/PD study demonstrates a clear, dose-dependent relationship between compound exposure (PK) and target modulation (PD).[11]
Visualization 1: General Workflow for In Vivo PK/PD Analysis
This diagram outlines the key stages of a combined pharmacokinetic and pharmacodynamic study.
Caption: Workflow for a PK/PD study to inform efficacy trial design.
Part 3: In Vivo Efficacy (Proof-of-Concept) Studies
Once an appropriate exposure level and dosing schedule are established, the next step is to assess the compound's therapeutic efficacy in a relevant disease model.
Model Selection: Oncology
The most common models for cancer are xenografts, where human cancer cells are implanted into immunodeficient mice.
-
Subcutaneous Xenografts: Human tumor cells (e.g., A549 lung cancer, HeLa cervical cancer) are injected under the skin of the mouse.[5][13] This model is robust, and tumor growth can be easily measured with calipers. It is ideal for initial proof-of-concept studies.
-
Orthotopic Xenografts: Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). This provides a more clinically relevant tumor microenvironment but is technically more challenging.
-
Patient-Derived Xenografts (PDX): A fragment of a human tumor is directly implanted into a mouse. These models better represent the heterogeneity of human cancer but are more complex and costly to run.
Protocol 2: Murine Subcutaneous Xenograft Efficacy Study
-
Cell Culture: Culture the selected human cancer cell line (e.g., EBC-1 for a c-Met inhibitor) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nude mice, 6-8 weeks old).
-
Tumor Implantation: Inject ~5-10 million cells, resuspended in a solution like Matrigel, subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.
-
Group 1: Vehicle control (administered on the same schedule as the drug).
-
Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage).
-
Group 3: Positive Control/Standard-of-Care (if available).
-
-
Treatment: Administer the compound according to the schedule determined from PK/PD studies for a set period (e.g., 21-28 days).
-
Endpoint Measurement:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = (1 - ΔT/ΔC) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.
-
Secondary Endpoints: Monitor body weight (as a measure of toxicity), clinical signs, and overall survival.
-
-
Tissue Collection: At the end of the study, tumors and other organs can be collected for biomarker analysis (e.g., histology, target modulation).
Table 2: Representative In Vivo Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 22e | c-Met | EBC-1 Xenograft | 50 mg/kg, oral, daily | 62.9% | [3][13] |
| 22e | c-Met | EBC-1 Xenograft | 100 mg/kg, oral, daily | 75.0% | [3][13] |
| MBM-17S | Nek2 | A549 Xenograft | Not Specified | Significant suppression | [4][13] |
| MBM-55S | Nek2 | A549 Xenograft | Not Specified | Significant suppression | [4][13] |
| Compound 12 | PI3Kα | HeLa Xenograft | 25 mg/kg, IP, daily | 37% suppression | [5] |
Visualization 2: Decision Tree for In Vivo Oncology Model Selection
This diagram helps researchers choose the most appropriate cancer model based on study objectives.
Caption: Decision framework for selecting an appropriate in vivo cancer model.
Part 4: Preliminary Toxicology and Safety Assessment
Concurrent with efficacy studies, it is vital to establish a preliminary safety profile for the lead compound. Toxicology studies aim to identify potential adverse effects and determine a maximum tolerated dose (MTD).
Study Design
-
Acute Toxicity: This typically involves administering a single, high dose of the compound to animals and observing them for a short period (e.g., 14 days). The goal is to identify the dose that causes mortality or severe adverse effects. Studies can be designed based on OECD guidelines.[14][15]
-
Subacute Toxicity (or Dose Range Finding): This involves repeated dosing (e.g., daily for 14 days) at multiple dose levels.[16] This study is crucial for identifying target organs of toxicity and establishing a safe dose for longer-term efficacy studies.
-
Key Observations: Daily cage-side observations for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture), regular body weight measurements, and at the end of the study, collection of blood for clinical chemistry/hematology and key organs for histopathological analysis.[14][16]
Protocol 3: 14-Day Subacute Toxicity Study in Rats
-
Animal Model: Use healthy young adult rats (e.g., Wistar or Sprague-Dawley), both male and female.
-
Dose Groups: Establish at least three dose levels (low, mid, high) and a vehicle control group (n=5/sex/group). The high dose should be expected to produce some signs of toxicity, while the low dose should be a multiple of the expected efficacious dose.
-
Administration: Dose the animals daily via the intended route (e.g., oral gavage) for 14 consecutive days.
-
Monitoring:
-
Record clinical signs and mortality twice daily.
-
Measure body weight at least twice weekly.
-
Measure food consumption weekly.
-
-
Terminal Procedures: At the end of the 14-day period, euthanize the animals.
-
Blood Collection: Collect blood for a complete blood count (CBC) and clinical chemistry panel (to assess liver and kidney function).[16]
-
Organ Weights and Gross Pathology: Weigh key organs (liver, kidneys, spleen, etc.) and perform a detailed examination of all tissues for abnormalities.
-
Histopathology: Preserve key organs in formalin for microscopic examination by a veterinary pathologist.
-
-
Data Interpretation: Analyze all data to identify any dose-related adverse effects, determine a No Observed Adverse Effect Level (NOAEL), and identify potential target organs of toxicity.
Conclusion
The in vivo evaluation of imidazo[1,2-a]pyridine compounds is an iterative, multi-faceted process that requires careful planning and execution. A logical progression from foundational characterization to integrated PK/PD, efficacy, and safety studies provides the most robust and reliable data package. By understanding the causality behind each experimental choice—from model selection to endpoint analysis—researchers can confidently advance the most promising compounds toward clinical development.
References
- BenchChem. In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis.
-
Ananthan, S., et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]
- BenchChem. A Comparative Analysis of the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives.
-
Ananthan, S., et al. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available from: [Link]
- SemOpenAlex. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
-
Samanta, S., et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]
-
Zeinivand, M., et al. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Medicinal Chemistry. Available from: [Link]
-
Allen, S. G., et al. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Rivera, G., et al. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Semantic Scholar. Available from: [Link]
-
Wang, A., et al. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
-
Altaher, A. M. H., et al. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. Available from: [Link]
-
Altaher, A. M. H., et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules. Available from: [Link]
-
Kumar, S., et al. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports. Available from: [Link]
-
Kumar, S., et al. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. ResearchGate. Available from: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link]
-
Zhang, L., et al. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry. Available from: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available from: [Link]
-
Hayakawa, M., et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine analogues or derivatives as anti-helmintic drug. Chemical Biology & Drug Design. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. Available from: [Link]
-
Samanta, S., et al. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metaphactory [semopenalex.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Evaluation of Imidazo[1,2-a]pyridine Derivatives
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs and a multitude of investigational agents.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[3][4] Translating promising in vitro activity into a viable therapeutic candidate necessitates rigorous and well-designed evaluation in animal models. This guide provides a comprehensive framework and detailed protocols for the preclinical in vivo assessment of novel imidazo[1,2-a]pyridine derivatives, designed for researchers, scientists, and drug development professionals. It emphasizes the causality behind experimental choices, adherence to international guidelines, and the integration of pharmacokinetic, pharmacodynamic, and toxicological endpoints to build a robust data package for lead candidate selection and progression.
Foundational Principles of Preclinical Study Design
Before embarking on specific efficacy or toxicity studies, a foundational strategy must be established. This involves careful consideration of ethical guidelines, animal model selection, and preliminary characterization of the test compound. The overarching goal is to generate reproducible and translatable data while adhering to the highest ethical standards.
Ethical Considerations and Regulatory Adherence
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. A core tenet is the principle of the Three Rs (Replacement, Reduction, and Refinement) , which is endorsed by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD).[5] Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board. Studies intended for regulatory submission, such as an Investigational New Drug (IND) application, must be conducted under Good Laboratory Practice (GLP) conditions.[6]
Animal Model Selection
The choice of animal model is critical and depends entirely on the therapeutic hypothesis.
-
Rodents (Mice, Rats): These are the most common initial models due to their well-characterized genetics, rapid breeding cycle, and cost-effectiveness. They are suitable for initial pharmacokinetic (PK), toxicity, and a wide array of efficacy studies.[7]
-
Non-Rodents (Rabbits, Dogs, Non-human primates): Required for general toxicology studies before first-in-human trials, typically involving one rodent and one non-rodent species.[7] The choice depends on which species has a metabolic profile more similar to humans.
-
Disease-Specific Models:
-
Oncology: Immunocompromised mice (e.g., nude, SCID) are used for xenograft studies where human cancer cell lines are implanted.[8][9]
-
Inflammation: Models like carrageenan-induced paw edema in rats are used to assess acute anti-inflammatory effects.[10]
-
Neurodegenerative Disease: Transgenic mouse models that express human genes associated with diseases like Alzheimer's (e.g., APP transgenic mice) are used to evaluate target engagement and efficacy.[11]
-
General Preclinical Evaluation Workflow
The progression from a promising compound to a preclinical candidate follows a logical sequence of studies designed to characterize its behavior and effects in vivo.
Caption: High-level workflow for in vivo evaluation of a candidate compound.
Pharmacokinetic (PK) and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental. PK studies measure drug concentrations in biological fluids over time and are essential for interpreting both efficacy and toxicology data.[12]
Causality Behind the Protocol
A PK study aims to define how a drug is exposed to the body. This information is critical for selecting a dosing regimen (dose and frequency) for subsequent, more complex studies. For instance, a compound with a very short half-life may require more frequent dosing to maintain therapeutic concentrations. Poor oral bioavailability might necessitate alternative routes of administration, like intraperitoneal (IP) or intravenous (IV) injections, for initial efficacy studies.[13][14]
Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Acclimatization: Use 8-10 week old male mice (e.g., C57BL/6). Allow them to acclimate for at least 5 days. House them under standard conditions (12h light/dark cycle, controlled temperature, and humidity) with ad libitum access to food and water.[15]
-
Dose Formulation: Prepare the imidazo[1,2-a]pyridine derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water). The formulation should be uniform and stable for the duration of the study.
-
Dosing: Divide animals into groups (n=3-4 per time point). For oral (PO) administration, administer a single dose (e.g., 10 mg/kg) via gavage. For intravenous (IV) administration, administer a single dose (e.g., 1-2 mg/kg) via the tail vein to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at predetermined time points. A typical schedule is:
-
IV: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters via non-compartmental analysis.
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after dosing. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Elimination half-life | Determines the dosing interval required to maintain steady-state concentrations. |
| CL | Clearance | Measures the rate at which the drug is removed from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. |
| F% | Bioavailability (AUC_oral / AUC_iv) x 100 | The fraction of the oral dose that reaches systemic circulation. |
| Table 1: Key pharmacokinetic parameters and their significance. |
In Vivo Efficacy (Pharmacodynamic) Models
Efficacy studies are designed to test the therapeutic hypothesis in a relevant disease model. The protocols below are examples for common applications of imidazo[1,2-a]pyridine derivatives.
Anti-Cancer Efficacy: Human Tumor Xenograft Model
Many imidazo[1,2-a]pyridine derivatives are developed as anti-cancer agents, often targeting specific kinases like PI3K or c-Met.[8][9][16] The human tumor xenograft model is the industry standard for evaluating the in vivo anti-proliferative activity of such compounds.
Caption: Workflow for a subcutaneous tumor xenograft efficacy study.
Protocol: Subcutaneous A549 Lung Cancer Xenograft Study
-
Cell Culture & Implantation: Culture A549 human non-small cell lung cancer cells under standard conditions. On Day 0, harvest cells and resuspend in a 1:1 mixture of media and Matrigel. Inject 5 x 10⁶ cells subcutaneously into the flank of female athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth by measuring length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 per group), e.g.:
-
Group 1: Vehicle control (PO, daily)
-
Group 2: Test Compound (e.g., 50 mg/kg, PO, daily)[8]
-
Group 3: Positive Control (standard-of-care chemotherapy)
-
-
Treatment and Monitoring: Administer treatments for the specified duration (e.g., 21 days). Continue to monitor tumor volume and body weight (as a measure of general toxicity) 2-3 times per week.
-
Endpoint: Euthanize animals when tumors reach a predetermined size limit (e.g., 2000 mm³) or at the end of the study period. Collect tumors for optional ex vivo analysis (e.g., Western blot for target engagement).
-
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
| Compound ID | Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| 22e | c-Met | EBC-1 Xenograft | 50 mg/kg, oral, daily | 62.9% | [8] |
| 12 | PI3Kα | HeLa Xenograft | 25 mg/kg, IP, daily | 37% | [9] |
| Table 2: Example in vivo anti-cancer efficacy data for imidazo[1,2-a]pyridine derivatives.[8][9] |
Many imidazo[1,2-a]pyridine derivatives function by inhibiting key cancer signaling pathways, such as the PI3K/Akt/mTOR pathway.[17][18]
Caption: Inhibition of the PI3K/Akt pathway by an imidazo[1,2-a]pyridine derivative.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema
Derivatives of this scaffold have shown potent anti-inflammatory activity, often through inhibition of enzymes like Cyclooxygenase-2 (COX-2).[19][20][21] The carrageenan-induced paw edema model is a classic, robust assay for evaluating acute anti-inflammatory effects.[10][22]
Protocol: Rat Paw Edema Model
-
Animal & Dosing: Use male Wistar rats (150-180g). Administer the test compound or vehicle orally 1 hour before the carrageenan challenge. A positive control group receiving a known NSAID (e.g., Indomethacin) should be included.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at time 0 (immediately before injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Toxicology and Safety Studies
Toxicology studies are performed to identify potential adverse effects and to establish a safe dose for first-in-human clinical trials.[23] These studies must be conducted according to strict international guidelines, such as those from the OECD.[24][25]
Protocol: Acute Oral Toxicity Study (OECD TG 423 Method)
This study provides information on the short-term toxicity of a substance after a single oral dose.
-
Animals and Housing: Use a single sex (usually female rats) for the initial test. Animals should be young, healthy adults.[15]
-
Dosing: Administer the compound sequentially to a small group of animals (n=3) at a starting dose (e.g., 300 mg/kg or 2000 mg/kg). The outcome of the first group determines the dose for the next group.
-
Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, etc.) and any instances of mortality.[15]
-
Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any macroscopic pathological changes.
-
Classification: Based on the number of mortalities at specific dose levels, the compound is classified into a GHS (Globally Harmonized System) toxicity category.
Repeat-Dose Toxicity Studies
Chronic toxicity studies are designed to characterize the toxicological profile of a substance after prolonged and repeated exposure, typically for 28 or 90 days.[26][27]
| Endpoint Category | Specific Measurements | Purpose |
| In-life Observations | Clinical signs, body weight, food/water consumption | To assess the overall health and well-being of the animals. |
| Hematology | Red blood cells, white blood cells, platelets, hemoglobin | To detect effects on blood cells and their production (e.g., anemia, infection). |
| Clinical Chemistry | ALT, AST, BUN, creatinine | To assess the function of key organs like the liver and kidneys.[28] |
| Urinalysis | pH, protein, glucose, ketones | To provide additional information on kidney function and metabolic state. |
| Terminal Procedures | Organ weights, gross pathology, histopathology | To identify target organs of toxicity through macroscopic and microscopic examination. |
| Table 3: Key endpoints evaluated in a repeat-dose toxicity study.[26] |
Conclusion
The successful preclinical development of imidazo[1,2-a]pyridine derivatives requires a systematic, multi-faceted approach to in vivo evaluation. By integrating well-designed pharmacokinetic, efficacy, and toxicology studies, researchers can build a comprehensive understanding of a compound's potential. The protocols and frameworks outlined in this guide serve as a foundation for generating the critical data needed to identify promising drug candidates, understand their mechanisms of action, and ensure a sound basis for their potential progression into clinical trials. Every study should be designed with scientific rigor and the highest ethical standards to maximize the potential of this versatile chemical scaffold in addressing unmet medical needs.
References
- BenchChem. (n.d.). In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis.
- Slideshare. (n.d.). OECD Guidelines.
-
Ahmadi, N., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 504-513. Retrieved from [Link]
- Bentham Science. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
- Universitat de València. (n.d.). Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties.
- Scribd. (n.d.). L2 OECD Guideline For Toxicity.
- OECD. (2002). OECD Guidelines for the Testing of Chemicals / OECD Series on Testing and Assessment.
-
Cooper, C. B., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1118-1123. Retrieved from [Link]
-
ResearchGate. (n.d.). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Retrieved from [Link]
- OECD. (n.d.). Test No. 452: Chronic Toxicity Studies.
-
OECD. (n.d.). Test No. 452: Chronic Toxicity Studies. Retrieved from [Link]
- Research Journal of Pharmaceutical Sciences. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors.
-
Zarei, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru : Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 31(1), 15-28. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Development of Imidazo[1,2-a]pyridine-Based Anticancer Agents.
- Revvity. (2024). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
- Worldwide Clinical Trials. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES.
- Bentham Science. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
-
Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1686-1701. Retrieved from [Link]
- BenchChem. (n.d.). Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging.
-
Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International. Retrieved from [Link]
-
Ryu, Y. H., et al. (2014). Biological evaluation of the radioiodinated imidazo[1,2-a]pyridine derivative DRK092 for amyloid-β imaging in mouse model of Alzheimer's disease. Nuclear Medicine and Biology, 41(9), 745-752. Retrieved from [Link]
-
El-Sayed, A. M. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Retrieved from [Link]
-
Al-Qaisi, Z. I., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 808. Retrieved from [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-92. Retrieved from [Link]
-
Ye, M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(12), 1147-1151. Retrieved from [Link]
- SemOpenAlex. (n.d.). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy.
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. Retrieved from [Link]
-
Torres-García, E., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Toxicology Research, 11(5), 730-742. Retrieved from [Link]
-
Singh, V., et al. (2015). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 15(11), 1016-1036. Retrieved from [Link]
- FDA. (n.d.). Metabolism and Pharmacokinetic Studies.
-
Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Retrieved from [Link]
- NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
- National Center for Biotechnology Information. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations.
-
Kumar, S., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872. Retrieved from [Link]
- FDA. (2018). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals Questions and Answers Guidance for Industry.
-
Sistare, F. D., et al. (2016). Nonclinical Evaluations of Small-Molecule Oncology Drugs: Integration into Clinical Dose Optimization and Toxicity Management. Clinical Cancer Research, 22(11), 2624-2633. Retrieved from [Link]
-
Zhang, D., et al. (2017). Synthesis, Biological Evaluation and Molecular Modeling of imidazo[1,2-a]pyridine Derivatives as Potent Antitubulin Agents. Bioorganic & Medicinal Chemistry, 25(15), 3947-3961. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Retrieved from [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. OECD Guidelines for the Testing of Chemicals / OECD Series on Testing and ... - OECD - Google ブックス [books.google.co.jp]
- 6. seed.nih.gov [seed.nih.gov]
- 7. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological evaluation of the radioiodinated imidazo[1,2-a]pyridine derivative DRK092 for amyloid-β imaging in mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Chemical synthesis of imidazo[1,2-a]pyridine derivatives with anti-inflammatory properties [uv.es]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. OECD Guidelines | PPTX [slideshare.net]
- 25. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
- 28. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
"solubilizing imidazo[1,2-a]pyridine compounds for biological assays"
Application Note & Protocol
Topic: Solubilizing Imidazo[1,2-a]pyridine Compounds for Biological Assays Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs.[1] Its synthetic tractability and broad spectrum of pharmacological activities make it a frequent subject of drug discovery campaigns.[2][3] However, a common and significant hurdle in the preclinical evaluation of these promising molecules is their low aqueous solubility.[4][5] Poor solubility can lead to underestimated potency, variable assay results, and inaccurate structure-activity relationships (SAR), ultimately masking the true potential of a compound.[5]
This document serves as an in-depth technical guide for researchers facing this challenge. It provides a systematic, tiered approach to solubilizing imidazo[1,2-a]pyridine derivatives for biological assays. Moving beyond a simple list of solvents, this guide explains the physicochemical rationale behind each strategy, offers detailed experimental protocols, and includes troubleshooting advice to ensure the generation of reliable and reproducible data.
Understanding the Imidazo[1,2-a]pyridine Scaffold: A Solubility Perspective
The solubility of an imidazo[1,2-a]pyridine derivative is dictated by the interplay of its rigid, fused heterocyclic core and the physicochemical properties of its substituents.
-
The Core Structure: The fused aromatic system is inherently lipophilic.
-
Substituent Effects: Solubility is highly sensitive to the nature of the groups attached to the core. Large, nonpolar substituents will generally decrease aqueous solubility, whereas the introduction of polar or ionizable functional groups (e.g., amines, carboxylic acids, sulfonamides) can significantly enhance it.[6][7]
-
pH-Dependent Solubility: The imidazo[1,2-a]pyridine nucleus contains basic nitrogen atoms. These can be protonated in acidic conditions, forming a more soluble cationic species (a salt). This property is a critical lever that can be exploited for solubilization. For example, one study noted that a basic piperidine amine on the scaffold facilitated good solubility.[7]
A Systematic Approach to Solubilization
A hierarchical strategy, starting with the simplest and most common methods, is the most efficient path to success. This approach minimizes the use of harsh excipients that could interfere with the biological assay.
Caption: A decision-making workflow for solubilizing imidazo[1,2-a]pyridine compounds.
Tier 0: The Universal Starting Point - DMSO
Dimethyl Sulfoxide (DMSO) is the most widely used solvent in drug discovery due to its remarkable ability to dissolve a wide range of compounds.[8][9] An initial assessment in DMSO is always the first step.
Protocol 3.1: Preparation and Assessment of a DMSO Stock Solution
-
Materials:
-
Imidazo[1,2-a]pyridine compound
-
Anhydrous, sterile DMSO (Molecular Biology Grade)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Accurately weigh the desired mass of the compound to prepare a stock solution, typically between 10 mM and 30 mM.
-
Transfer the compound to a sterile vial.
-
Add the calculated volume of 100% DMSO.
-
Vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied but use with caution for thermally sensitive compounds.
-
Visually inspect the solution against a light source to ensure it is clear and free of any solid particles.
-
Kinetic Solubility Test: Perform a "crash test." Dilute the DMSO stock solution directly into your primary aqueous assay buffer to the highest concentration you plan to test. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of buffer to get a 100 µM final concentration (with 1% DMSO). Let it stand for 1-2 hours and visually inspect for any signs of precipitation (cloudiness, crystals).[5]
-
-
Critical Considerations:
-
DMSO Concentration: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5%, and for sensitive cell lines, below 0.1%, to avoid cytotoxicity.[8][10] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[8]
-
Storage: Store DMSO stock solutions at -20°C or -80°C in tightly sealed containers to prevent water absorption.[8] Avoid repeated freeze-thaw cycles.
-
Tier 1: Simple Formulation Strategies
If the compound precipitates upon dilution from a pure DMSO stock, the next step is to employ simple formulation strategies.
Strategy A: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar drugs.[11][12][13]
| Co-solvent | Typical Final Conc. | Properties & Considerations |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Low toxicity, commonly used in preclinical formulations. Can increase viscosity. |
| Propylene Glycol (PG) | 5-20% | Similar to PEG, good safety profile. |
| Ethanol | 1-10% | Can be effective but may have higher cellular toxicity or affect protein stability. |
| Glycerol | 5-15% | Can help preserve protein stability but results in a viscous solution.[4] |
Protocol 4.1: Preparation of a Co-solvent Formulation
This protocol describes a common ternary system (DMSO/PEG/Aqueous Buffer). The goal is to create a stock solution that is more "hydrophilic" than 100% DMSO, which can prevent precipitation upon final dilution.
-
Dissolve the imidazo[1,2-a]pyridine compound in 100% DMSO to the highest possible clear concentration.
-
In a separate tube, prepare your co-solvent vehicle. A common starting point is a 1:1 mixture of PEG 300 and your aqueous buffer (e.g., PBS).
-
Perform a serial dilution of your DMSO stock into the co-solvent vehicle. For example, add 10 µL of your DMSO stock to 90 µL of the PEG/buffer mixture. This creates an intermediate stock with 10% DMSO.
-
Use this intermediate stock for the final dilution into the complete assay medium. This stepwise dilution gradually changes the solvent environment, reducing the shock that causes precipitation.[10]
Strategy B: pH Modification
Given the basic nature of the scaffold, lowering the pH is a powerful and often overlooked strategy.
Protocol 4.2: Assessing pH-Dependent Solubility
-
Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.5, 6.5, and 7.4).
-
Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).
-
Add a small aliquot of the DMSO stock to each buffer to achieve the same final theoretical concentration (e.g., 100 µM).
-
Incubate the samples for 1-2 hours at room temperature.
-
Filter the samples through a 0.22 µm filter to remove any undissolved precipitate.
-
Analyze the concentration of the compound in the filtrate using HPLC-UV or a similar quantitative method.
-
Application: If solubility is significantly higher at a lower pH (e.g., pH 5.5), and your assay can tolerate this condition (e.g., some enzymatic assays), you can run the experiment at this modified pH. For cell-based assays, this is generally not an option as physiological pH must be maintained.
Tier 2: Advanced Formulation & Chemical Strategies
When simpler methods fail, more advanced techniques are required. These are often necessary for in vivo studies but can also be adapted for challenging in vitro systems.
Strategy C: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) central cavity.[14][15] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has a greatly increased apparent water solubility.[16][17]
| Cyclodextrin Derivative | Key Features |
| β-Cyclodextrin (β-CD) | Native, lower cost, but has limited aqueous solubility itself and can form insoluble complexes.[18] |
| Hydroxypropyl-β-CD (HP-β-CD) | Highly water-soluble, excellent safety profile, widely used in pharmaceutical formulations.[14][16] |
| Sulfobutylether-β-CD (SBE-β-CD) | High water solubility, used in several FDA-approved parenteral formulations. Can improve stability. |
Protocol 5.1: Preparation of an Imidazo[1,2-a]pyridine-Cyclodextrin Complex
This protocol uses co-precipitation, a common method for preparing inclusion complexes in a research setting.[6]
-
Select Cyclodextrin: Choose a suitable, highly soluble cyclodextrin like HP-β-CD.
-
Dissolution: Dissolve the HP-β-CD in your desired aqueous buffer to a concentration of 10-20% (w/v) with continuous stirring.
-
Compound Addition: Prepare a concentrated stock of your imidazo[1,2-a]pyridine compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Slowly add the compound solution dropwise to the stirring cyclodextrin solution.
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Solvent Removal: Remove the organic solvent under reduced pressure (e.g., using a rotary evaporator).
-
Isolation (Optional): The resulting aqueous solution can often be used directly. Alternatively, the complex can be isolated as a solid powder by lyophilization (freeze-drying).
-
Confirmation: The formation of the complex can be confirmed by techniques like Differential Scanning Calorimetry (DSC) or NMR spectroscopy.[15]
Strategy D: Salt Formation (Medicinal Chemistry Approach)
For lead optimization programs, converting a problematic "free base" compound into a stable, crystalline salt is a gold-standard method to improve solubility and other properties like stability and manufacturability.[13][19] This is typically performed by medicinal chemists rather than biologists.
-
Principle: Reacting the basic imidazo[1,2-a]pyridine with a suitable acid (e.g., HCl, methanesulfonic acid, sulfuric acid) creates an ion pair with significantly higher aqueous solubility.[6]
-
Screening: A salt screen involves reacting the compound with a panel of pharmaceutically acceptable acids and attempting to crystallize the resulting products. The salts are then characterized for their solubility, stability, and crystallinity.
The following table illustrates how different salt forms of the same parent compound can have dramatically different solubilities.
| Compound Form | Illustrative Solubility in Water (mg/mL) |
| Free Base | < 0.01 |
| Hydrochloride Salt | 5.2 |
| Mesylate Salt | 15.8 |
| Sulfate Salt | 8.5 |
| (Data is illustrative, based on typical observations for basic compounds)[6] |
References
-
Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Patel, M., et al. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Błoch, M., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. [Link]
-
Saleem, I. Y., & Smyth, H. D. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health. [Link]
-
Błoch, M., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Higashi, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]
-
Elite Biogenix. (n.d.). DMSO Solution 60ml. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?[Link]
-
Lyssikatos, J. P., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubMed Central. [Link]
-
Christodoulou, E., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
Savjani, K. T., et al. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]
-
da Silva, F. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
-
ResearchGate. (2015). Pyridines and Imidazaopyridines With Medicinal Significance. [Link]
-
ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?[Link]
-
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. [Link]
-
Kumar, A., et al. (2024). Design and synthesis of imidazo[1,2-a]pyridine-chalcone conjugates as antikinetoplastid agents. PubMed. [Link]
-
Verhaeghe, P., et al. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
Al-Ostath, A. I., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Dimethyl Sulfoxide | Thermo Fisher Scientific [thermofisher.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in Human Plasma
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, hypnotic, and anti-tuberculosis effects.[1][2][3] Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a novel derivative within this class, necessitating the development of a robust and reliable analytical method for its quantification in biological matrices to support preclinical and clinical drug development.[4]
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in human plasma. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and has been developed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[5][6]
Analyte Physicochemical Properties (Predicted)
To develop an effective analytical method, understanding the physicochemical properties of the analyte is crucial. As Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a novel compound, its properties have been predicted based on its chemical structure and data from structurally similar compounds.[7][8]
| Property | Predicted Value/Characteristic | Rationale for Analytical Strategy |
| Molecular Formula | C11H11BrN2O2 | Essential for calculating exact mass and for mass spectrometer tuning. |
| Molecular Weight | ~283.12 g/mol | Influences diffusion rates and fragmentation patterns in mass spectrometry. |
| pKa (Predicted) | Basic (imidazo[1,2-a]pyridine nitrogen) | The basic nature of the molecule makes it suitable for positive ion mode electrospray ionization (ESI+). It also guides the pH selection for sample preparation and chromatography to ensure the analyte is in the desired ionic state for retention and extraction. |
| LogP (Predicted) | Moderately Lipophilic | A LogP in the range of 2-3 suggests that the compound can be efficiently extracted from aqueous biological matrices using either liquid-liquid extraction (LLE) with a moderately polar organic solvent or solid-phase extraction (SPE) with a reverse-phase sorbent. |
Principle and Methodology
The bioanalytical method employs a systematic approach involving sample preparation to isolate the analyte from the complex biological matrix, followed by chromatographic separation and highly selective detection using tandem mass spectrometry.[9]
Overall Workflow
The general workflow for the analysis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in plasma is depicted below.
Caption: General workflow for the quantification of the analyte in plasma.
Detailed Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing interferences such as proteins and phospholipids, thereby improving the accuracy and robustness of the assay.[10][11] While several methods can be employed, Solid-Phase Extraction (SPE) is recommended for achieving the cleanest extracts and highest sensitivity.
This method utilizes a reverse-phase SPE cartridge to bind the moderately lipophilic analyte while allowing more polar matrix components to be washed away.
Materials:
-
Mixed-mode Cation Exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar physicochemical properties and chromatographic behavior can be used (e.g., a close structural analog).
-
4% Phosphoric Acid in Water
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
Centrifuge
-
SPE Vacuum or Positive Pressure Manifold
Protocol:
-
Sample Pre-treatment: Thaw plasma samples to room temperature. Vortex briefly. Centrifuge at 2000 x g for 5 minutes to pellet any particulates.
-
Aliquoting and Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. Vortex for 10 seconds.
-
Acidification: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex. This step ensures the analyte and cartridge sorbent are in the appropriate ionic state for retention.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Apply gentle vacuum or pressure to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Add 1 mL of 4% phosphoric acid in water to the cartridge to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to the cartridge to remove less polar, non-basic interferences.
-
-
Elution: Elute the analyte and internal standard by adding 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
For higher throughput or different selectivity needs, the following methods can be considered.[12][13]
-
Liquid-Liquid Extraction (LLE): Involves partitioning the analyte between the aqueous plasma and an immiscible organic solvent.
-
Protocol: To 100 µL of plasma (spiked with IS), add 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) and 600 µL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE). Vortex vigorously for 2 minutes. Centrifuge at 4000 x g for 5 minutes. Transfer the upper organic layer to a clean tube and evaporate to dryness. Reconstitute as in the SPE protocol.
-
-
Protein Precipitation (PPT): A rapid method that removes proteins by denaturation with an organic solvent.[11]
-
Protocol: To 100 µL of plasma (spiked with IS), add 300 µL of cold acetonitrile. Vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein. Transfer the supernatant to a clean tube, evaporate, and reconstitute. Note: This method is faster but may result in significant matrix effects due to the co-extraction of phospholipids.
-
Caption: Decision tree for selecting a sample preparation method.
LC-MS/MS System and Conditions
The analysis is performed on a triple quadrupole mass spectrometer, which provides excellent sensitivity and selectivity through Multiple Reaction Monitoring (MRM).[14][15]
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) | Provides reproducible and efficient chromatographic separation. |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Offers good retention and peak shape for moderately lipophilic compounds.[16] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes analyte ionization (ESI+) and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min | A standard gradient for efficient elution of small molecules.[16] |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temp | 40°C | Reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | A small volume to minimize peak broadening. |
| MS System | Triple Quadrupole MS (e.g., Sciex 6500, Agilent 6495) | Required for sensitive and selective MRM-based quantification. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Suitable for basic compounds containing nitrogen atoms. |
| Ion Source Temp | 550°C | Optimizes desolvation of the mobile phase. |
| IonSpray Voltage | 5500 V | Optimizes the formation of gas-phase ions. |
| MRM Transitions | Analyte: Q1: 283.0 -> Q3: 178.1 (Predicted) IS: (To be determined based on IS structure) | Q1 is the protonated molecular ion [M+H]+. Q3 is a predicted stable fragment ion resulting from the loss of the ethyl carboxylate group and bromine. These transitions must be optimized by direct infusion of the analyte standard. |
Preparation of Standards and Quality Controls
Calibration standards and quality control (QC) samples are prepared by spiking known amounts of the analyte into the same biological matrix as the study samples (i.e., human plasma).[17]
-
Stock Solutions: Prepare a primary stock solution of the analyte (e.g., 1 mg/mL) in a suitable organic solvent (e.g., DMSO or Methanol). Prepare a separate stock for QC samples from a different weighing of the reference standard.
-
Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 Acetonitrile:Water to create working solutions for spiking.
-
Calibration Curve (CC): Spike blank human plasma with the working solutions to create a calibration curve with at least 8 non-zero concentration levels, bracketing the expected concentration range in study samples.
-
Quality Controls (QC): Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Method Validation
A full validation should be performed to ensure the method is reliable for its intended purpose, following regulatory guidelines.[5][18][19]
| Validation Parameter | Acceptance Criteria (FDA/ICH M10) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | For QC samples at Low, Mid, and High levels, the mean concentration should be within ±15% of nominal, and the precision (%CV) should not exceed 15%. At the LLOQ, these should be within ±20%. |
| Matrix Effect | The CV of the matrix factor (analyte peak response in post-extraction spiked samples divided by response in neat solution) from at least six lots of matrix should be ≤15%. |
| Recovery | Extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in-processed samples. Analyte concentration should be within ±15% of the nominal concentration. |
Data Analysis and Reporting
Data acquisition and processing are performed using the instrument's software (e.g., Analyst®, MassHunter). The analyte concentration in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating from the weighted (1/x²) linear regression of the calibration curve.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Signal | - Inefficient extraction or ionization. - Analyte degradation. - Incorrect MS/MS parameters. | - Re-optimize extraction pH and solvent. - Check sample stability. - Infuse standard to re-optimize MRM transitions and source parameters. |
| High Variability (%CV) | - Inconsistent sample preparation. - Autosampler issues. - Matrix effects. | - Ensure precise pipetting; consider automation. - Check autosampler for leaks or carryover. - Improve sample cleanup (e.g., switch from PPT to SPE). |
| Poor Peak Shape | - Column degradation. - Incompatible reconstitution solvent. - Secondary interactions with column. | - Replace column. - Ensure reconstitution solvent is weaker than the initial mobile phase. - Adjust mobile phase pH. |
| Carryover | - Analyte adsorption in the LC system. | - Optimize needle wash solution in the autosampler (use a strong organic solvent). - Inject blank samples after high concentration samples. |
Conclusion
This application note presents a robust and sensitive LC-MS/MS method for the quantification of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in human plasma. The protocol, utilizing solid-phase extraction and tandem mass spectrometry, provides the necessary selectivity and sensitivity for bioanalytical support of drug development programs. The method is designed to be validated according to current regulatory standards, ensuring the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic studies.
References
-
PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 6-Bromo-7-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available from: [Link]
-
Shang, E., et al. (2005). Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model. Analytical and Bioanalytical Chemistry, 382(1), 216-22. Available from: [Link]
-
El-Kassem, T., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2698. Available from: [Link]
-
Biotage. Bioanalytical sample preparation. Available from: [Link]
-
Skořepová, E., et al. (2013). The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. Mutation Research, 757(2), 147-55. Available from: [Link]
-
Christianson, C. (2023). Small Molecule Method Development Strategies. Bioanalysis Zone. Available from: [Link]
-
Zhu, D.J., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 69, 01007. Available from: [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]
-
Jang, M., et al. (2013). Development of an LC-MS/MS method for the simultaneous determination of 25 benzodiazepines and zolpidem in oral fluid and its application to authentic samples from regular drug users. Journal of Chromatography B, 927, 8-16. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
BioPharma Services. (2023). Bioanalytical Method Development: Blood Specimen. Available from: [Link]
-
ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
ResolveMass Laboratories Inc. (2024). Bioanalytical Method Development in the United States: Key Techniques and Services. Available from: [Link]
-
Mizukawa, N. (2023). Blood Drug Identification: Techniques and Applications. Journal of Forensic Toxicology & Pharmacology, 12(1). Available from: [Link]
-
da Silva, G. G., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Restek Corporation. (2023). LC-MS/MS Method Development for Drug Analysis. YouTube. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. Available from: [Link]
-
Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 597-626. Available from: [Link]
-
Anapharm Bioanalytics. Small Molecule Bioanalysis. Available from: [Link]
-
Cabrero-Peto, M., et al. (2023). Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry. Revista del Laboratorio Clínico, 16(4), 221-228. Available from: [Link]
-
KCAS Bioanalytical & Biomarker Services. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
- Lee, M. S. (Ed.). (2002). LC/MS Applications in Drug Development. John Wiley & Sons.
-
Wu, Y. (2023). Advancing bioanalytical method development and validation for small molecules. YouTube. Available from: [Link]
-
Dong, M. W. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 41(5), 188-195. Available from: [Link]
-
Faustino, P. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Available from: [Link]
-
LGC Group. (2018). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
Kumar, A., et al. (2019). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Drug Discovery Technologies, 16(4), 387-402. Available from: [Link]
-
Ashtam, A., et al. (2023). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. Bioorganic & Medicinal Chemistry, 84, 117260. Available from: [Link]
-
Slideshare. (2015). USFDA guidelines for bioanalytical method validation. Available from: [Link]
-
PubChem. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. youtube.com [youtube.com]
- 7. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. biotage.com [biotage.com]
- 11. Optimization of a rapid method for screening drugs in blood by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaservices.com [biopharmaservices.com]
- 13. scitechnol.com [scitechnol.com]
- 14. researchgate.net [researchgate.net]
- 15. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. m.youtube.com [m.youtube.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve a successful and efficient synthesis.
The synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a multi-step process that requires careful attention to reaction conditions and purification techniques. This valuable heterocyclic compound is a key building block in medicinal chemistry, and its successful synthesis is crucial for the advancement of various research and development projects.[1] This guide will walk you through the critical aspects of the synthesis, from starting material preparation to final product purification, with a focus on practical, field-proven insights.
I. Synthetic Pathway Overview
The synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate typically proceeds in two key stages:
-
Bromination of 2-amino-4-methylpyridine: This step introduces the bromine atom at the desired position on the pyridine ring, yielding the key intermediate, 2-amino-5-bromo-4-methylpyridine.
-
Cyclocondensation: The resulting substituted aminopyridine is then reacted with ethyl bromopyruvate to construct the fused imidazo[1,2-a]pyridine ring system.
Caption: General synthetic route to Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
II. Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses common issues encountered during the synthesis, providing explanations for their causes and actionable solutions.
Step 1: Synthesis of 2-amino-5-bromo-4-methylpyridine
The selective bromination of 2-amino-4-methylpyridine is a critical first step. The use of N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF) is a common and effective method.[2]
Q1: My bromination reaction is yielding a mixture of products, including a di-brominated species. How can I improve the selectivity for the mono-brominated product?
A1: Cause and Solution
-
Cause: Over-bromination, leading to the formation of 2-amino-3,5-dibromo-4-methylpyridine, is a common side reaction, especially at elevated temperatures. The amino group activates the pyridine ring, making it susceptible to further electrophilic substitution.
-
Solution:
-
Strict Temperature Control: Maintain a low temperature (0-5 °C) during the addition of NBS. This is crucial for controlling the reaction rate and minimizing over-bromination.[3]
-
Slow and Controlled Addition: Add the NBS solution dropwise to the solution of 2-amino-4-methylpyridine. This prevents localized high concentrations of the brominating agent.
-
Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of NBS. A large excess will significantly increase the formation of the di-brominated byproduct.
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly work up the reaction to prevent further bromination.
-
Q2: I am observing an unexpected isomer in my reaction mixture. How can I confirm its identity and prevent its formation?
A2: Cause and Solution
-
Cause: While the 5-position is generally favored for bromination due to the directing effects of the amino and methyl groups, the formation of the 3-bromo isomer (2-amino-3-bromo-4-methylpyridine) can occur, although it is usually a minor product.
-
Solution:
-
Structural Confirmation: The isomers can be distinguished by ¹H NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
Reaction Conditions: The formation of the 3-bromo isomer is less common under the standard NBS/DMF conditions. Adhering to the recommended low-temperature protocol should minimize its formation.
-
| Compound | Expected ¹H NMR (Aromatic Protons) |
| 2-amino-5-bromo-4-methylpyridine | Two singlets in the aromatic region. |
| 2-amino-3-bromo-4-methylpyridine | Two doublets in the aromatic region. |
| 2-amino-3,5-dibromo-4-methylpyridine | One singlet in the aromatic region. |
Q3: My yield of 2-amino-5-bromo-4-methylpyridine is consistently low. What are the likely causes and how can I improve it?
A3: Cause and Solution
-
Cause: Low yields can result from incomplete reaction, loss of product during work-up and purification, or suboptimal reaction conditions.
-
Solution:
-
Ensure Complete Reaction: Monitor the reaction by TLC to ensure all the starting material has been consumed. If the reaction stalls, a slight increase in temperature (e.g., to room temperature) for a short period might be necessary, but this should be done cautiously to avoid side reactions.
-
Work-up Procedure: The product is typically precipitated by adding the reaction mixture to water. Ensure that a sufficient volume of water is used to fully precipitate the product. The crude product can be washed with water and a non-polar solvent like hexane to remove some impurities before further purification.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Step 2: Cyclocondensation to form Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
This step involves the reaction of 2-amino-5-bromo-4-methylpyridine with ethyl bromopyruvate in the presence of a base. The choice of base and solvent is critical for the success of this reaction.
Q4: The cyclization reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction efficiency?
A4: Cause and Solution
-
Cause: The nucleophilicity of the pyridine nitrogen in 2-amino-5-bromo-4-methylpyridine is reduced by the electron-withdrawing effect of the bromine atom. This can slow down the initial alkylation step. Additionally, an inappropriate choice of base or solvent can hinder the reaction.
-
Solution:
-
Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are often good choices as they can solvate the ions formed during the reaction. Ethanol is also commonly used.[4]
-
Base Selection: A mild inorganic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is typically used to neutralize the HBr formed during the reaction. Stronger bases may lead to side reactions involving the ethyl bromopyruvate.
-
Temperature: The reaction is often carried out at elevated temperatures (e.g., reflux) to drive it to completion. Microwave irradiation can also be an effective way to accelerate the reaction and improve yields.
-
Purity of Starting Materials: Ensure that both the 2-amino-5-bromo-4-methylpyridine and ethyl bromopyruvate are of high purity. Impurities in the ethyl bromopyruvate can lead to side reactions and lower yields.[5]
-
Q5: I am observing a significant amount of a byproduct that appears to be the hydrolyzed carboxylic acid of my target molecule. How can I prevent this?
A5: Cause and Solution
-
Cause: The ester group of the product, Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, especially in the presence of water and at elevated temperatures.
-
Solution:
-
Anhydrous Conditions: While not always strictly necessary, using anhydrous solvents and reagents can help to minimize hydrolysis.
-
Choice of Base: Use a non-nucleophilic base like NaHCO₃ or K₂CO₃. Avoid strong bases like NaOH or KOH, which will readily promote ester hydrolysis.
-
Work-up Procedure: During the work-up, if an aqueous wash is performed, ensure that the pH does not become strongly acidic or basic. Neutralize the reaction mixture carefully before extraction.
-
Reaction Time: Avoid unnecessarily long reaction times at high temperatures, as this can increase the extent of hydrolysis.
-
Q6: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely impurities and how can I remove them?
A6: Cause and Solution
-
Cause: Impurities can include unreacted starting materials, the hydrolyzed carboxylic acid byproduct, and potentially regioisomers or other side-products from the reaction of ethyl bromopyruvate.
-
Solution:
-
TLC Analysis: Use a suitable solvent system for TLC (e.g., a mixture of hexane and ethyl acetate) to get good separation of the product from the starting materials and byproducts. The product is generally less polar than the starting aminopyridine.
-
Column Chromatography: This is the most effective method for purifying the final product. A gradient elution with a mixture of hexane and ethyl acetate on silica gel is typically successful.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) can be an effective final purification step.
-
Caption: Troubleshooting logic for the cyclocondensation step.
III. Frequently Asked Questions (FAQs)
Q: What is the expected yield for the synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate?
A: The yield can vary depending on the specific reaction conditions and the scale of the synthesis. However, with optimized conditions, yields in the range of 60-80% for the cyclocondensation step are achievable.
Q: How can I confirm the structure of my final product?
A: The structure of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the ethyl ester group, the methyl group on the pyridine ring, and the aromatic protons of the imidazo[1,2-a]pyridine core.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Ethyl bromopyruvate is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). N-Bromosuccinimide is also an irritant. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Q: Can I use a different α-halo carbonyl compound instead of ethyl bromopyruvate?
A: Yes, other α-halo ketones or esters can be used to synthesize different substituted imidazo[1,2-a]pyridines.[6] However, the use of ethyl bromopyruvate is standard for obtaining the 2-carboxylate ester functionality.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-amino-5-bromo-4-methylpyridine
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.05 eq) in DMF dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
-
To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
To this suspension, add ethyl bromopyruvate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the pure Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
V. References
-
Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis. Available from: [Link]
-
MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available from: [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]
-
ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Available from: [Link]
-
Google Patents. WO2000026177A1 - Synthesis of ethyl bromopyruvate. Available from:
-
Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Available from:
-
RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
PubMed. Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. Available from: [Link]
-
PMC. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Available from: [Link]
-
PMC. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available from: [Link]
-
The Royal Society of Chemistry. New Insights on the Reaction of 2-Aminothiazole with Ethyl Bromopyruvate for the Synthesis of 6-Ethoxycarbonylimidazothiazole. Crystal Structure of 5-Acetyl-6-ethoxycarbonylimidazo[2,1-b]thiazole and 2-Ethoxycarbonyl-2-hydroxy-7-oxothiazole[2,3-b]pyrimido[2,3-. Available from: [Link]
-
RSC Publishing. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available from: [Link]
-
PubMed Central. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Available from: [Link]
-
WIPO Patentscope. WO/2000/026177 SYNTHESIS OF ETHYL BROMOPYruvate. Available from: [Link]
-
ResearchGate. Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides | Request PDF. Available from: [Link]
-
PMC. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Available from: [Link]
-
NIH. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Available from: [Link]
-
PMC. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]
-
Semantic Scholar. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Available from: [Link]
-
PMC. Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. Ethyl Bromopyruvate: A Comprehensive Overview. Available from: [Link]
-
Heterocyclic Letters. No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447. Available from: [Link]
-
PubMed Central. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Available from: [Link]
-
ACS Publications. Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against. Available from: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Troubleshooting Common Side Reactions in Imidazo[1,2-a]pyridine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of drugs like Zolpidem and Alpidem.[1] However, its synthesis, while versatile, is often plagued by side reactions that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causal mechanisms behind common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.
Part 1: General Troubleshooting & Optimization
This section addresses broad issues like low yield and incomplete conversion, which are often the first indicators of underlying problems.
FAQ 1: My reaction is giving a very low yield or has stalled. What are the primary factors to investigate?
Low yield is a frequent challenge stemming from several potential root causes. A systematic approach is crucial for diagnosis.
Answer: Low yields in imidazo[1,2-a]pyridine synthesis often trace back to incomplete reactions, suboptimal conditions, or competing side reactions.[2][3] Consider the following critical factors:
-
Reaction Kinetics (Time & Temperature): Many cyclization reactions require sufficient thermal energy to overcome activation barriers.[2] If the reaction has stalled, it may not have reached completion. Conversely, excessively high temperatures can cause decomposition of starting materials or the desired product.[3]
-
Solvent & Catalyst Choice: The solvent polarity can dramatically influence reaction pathways. For instance, polar aprotic solvents like DMF are common, but sometimes less polar options like toluene are necessary, albeit requiring higher temperatures or longer reaction times.[3][4] For catalyzed reactions, the choice and concentration of the catalyst (e.g., Lewis acids, transition metals) are paramount.[5]
-
Purity of Starting Materials: Impurities in reactants, particularly the 2-aminopyridine or the carbonyl compound, can introduce competing side reactions that consume starting materials and lower the yield.[4]
-
Atmosphere Control: Certain synthetic routes are highly sensitive to the reaction atmosphere. While many reactions benefit from an inert atmosphere (N₂ or Ar) to prevent oxidation, some modern oxidative coupling methods advantageously use air as the oxidant.[3][6]
-
Water Removal: For classic condensation reactions that release water (e.g., Tschitschibabin reaction), its effective removal is necessary to drive the reaction equilibrium toward the product.[2][7]
The following workflow provides a systematic approach to identifying the cause of low yields.
Caption: A systematic workflow for troubleshooting low reaction yields.
| Parameter | Potential Issue if Suboptimal | Recommended Action |
| Temperature | Incomplete reaction (too low); Decomposition (too high).[3] | Screen a range of temperatures on a small scale. |
| Solvent | Poor solubility; Unwanted side reactions.[3][4] | Test solvents with different polarities (e.g., EtOH, DMF, Toluene, Dioxane). |
| Catalyst | Slow or no reaction; Formation of byproducts.[5] | Optimize catalyst loading; screen different catalysts (e.g., FeCl₃, CuI, I₂).[5][8] |
| Atmosphere | Oxidation of sensitive groups; Inhibition of desired oxidative step.[3][6] | Test reaction under inert gas (N₂/Ar) vs. open to air. |
Part 2: Specific Side Product Formation
Identifying the structure of an impurity is the key to mitigating its formation. This section covers common, structurally-defined side products.
FAQ 2: My reaction is forming a significant amount of a bis-adduct, specifically a 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine). What is the cause and how can I prevent it?
This is a classic and often perplexing side reaction encountered when synthesizing 3-aroylimidazo[1,2-a]pyridines from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes.
Answer: The formation of this bis-adduct byproduct is almost entirely dependent on the presence or absence of oxygen.[6]
-
Root Cause & Mechanism: The reaction pathway diverges based on the atmosphere.
-
Under an inert atmosphere (like Argon or Nitrogen): The reaction favors the formation of the undesired 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridine) byproduct.[6]
-
In the presence of air (oxygen): The reaction proceeds through an oxidative pathway to yield the desired 3-aroylimidazo[1,2-a]pyridine as the major product.[6] Oxygen acts as the terminal oxidant in the final aromatization step.
-
-
Analyze the Atmosphere: Confirm if your reaction was run under strictly inert conditions.
-
Modify Reaction Setup: If the bis-adduct is the major product, switch from an inert atmosphere to a system that is open to the air. A simple reflux condenser open to the atmosphere (with appropriate solvent vapor handling) is often sufficient.
-
Monitor Progress: Use TLC or LC-MS to track the disappearance of the starting material and the appearance of the desired product versus the bis-adduct under the new, aerobic conditions.
Caption: Influence of reaction atmosphere on product distribution.[6]
FAQ 3: I am observing the formation of multiple regioisomers. How can I control the regioselectivity?
Regioisomer formation is common when the 2-aminopyridine starting material is substituted, or when alkylating the final imidazo[1,2-a]pyridine core, which has multiple nucleophilic nitrogen atoms.[2]
Answer: Controlling regioselectivity requires fine-tuning the reaction conditions to exploit subtle electronic and steric differences between the potential reaction sites.
-
Root Cause: The presence of multiple reactive sites allows for competing reaction pathways. In the initial cyclization, substitution on the 2-aminopyridine ring can direct the cyclization to different positions. In post-synthesis modifications like alkylation, the N1, N3, and N4 (pyridine) nitrogens are all potential sites for electrophilic attack.[2]
-
Solutions:
-
Modify Solvent and Catalyst: The choice of solvent and catalyst can significantly influence the reaction pathway and alter regioselectivity.[6] For instance, in transition-metal-catalyzed reactions, the ligand attached to the metal plays a crucial role in directing the cyclization. Experimenting with different ligand/solvent combinations is a key optimization strategy.[6]
-
Control Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity, favoring the formation of one regioisomer over the thermodynamically more stable one.
-
Use of Protecting Groups: In post-synthesis alkylation, temporarily protecting one of the nitrogen atoms can direct the reaction to the desired site.
-
FAQ 4: I suspect N-oxide formation on the pyridine ring. How can I confirm this and prevent it?
The pyridine nitrogen within the imidazo[1,2-a]pyridine scaffold is susceptible to oxidation, leading to the formation of an N-oxide, a common issue in syntheses involving oxidative steps.[2]
Answer: N-oxide formation is a known side reaction that can be minimized through careful control of oxidants.
-
Confirmation:
-
Mass Spectrometry: Look for a molecular ion peak at [M+16] relative to the expected product mass.
-
NMR Spectroscopy: N-oxidation causes a characteristic downfield shift of the protons on the pyridine ring.
-
-
Prevention:
-
Control of Oxidants: If your synthesis involves an oxidizing agent, carefully control its stoichiometry. Use the mildest oxidant that can achieve the desired transformation.[2]
-
Inert Atmosphere: If the primary reaction does not require an oxidant, running the synthesis under an inert atmosphere can prevent incidental oxidation by atmospheric oxygen, especially at elevated temperatures.[3]
-
Part 3: Purification and Stability
Even a successful reaction can be undermined by challenges in workup and purification.
FAQ 5: Are there any known stability issues with the imidazo[1,2-a]pyridine core or common substituents (like furan) during synthesis or work-up?
Answer: While the imidazo[1,2-a]pyridine core is generally robust, certain substituents can introduce chemical sensitivities that must be managed, particularly during work-up.
-
Furan Ring Sensitivity: The furan ring, a common substituent in some synthetic schemes, is known to be sensitive to strongly acidic or oxidizing conditions.[4] Under such conditions, it can be susceptible to electrophilic attack or degradation.
-
General Acid/Base Stability: The basicity of the nitrogen atoms means the compound will readily form salts. This can be used to your advantage during purification (acid-base extraction) but also means that you must carefully control the pH during work-up to ensure your product is in the desired neutral form for extraction into organic solvents. Avoid using harsh oxidizing agents or strong, concentrated acids unless required by the protocol.[4]
References
- BenchChem (2025). Preventing the formation of byproducts in imidazopyridine synthesis.
- Mishra, M. et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Kaur, N. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.
- BenchChem (2025). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
- BIO Web of Conferences (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- BenchChem (2025). Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
- BenchChem (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- Organic Chemistry Portal (2013). Imidazo[1,2-a]pyridine synthesis.
- E3S Web of Conferences (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- RSC Advances (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. DOI:10.1039/D3RA07842F.
- ACS Omega (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- NIH (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
Sources
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification Strategies for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges associated with isolating this key imidazo[1,2-a]pyridine intermediate. The following sections provide in-depth, field-proven insights and step-by-step protocols to help you achieve the desired purity for your downstream applications.
Purification Strategy Decision Workflow
Choosing the right purification strategy is critical for success. This decision tree outlines a logical workflow based on the scale of your synthesis and the impurity profile of your crude material.
Caption: A decision workflow for selecting the appropriate purification method.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Issue 1: My compound is streaking on the silica gel TLC plate.
-
Question: I'm trying to monitor my column chromatography using a silica gel TLC plate, but my product spot is streaking badly, making it difficult to assess purity and separation. What's causing this and how can I fix it?
-
Answer: Streaking of nitrogen-containing heterocyclic compounds like your imidazopyridine on silica gel is a common issue.[1] The root cause is the interaction between the basic nitrogen atoms in your molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and tailing.
To resolve this, you need to suppress this interaction by adding a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N) or ammonia (usually as a solution in methanol) is typically effective.
Step-by-Step Protocol for TLC with Basic Modifier:
-
Prepare your developing solvent system (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol).
-
To this solvent system, add a small amount of triethylamine, typically 0.1-1% by volume.
-
Mix the mobile phase thoroughly.
-
Develop your TLC plate as usual. The triethylamine will neutralize the acidic sites on the silica, resulting in more compact and well-defined spots.
-
Issue 2: I'm getting low recovery from my column chromatography.
-
Question: After running a silica gel column, my yield of the purified product is significantly lower than expected. Where could my compound be, and how can I improve recovery?
-
Answer: Low recovery from silica gel chromatography can be due to several factors. Given the polar nature of the imidazopyridine core, your compound might be too strongly adsorbed to the silica gel, preventing it from eluting completely with your chosen solvent system.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: If your compound is "stuck" on the column, you need to increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate gradient, you can gradually increase the percentage of ethyl acetate or switch to a more polar system like dichloromethane/methanol.
-
Use a "Flush": At the end of your gradient, flush the column with a highly polar solvent mixture, such as 5-10% methanol in dichloromethane, to elute any remaining strongly adsorbed compounds.
-
Check for Insolubility: Your compound might be precipitating on the column if the mobile phase is not a good solvent for it. Ensure your compound is soluble in the initial mobile phase.
-
Consider an Alternative Stationary Phase: If streaking and strong adsorption are persistent problems, consider using a different stationary phase like neutral or basic alumina, which has fewer acidic sites.
-
Issue 3: My compound "oils out" during recrystallization instead of forming crystals.
-
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals. How can I induce crystallization?
-
Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute is supersaturated in the solvent and separates as a liquid phase rather than a solid crystalline lattice. This is often due to the cooling rate being too fast or the presence of impurities that inhibit crystal formation.
Strategies to Induce Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling provides more time for ordered crystal lattice formation.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.
-
Solvent System Adjustment: If the above methods fail, your solvent system may not be optimal. Consider using a two-solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate?
A1: The impurities will largely depend on the synthetic route used. A common synthesis for this class of compounds is the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound, in this case, 5-bromo-4-methyl-2-aminopyridine and ethyl bromopyruvate.[2][3]
Potential Impurities:
-
Unreacted Starting Materials: 5-bromo-4-methyl-2-aminopyridine and ethyl bromopyruvate.
-
Hydrolyzed Starting Material: Bromopyruvic acid (from hydrolysis of ethyl bromopyruvate).
-
Side-Products from Self-Condensation: Of ethyl bromopyruvate.
-
Regioisomers: While less likely with this specific substitution pattern, other cyclization pathways could lead to isomeric impurities.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For imidazopyridine derivatives, which are often crystalline solids, a good starting point is a single solvent system with a moderate boiling point. Based on procedures for similar compounds, ethanol or a mixture of a polar and a non-polar solvent can be effective.[2]
| Solvent System | Rationale |
| Ethanol | Good balance of polarity to dissolve the compound when hot but allow crystallization upon cooling. |
| Hexane/Ethyl Acetate | A versatile two-solvent system where the ratio can be adjusted to achieve the optimal solubility for recrystallization. |
| Dichloromethane/Hexane | Another effective two-solvent system. The crude product is dissolved in a minimum amount of dichloromethane, and hexane is added until turbidity is observed. |
Q3: What column chromatography conditions should I start with?
A3: For silica gel column chromatography of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a gradient elution is recommended.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate, or Dichloromethane and Methanol. |
| Initial Eluent | Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. |
| TLC Monitoring | Use the same solvent system for TLC analysis to predict the elution profile on the column. |
Step-by-Step Protocol for Column Chromatography:
-
Dry Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is your "dry load."
-
Column Packing: Pack a glass column with silica gel slurried in your initial, low-polarity mobile phase.
-
Loading: Carefully add the dry load to the top of the packed column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions.
-
Gradient: Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: When should I consider using preparative HPLC?
A4: Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution purification technique that is generally used in the following scenarios:
-
High Purity Requirement: When you need very high purity (>99%) for applications such as reference standard generation or in vivo studies.[4]
-
Difficult Separations: When impurities are structurally very similar to your product and cannot be separated by recrystallization or standard column chromatography.
-
Small Scale: For small-scale purifications (milligrams to a few grams), prep-HPLC can be more efficient than column chromatography.[4]
Considerations for Prep-HPLC:
-
Method Development: An analytical HPLC method must first be developed to achieve good separation. This method is then scaled up for preparative use.
-
Solvent Consumption: Prep-HPLC can consume large volumes of high-purity solvents, making it more expensive than other methods.
-
Throughput: It is generally a lower throughput technique compared to column chromatography for larger quantities.
References
-
Abdellatif, K. Z. A., et al. (2014). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Available at: [Link]
-
Ahstam, A., et al. (2024). Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ. PubMed, 38442562. Available at: [Link]
-
American Elements. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. Retrieved January 22, 2026, from [Link]
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
-
Chemistry LibreTexts. (2023). Chichibabin Reaction. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
National Center for Biotechnology Information. (n.d.). Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem Compound Database. Retrieved January 22, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 8-(5-bromoquinoxalin-6-yl)-5-oxo-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine-7-carboxylate. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025). Advances in the Study of the Chichibabin Reaction. Retrieved January 22, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Bromine substitution improves excited-state dynamics in mesoporous mixed halide perovskite films. Nanoscale. Retrieved January 22, 2026, from [Link]
-
Teledyne LABS. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved January 22, 2026, from [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3218. Available at: [Link]
-
Zhang, M., et al. (2017). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central, 25(16), 5779-5783. Available at: [Link]
Sources
Technical Support Center: Synthesis of 6-bromo-7-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 6-bromo-7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are crucial building blocks in medicinal chemistry, and achieving high yields of specifically substituted analogues like the 6-bromo-7-methyl derivative is paramount for successful research campaigns.
This document moves beyond a simple protocol, offering a troubleshooting framework in a direct question-and-answer format to address common experimental hurdles. We will delve into the causality behind reaction parameters, helping you to not only solve immediate issues but also to build a more intuitive understanding of the synthesis.
Core Synthesis Pathway: An Overview
The most common and direct route to this scaffold is a variation of the Tschitschibabin reaction, involving the condensation of a substituted 2-aminopyridine with an α-halo carbonyl compound.[1][2] For our target molecule, the key reactants are 2-amino-5-bromo-4-methylpyridine and an α-haloacetaldehyde (e.g., chloroacetaldehyde or bromoacetaldehyde).
Caption: General workflow for the synthesis of 6-bromo-7-methylimidazo[1,2-a]pyridine.
Troubleshooting Guide & FAQs
This section addresses the most frequently encountered issues during the synthesis. Each answer provides a mechanistic explanation and actionable steps for optimization.
Category 1: Low Product Yield
Question 1: My reaction yield is consistently below 40%. What are the most critical parameters I should investigate to improve it?
Answer: Low yields in this condensation reaction are common and can typically be traced back to a few key areas. Let's break them down systematically.
-
1. Quality and Stability of Reactants:
-
The Aldehyde: Chloroacetaldehyde is often supplied as an aqueous solution and can be unstable. Using a freshly opened bottle or verifying its concentration is crucial. Impurities or polymerization of the aldehyde are a primary cause of failure.
-
The Aminopyridine: Ensure your 2-amino-5-bromo-4-methylpyridine is pure and dry. Contaminants can interfere with the initial nucleophilic attack.
-
-
2. Reaction Conditions - The Role of Base and Temperature:
-
Base Selection: The reaction generates one equivalent of acid (HCl or HBr), which must be neutralized. An un-neutralized acidic medium can protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.[3] Common bases include sodium bicarbonate (NaHCO₃) and triethylamine (Et₃N).[4] If your yield is low, ensure you are using at least one stoichiometric equivalent of the base.
-
Temperature Control: This is a delicate balance. The initial SN2 reaction may proceed at a moderate temperature (e.g., 25-55°C), but the subsequent intramolecular cyclization and dehydration often require heating to go to completion.[4][5] If you isolate a stable intermediate, it's likely the cyclization is incomplete. Conversely, excessively high temperatures can promote side reactions and decomposition.[4]
-
-
3. Solvent Choice:
-
The polarity of the solvent affects reaction rates. Alcohols like ethanol or isopropanol are commonly used and generally effective as they can solvate the intermediates.[3] Some procedures also report using water as a solvent.[4] If you are experiencing sluggish reactions, a solvent screen could be beneficial.
-
Troubleshooting Workflow for Low Yield:
Caption: A logical flow for troubleshooting low reaction yields.
Category 2: Impurity and Side Product Formation
Question 2: My crude NMR and TLC show multiple spots. What are the likely side products and how can I prevent their formation?
Answer: The formation of multiple products is often due to the reactivity of the starting materials and intermediates.
-
Incomplete Cyclization: The most common "side product" is actually the uncyclized intermediate, the N-alkylated pyridinium salt. This can be addressed by increasing the reaction temperature or prolonging the reaction time after the initial condensation has occurred.
-
N-Oxide Formation: The pyridine nitrogen in the product is susceptible to oxidation, especially if the reaction is run open to air for extended periods or if certain reagents are used.[5]
-
Prevention: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize this. Avoid unnecessary exposure to strong oxidizing agents during work-up.
-
-
Over-alkylation: While less common for the ring nitrogen after cyclization, it's a possibility if reaction conditions are too harsh.
Reaction Mechanism and Point of Failure: The mechanism involves an initial SN2 reaction followed by an intramolecular cyclization and dehydration. Understanding this helps pinpoint where things can go wrong.
Caption: Simplified reaction mechanism for imidazo[1,2-a]pyridine formation.
Category 3: Work-up and Purification
Question 3: What is the recommended procedure for isolating and purifying 6-bromo-7-methylimidazo[1,2-a]pyridine?
Answer: Proper work-up and purification are critical to obtaining a high-purity final product and can significantly impact the final isolated yield.
-
Work-up:
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
If an alcohol or water was used as a solvent, it may need to be removed under reduced pressure.
-
The residue should be taken up in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water to remove inorganic salts (like the neutralized base). A wash with saturated sodium bicarbonate solution can help remove any residual acid, followed by a brine wash to aid phase separation.
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. A common solvent system is an ethyl acetate/hexane mixture.[4] Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow it to cool slowly to form crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective or if impurities are very similar in polarity to the product, column chromatography is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Optimized Protocol and Data
Based on literature analysis, here is a baseline protocol and a table summarizing key reaction parameters.
Baseline Experimental Protocol
-
To a round-bottom flask, add 2-amino-5-bromo-4-methylpyridine (1.0 eq).
-
Add the chosen solvent (e.g., water or ethanol, ~5-10 mL per mmol of aminopyridine).
-
Add the base (e.g., NaHCO₃ or Et₃N, 1.2 eq).
-
Add 40% aqueous chloroacetaldehyde (1.2 eq) dropwise while stirring.
-
Stir the reaction at a controlled temperature (e.g., 50-55°C) for 2 to 24 hours, monitoring by TLC.[4]
-
Upon completion, proceed with the work-up and purification as described above.
Table 1: Comparison of Reaction Conditions
| Parameter | Condition A (Patented Method)[4] | Condition B (General Method)[2][3] | Rationale & Impact on Yield |
| Solvent | Water | Ethanol | Water is a green solvent. Ethanol can improve the solubility of organic starting materials. |
| Base | Triethylamine or NaHCO₃ | Sodium Bicarbonate | Et₃N is a stronger organic base. NaHCO₃ is a milder, inexpensive inorganic base. Both are effective at neutralizing acid. |
| Temperature | 25 - 50 °C | Reflux (~78 °C) | Lower temperatures can reduce side products but may require longer reaction times. Reflux can drive the reaction to completion faster but risks decomposition. |
| Time | 2 - 24 hours | 5 - 12 hours | Reaction time must be optimized by monitoring. Incomplete reactions are a major source of low yield. |
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
Shaikh, A. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Retrieved from [Link]
-
Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]
-
Wang, Y., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Saurabh, et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
-
Guchhait, S. K., et al. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]
-
Reyes-Mendoza, J., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
-
Kumar, M., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]Pyridine Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents such as zolpidem and alpidem.[1][2] Its prevalence drives continuous innovation in synthetic methodologies. However, the path from starting materials to the final product can be fraught with challenges, from low yields to complex purification.
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction variables, enabling you to troubleshoot common problems and rationally optimize your synthesis for efficiency, yield, and purity. We will explore the causality behind experimental choices, grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide
This section addresses specific, common issues encountered during the synthesis of imidazo[1,2-a]pyridines in a practical question-and-answer format.
Yield & Reaction Efficiency Issues
Question 1: My reaction yield is consistently low or I'm getting no desired product at all. What are the primary factors to investigate?
Answer: This is the most frequent challenge, and a systematic approach is key. Low or no yield can typically be traced back to one of three areas: reagents, catalyst, or reaction conditions.
-
Reagent Integrity:
-
2-Aminopyridine Substrate: Ensure the purity of the 2-aminopyridine. Electron-withdrawing groups on the pyridine ring decrease the nucleophilicity of the ring nitrogen, slowing the initial cyclization step and potentially requiring more forcing conditions.[3]
-
Carbonyl Compound/Electrophile: For classical syntheses using α-haloketones, these reagents can be unstable or lachrymatory. Use them fresh or verify their purity. For multi-component reactions (MCRs), the aldehyde purity is critical, as impurities can lead to unwanted side reactions.[4]
-
-
Catalyst Activity & Choice:
-
Catalyst Deactivation: If using a metal catalyst (e.g., Copper, Gold, Palladium), ensure it has not been deactivated by air, moisture, or impurities in the starting materials or solvent.[1][5][6] Using a fresh batch or a different catalyst source is a reliable troubleshooting step.
-
Catalyst-Free Reactions: Many modern protocols operate without a catalyst, but may require higher temperatures or specific solvents to proceed efficiently.[4][7] If a catalyst-free reaction is failing, it's often due to insufficient thermal energy or an inappropriate solvent environment.
-
-
Reaction Conditions:
-
Temperature: This is a critical parameter. Some reactions require reflux to overcome activation barriers, while others may yield significant side products at elevated temperatures.[1] If the reaction is not proceeding at a lower temperature, a stepwise increase in heat is a logical optimization step.
-
Atmosphere: For oxidative coupling reactions, an air or oxygen atmosphere is often required.[5] Conversely, if your substrates or catalyst are sensitive to oxidation, running the reaction under an inert atmosphere (Nitrogen or Argon) is necessary.
-
Question 2: The reaction is sluggish and fails to reach completion, even after extended reaction times. What can I do to improve the rate?
Answer: A stalled reaction points to an insufficient driving force. Consider the following adjustments:
-
Increase Temperature: The most straightforward approach is to increase the reaction temperature. A modest increase (e.g., from 80 °C to 100 °C) can significantly impact the reaction rate.
-
Solvent Polarity: The choice of solvent can dramatically influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile often accelerate the reaction by stabilizing charged intermediates formed during the cyclization process.[1] Conversely, some iodine-catalyzed reactions perform surprisingly well in nonpolar solvents like cyclohexane.[8] A solvent screen is a powerful optimization tool.
-
Catalyst Screening: If one catalyst is ineffective, others may provide a different mechanistic pathway. For example, if a copper(I) catalyst is slow, a molecular iodine-catalyzed approach might be more effective for your specific substrates, as it operates through a different mechanism involving in-situ generation of an electrophilic species.[8][9]
-
Microwave Irradiation: Non-conventional heating methods like microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting efficient and uniform heating.[1][4]
Purity & Side Product Issues
Question 3: My crude product shows multiple spots on TLC, making purification by column chromatography difficult. How can I suppress the formation of side products?
Answer: The formation of multiple byproducts suggests that alternative reaction pathways are competitive with your desired transformation. The goal is to make the desired pathway kinetically or thermodynamically favored.
-
Lower the Reaction Temperature: High temperatures can provide enough energy to overcome the activation barriers for undesired side reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
-
Check Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one reactant can sometimes lead to the formation of dimers or other byproducts.
-
Alternative Synthetic Routes: If a one-pot, multi-component reaction is giving a complex mixture, a stepwise approach may be necessary. For instance, pre-forming the N-phenacylpyridinium bromide intermediate before adding a base for cyclization can sometimes provide a cleaner reaction profile than mixing all components at once.[10]
-
Milder Reagents: If using a strong oxidant, consider a milder alternative. For example, some copper-catalyzed reactions use air as the terminal oxidant, which can be less aggressive and more selective than other chemical oxidants.[5]
Frequently Asked Questions (FAQs)
Q1: What is the general underlying mechanism for the synthesis of imidazo[1,2-a]pyridines?
A1: While numerous variations exist, the most classical pathway involves two key steps:
-
SN2 Alkylation: The nucleophilic endocyclic nitrogen of the 2-aminopyridine attacks the electrophilic carbon of an α-haloketone (or a related electrophile), displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon. The resulting hemiaminal intermediate subsequently undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[10]
Q2: When is a catalyst necessary, and what are the common choices?
A2: A catalyst is typically employed to achieve higher yields under milder conditions or to enable reactions that are otherwise not feasible. Common choices include:
-
Copper Salts (e.g., CuI, CuSO₄): Excellent for aerobic oxidative coupling reactions between aminopyridines and ketones or nitroolefins.[5]
-
Molecular Iodine (I₂): A versatile and inexpensive catalyst that can facilitate reactions with ketones or in multi-component settings, often acting as both a Lewis acid and an oxidant.[9][11][12]
-
Lewis Acids (e.g., FeCl₃, Sc(OTf)₃): Often used in multi-component reactions to activate carbonyls or imines towards nucleophilic attack.[4][11]
-
Gold and Palladium Catalysts: Employed in more specialized transformations, such as those involving alkynes.[1][6]
Q3: Are there established "green" chemistry approaches for this synthesis?
A3: Yes, the field is actively moving towards more sustainable methods. Key strategies include:
-
Catalyst-Free Synthesis: Performing the reaction by heating the reactants in a suitable solvent without any catalyst simplifies the procedure and reduces metal waste.[7]
-
Green Solvents: Utilizing water, ethanol, or polyethylene glycol (PEG) as the reaction medium instead of hazardous chlorinated or aprotic polar solvents.[2][9]
-
Alternative Energy Sources: Using ultrasound or microwave irradiation can reduce reaction times and energy consumption.[1][9]
Key Optimization Parameters: A Deeper Dive
Success in synthesizing imidazo[1,2-a]pyridines often hinges on the careful optimization of several key parameters.
Catalyst Loading
For catalyzed reactions, the amount of catalyst is a crucial variable. While a higher catalyst loading can increase the reaction rate, it also increases cost and the potential for metal contamination in the final product. It is essential to find the optimal balance.
| Catalyst Loading (mol%) | Typical Outcome | Recommendation |
| 1-5 | Often sufficient for highly active catalysts. | Start in this range for initial screening. |
| 5-10 | A common range for many standard procedures.[1] | A good target for optimization to maximize yield. |
| >10 | May be required for challenging substrates but can lead to diminishing returns and increased side products.[9] | Use only if lower loadings prove ineffective. |
Solvent Selection
The solvent plays a multifaceted role, influencing reactant solubility, reaction rate, and even the reaction pathway. A solvent screening is one of the most valuable optimization experiments you can perform.
| Solvent | Polarity | Typical Application & Rationale |
| Ethanol | Polar Protic | Excellent, green solvent for classical condensations. Solubilizes pyridinium salt intermediates.[1] |
| Acetonitrile (ACN) | Polar Aprotic | Good for promoting reactions with ionic intermediates; often gives higher yields.[1] |
| Toluene | Nonpolar | Used in some MCRs, often at reflux to drive off water via a Dean-Stark trap. |
| Dichloromethane (DCM) | Nonpolar | Generally gives moderate yields; useful for reactions at or below room temperature.[1] |
| Water | Polar Protic | An ideal green solvent for specific ultrasound-assisted or iodine-catalyzed reactions.[9] |
Visualizations & Workflows
Generalized Reaction Mechanism
The following diagram illustrates the common mechanistic pathway for the reaction of a 2-aminopyridine with an α-haloketone.
Caption: Generalized mechanism for imidazo[1,2-a]pyridine synthesis.
Troubleshooting Workflow for Low Yield
This decision tree provides a logical workflow for diagnosing a low-yielding reaction.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Iodine-Catalyzed Synthesis
This protocol is a representative example for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-aminopyridine (1.0 mmol, 1.0 equiv) and the acetophenone derivative (1.1 mmol, 1.1 equiv).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., cyclohexane or ethanol, 5 mL).[1][8] To this suspension, add molecular iodine (I₂) (0.1 mmol, 10 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyridine is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine product.[13]
Protocol 2: Workflow for Solvent Screening Optimization
-
Setup: Arrange a parallel set of small reaction vials (e.g., 5 mL microwave vials), each with a small stir bar.
-
Reagent Addition: To each vial, add the identical amounts of your 2-aminopyridine (e.g., 0.1 mmol), your carbonyl partner (e.g., 0.11 mmol), and your catalyst (e.g., 10 mol%).
-
Solvent Addition: To each vial, add a different solvent (e.g., 1 mL of Ethanol, Acetonitrile, Toluene, Dichloromethane, Cyclohexane).[1][8]
-
Execution: Place all vials in a heating block set to the desired temperature (e.g., 80 °C) and stir for a set amount of time (e.g., 4 hours).
-
Analysis: After cooling, take a small aliquot from each vial, dilute it, and analyze by LC-MS or TLC (staining with a KMnO₄ dip can be effective for visualization). Compare the conversion to the desired product across the different solvents to identify the optimal choice.
References
-
Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
-
Gaikwad, S., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]
-
Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. (n.d.). ResearchGate. [Link]
-
Donohoe, T. J., et al. (2011). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. [Link]
-
Antoci, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. [Link]
-
Karunagaran, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. (n.d.). ResearchGate. [Link]
-
Zhu, D.-J., et al. (2010). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. [Link]
-
Karunagaran, D., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2025). ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). ResearchGate. [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (n.d.). MDPI. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]
-
Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. [Link]
-
Reddy, V. P., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Taylor & Francis Online. [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
"addressing solubility issues of imidazo[1,2-a]pyridine derivatives in vitro"
Technical Support Center: Imidazo[1,2-a]Pyridine Derivatives
Welcome to the technical support center for researchers working with imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous promising therapeutic candidates.[1][2] However, its fused bicyclic and often lipophilic nature frequently presents a significant challenge: poor aqueous solubility.[3] This guide is designed to provide practical, scientifically-grounded solutions to the common solubility issues encountered during in vitro experiments, ensuring the reliability and reproducibility of your data.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your experiments. Each issue is followed by a diagnostic workflow and recommended actions.
Issue 1: My compound precipitated immediately upon addition to aqueous assay buffer or cell culture media.
This is a classic sign of a compound exceeding its kinetic solubility limit under the final assay conditions. The abrupt change from a high-concentration organic stock (usually DMSO) to an aqueous environment causes the compound to crash out of solution.
Causality & Diagnostic Steps:
-
Check Final DMSO Concentration: The most common culprit is too low a concentration of the organic co-solvent in the final assay volume. Many compounds require a certain percentage of DMSO to stay in solution.
-
Verify Stock Solution Integrity: Before blaming the assay, ensure your DMSO stock is sound. Visually inspect the stock solution against a light source. Do you see any crystalline particles or haziness? Has it been stored correctly?
-
Assess Compound Concentration vs. Solubility Limit: Your target concentration may simply be too high for the compound's intrinsic properties. A quick solubility assessment is necessary.
Recommended Actions:
-
Action A: Optimize DMSO Concentration:
-
For Biochemical Assays: If your assay components (e.g., enzymes, proteins) are tolerant, try increasing the final DMSO concentration incrementally (e.g., from 1% to 2%, then 5%). Note that high concentrations of DMSO can denature some proteins.[4]
-
For Cell-Based Assays: Be cautious. Most cell lines tolerate DMSO up to 0.5% without significant toxicity, but some are sensitive even at 0.1%.[5][6] It is critical to run a vehicle control experiment to assess the impact of the DMSO concentration on cell viability and function.[7] Concentrations above 1% are often cytotoxic.[5]
-
-
Action B: Modify the Dilution Protocol:
-
Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent (like 100% ethanol or a mixture of DMSO/ethanol) before the final dilution into the aqueous buffer. This gradual change in solvent polarity can prevent shocking the compound out of solution.
-
Ensure rapid and thorough mixing immediately after adding the compound to the aqueous buffer. Vortexing or vigorous pipetting can help, but avoid introducing excessive bubbles, especially in plates with cells.
-
Issue 2: My assay results are inconsistent, or the compound shows lower-than-expected potency.
Poor solubility can lead to artificially low potency and high variability. If the compound is not fully dissolved, the effective concentration in the assay is lower than the nominal concentration, leading to an underestimation of its true activity.
Causality & Diagnostic Steps:
-
Suspect Micro-Precipitation: Even if you don't see visible precipitation, the compound may be forming microscopic aggregates. These aggregates are not biologically active and can scatter light, interfering with optical assay readouts (e.g., fluorescence, absorbance).
-
Review Compound Handling: Inconsistent results can arise from slight variations in how the compound is added and mixed from well to well or from experiment to experiment.
-
Consider Time-Dependent Solubility: Some compounds may be soluble initially but precipitate over the course of a long incubation period (e.g., 24-72 hours in a cell-based assay).
Recommended Actions:
-
Action A: Determine the Kinetic Solubility Limit: Before conducting extensive biological assays, perform a kinetic solubility assay. This will tell you the maximum concentration at which your compound remains in solution under your specific assay conditions (buffer, pH, temperature). A common and high-throughput method is Laser Nephelometry .[8][9][10] (See Protocol 2).
-
Action B: Work Below the Solubility Limit: Once the solubility limit is known, ensure your highest assay concentration is comfortably below this threshold (e.g., at least 2-fold lower).
-
Action C: Explore Formulation Strategies: If the required assay concentration exceeds the solubility limit, you must enhance solubility.
-
pH Modification: Imidazo[1,2-a]pyridine is a weakly basic scaffold. Its solubility is highly pH-dependent.[11][12][13] Decreasing the pH of the buffer will protonate the pyridine nitrogen, increasing aqueous solubility.[14] Ensure your biological assay is compatible with a lower pH.
-
Use of Co-solvents/Excipients: For challenging compounds, consider adding formulation excipients. These should be used with caution and validated for non-interference with the assay.
-
PEG 400 (Polyethylene Glycol 400): A common co-solvent that can improve solubility.[15][16][17] Often used in combination with other agents.
-
Solutol HS 15: A non-ionic solubilizer that can form micelles to encapsulate hydrophobic compounds.[15][18]
-
A combination of DMSO, PEG 400, and a pH-adjusted buffer can be a powerful solubilizing formulation.[16]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are imidazo[1,2-a]pyridine derivatives often poorly soluble?
The imidazo[1,2-a]pyridine core is a fused aromatic system. In drug discovery, this scaffold is often decorated with lipophilic (greasy) substituents to enhance binding to target proteins. This combination of a flat, rigid core and lipophilic groups increases the molecule's crystal lattice energy and reduces its favorable interactions with water, leading to poor aqueous solubility.[3][19]
Q2: What is the best solvent for my primary stock solution?
For nearly all in vitro screening applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice. It is a powerful, aprotic solvent that can dissolve a wide range of organic molecules at high concentrations (typically 10-30 mM).[8] However, always use the highest quality, anhydrous DMSO to prevent compound degradation.
Q3: What is the difference between kinetic and thermodynamic solubility?
-
Kinetic Solubility: Measures how much compound stays in solution after adding a small amount of concentrated DMSO stock to an aqueous buffer. It's a rapid, non-equilibrium measurement relevant for most in vitro assays where you dilute from a stock.[10][20][21]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of solid compound to a buffer, shaking it for an extended period (24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved material.[10][21] This value is more relevant for later-stage drug development and formulation.[20]
Q4: How can I tell if my solvent is interfering with my assay?
Always run a "vehicle control" in parallel with your experiment. This control should contain the highest concentration of your solvent/formulation mixture used in the assay, but without the test compound.[7] Any significant difference between the vehicle control and the untreated control (media/buffer alone) indicates an assay artifact caused by the solvent system.
Diagrams & Data
Troubleshooting Workflow
This diagram outlines the decision-making process when encountering a potential solubility issue.
Caption: Decision tree for troubleshooting solubility issues.
pH Effect on Solubility
The solubility of a basic compound like imidazo[1,2-a]pyridine is fundamentally linked to pH via the Henderson-Hasselbalch equation.
Caption: Impact of pH on the solubility of a basic compound.
Table 1: Common Solvents & Excipients for In Vitro Assays
| Solvent/Excipient | Type | Typical Final Conc. (Cell-based) | Typical Final Conc. (Biochemical) | Key Considerations |
| DMSO | Organic Co-solvent | 0.1% - 0.5%[6] | 1% - 5% | Can be cytotoxic at >1%[5]; may interfere with some assays[4]. |
| Ethanol | Organic Co-solvent | < 0.5% | < 5% | More cytotoxic than DMSO at equivalent concentrations[22]. |
| PEG 400 | Polymeric Co-solvent | 0.1% - 1% | 1% - 10% | Generally low toxicity; can increase viscosity[17]. |
| Solutol HS 15 | Non-ionic Surfactant | 0.01% - 0.1% | 0.1% - 1% | Forms micelles; can interfere with assays involving membranes or proteins. |
| Citrate/Phosphate Buffer | pH Modifier | N/A (adjusts media) | As needed | Must verify that assay components and/or cells are stable at the adjusted pH. |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the standard procedure for preparing a high-concentration primary stock solution.[23][24]
Materials:
-
Imidazo[1,2-a]pyridine derivative (solid)
-
Anhydrous DMSO (high purity, e.g., >99.9%)
-
Analytical balance
-
Appropriate microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. Mass (mg) = 10 (mmol/L) * Volume (L) * Molecular Weight (g/mol).
-
Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a labeled vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex vigorously for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution for stubborn compounds.
-
Visual Inspection: Hold the vial up to a light source to ensure the solution is perfectly clear and free of any solid particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Kinetic Solubility Assessment by Laser Nephelometry
This high-throughput method assesses the concentration at which a compound begins to precipitate when diluted from DMSO into an aqueous buffer.[8][10][20]
Materials & Equipment:
-
10 mM DMSO stock solution of test compound
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Clear 96-well or 384-well microplates
-
Nephelometer plate reader
-
Multichannel pipette or automated liquid handler
Procedure:
-
Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the 10 mM DMSO stock solution into the top row of a microtiter plate.[8]
-
Serial Dilution (in DMSO): Perform a serial dilution of the DMSO stock across the plate to generate a range of concentrations.
-
Add Buffer: To all wells, add the aqueous assay buffer to achieve the desired final volume and final DMSO concentration (e.g., add 98 µL of buffer to 2 µL of DMSO stock for a 2% final DMSO concentration).
-
Mix and Incubate: Mix the plate thoroughly. Incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified duration (e.g., 1-2 hours).[8]
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well.[8]
-
Data Analysis: Plot the light scattering signal (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility limit is the concentration at which the NTU signal sharply increases above the baseline, indicating the formation of a precipitate.[10]
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
Quora. (2017, August 3). What effects does DMSO have on cell assays? Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Neves, A. R., et al. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Journal of Materials Chemistry A. DOI:10.1039/C3TA12022H. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Physicochemical properties of imidazo-pyridine protic ionic liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... Retrieved from [Link]
-
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]
-
National Institutes of Health. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]
-
PubMed. (2011). Strategies to overcome pH-dependent solubility of weakly basic drugs. Retrieved from [Link]
-
ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry. Retrieved from [Link]
-
Springer. (2007). Development and Application of a High-Throughput Formulation Screening Strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]
-
University of Technology. (n.d.). The influence of pH on solubility in water. Retrieved from [Link]
-
PubMed. (2023, February 17). pH-dependent solubility prediction for optimized drug absorption. Retrieved from [Link]
-
Bitesize Bio. (2025, May 27). Top Ten Tips for Making Stock Solutions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
ScienceDirect. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]
-
YouTube. (2020, March 3). Prediction of pH Dependent Drug Drug Interactions for Basic Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
National Institutes of Health. (2019, May 16). Integration of PEG 400 into a self-nanoemulsifying drug delivery system. Retrieved from [Link]
-
Course Hero. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Solutol HS 15 in Solid Dispersions of Pioglitazone Hydrochloride. Retrieved from [Link]
-
Springer. (2016, December 26). Preclinical formulation for the pharmacokinetics and efficacy of GBO-006. Retrieved from [Link]
-
ResearchGate. (2018, February 27). Drug stock solutions best practices? Retrieved from [Link]
-
ResearchGate. (2025, October 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. Retrieved from [Link]
-
National Institutes of Health. (2022, January 2). Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor. Retrieved from [Link]
-
Springer. (2010, May 1). Optimizing the Solubility of Research Compounds. Retrieved from [Link]
-
ResearchGate. (2022, December 27). Synthetic Strategies for Improving Solubility. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. enamine.net [enamine.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Preferential Solvation Study of the Synthesized Aldose Reductase Inhibitor (SE415) in the {PEG 400 (1) + Water (2)} Cosolvent Mixture and GastroPlus-Based Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsonline.com [ijpsonline.com]
- 19. books.rsc.org [books.rsc.org]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. enamine.net [enamine.net]
- 22. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. phytotechlab.com [phytotechlab.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
A Guide to Ensuring Solution Stability in DMSO for Drug Discovery Professionals
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and stability of this compound in Dimethyl Sulfoxide (DMSO). Given that specific, long-term stability data for this particular molecule is not extensively published, this guide establishes a framework based on the known chemistry of the imidazo[1,2-a]pyridine scaffold and best practices in compound management. Our goal is to empower you to mitigate risks and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I have just received a solid sample of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. What is the best practice for preparing and storing a stock solution in DMSO?
A1: Proper preparation and storage are critical for ensuring the longevity and reliability of your compound stock. The stability of any compound in solution is dictated by its intrinsic chemical properties and its storage environment.[1] For this imidazopyridine derivative, we recommend a meticulous approach from the outset.
-
Solvent Quality is Paramount: Always use high-purity, anhydrous DMSO (≥99.9%). DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[2] The presence of water can significantly impact compound solubility and can promote hydrolysis of labile functional groups, such as the ethyl ester in your molecule.[3]
-
Concentration Matters: Prepare a high-concentration stock, typically 10 mM. Higher concentrations can sometimes offer better stability compared to highly diluted solutions.[1] However, ensure this concentration is well below the compound's solubility limit to avoid precipitation. If the solubility is unknown, a preliminary solubility test is advised (See Protocol 1).
-
Inert Atmosphere: When preparing the solution, consider flushing the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes the risk of oxidation, to which electron-rich heterocyclic systems like imidazopyridines can be susceptible.[4]
-
Storage Conditions: For long-term storage, aliquoting the stock solution into single-use volumes is the gold standard. This practice minimizes the number of freeze-thaw cycles, which are a primary cause of compound precipitation and degradation.[5] Store these aliquots at -20°C or -80°C in tightly sealed vials, protected from light. The imidazole moiety can be sensitive to photodegradation.[4]
Q2: My experimental results are inconsistent. Could my compound be degrading in its DMSO stock solution?
A2: Inconsistent results are a common symptom of compound instability. While many compounds are stable in DMSO for years under ideal conditions, a significant number are not.[6][7] The imidazo[1,2-a]pyridine core, while a privileged scaffold in drug discovery, contains functional groups that warrant careful consideration.[8][9]
Potential degradation pathways for this molecule include:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of water absorbed by the DMSO.
-
Oxidation: The electron-rich imidazole ring system can be liable to oxidation, particularly if exposed to atmospheric oxygen over extended periods at room temperature.[4]
-
Photodegradation: Exposure to light, especially UV, can induce degradation in heterocyclic compounds.[4]
To diagnose this issue, we strongly recommend performing a simple purity check on your stock solution using an analytical technique like HPLC-MS and comparing it to a freshly prepared solution or a reference standard.
Q3: I observed a precipitate in my DMSO stock after thawing it. What happened and what should I do?
A3: Precipitation after a freeze-thaw cycle is a very common problem in compound management.[2][10] This is often a physical issue rather than a chemical one, but it can severely impact the accuracy of your experiments.
-
Causality: The solubility of a compound can be significantly lower at colder temperatures. Upon freezing, the compound may fall out of solution. When thawed, it may not fully redissolve, especially if the process is rapid or without sufficient agitation. This creates a supersaturated solution with solid precipitate, meaning the actual concentration in the supernatant is unknown and lower than intended.
-
Recommended Action:
-
Do not use the supernatant directly. The concentration will be inaccurate.
-
Attempt to redissolve the compound by gentle warming (e.g., 30-37°C) and vortexing or sonication.[2]
-
After attempting to redissolve, visually inspect the solution for any remaining particulates.
-
Crucially, you must re-validate the concentration and purity. A quick analysis by HPLC is recommended to confirm that the compound is fully dissolved and has not degraded.
-
To prevent this in the future, adhere strictly to the practice of creating single-use aliquots to avoid freeze-thaw cycles.[5]
-
Q4: How can I definitively assess the stability of my specific batch of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in DMSO?
A4: The most reliable way to understand the stability of your compound is to perform an empirical study under your specific laboratory conditions. A forced degradation study provides critical insights into the intrinsic stability of a molecule and its likely degradation pathways.[11] This involves intentionally exposing the compound to harsh conditions to accelerate degradation.
A simplified stability study for routine lab work would involve:
-
Preparing a DMSO stock solution as per best practices.
-
Analyzing a sample immediately (T=0) by HPLC-MS to establish a baseline purity and concentration.
-
Storing aliquots under various conditions (e.g., -20°C, 4°C, room temperature) and protecting them from light.
-
Analyzing the aliquots at set time points (e.g., 1 week, 1 month, 3 months) and comparing the purity profile to the T=0 sample.
This proactive approach provides definitive data on your compound's stability under your actual storage conditions. For a more rigorous approach, see Protocol 3: Basic Forced Degradation Study .
Troubleshooting Guide
This guide addresses common problems, their probable causes, and actionable solutions to ensure the integrity of your experiments.
| Symptom Observed | Potential Root Cause | Recommended Action & Rationale |
| Loss of biological activity over time. | Chemical degradation of the compound in DMSO stock. | 1. Analyze Stock Purity: Use HPLC-MS to compare the current stock to a freshly prepared sample. Look for new peaks corresponding to degradants.[3] 2. Prepare Fresh Stock: Always use freshly prepared solutions for critical experiments if stability is uncertain.[1] |
| Precipitate visible in the stock vial. | Poor solubility, supersaturation after a freeze-thaw cycle, or use of non-anhydrous DMSO. | 1. Attempt to Redissolve: Gently warm (37°C) and vortex/sonicate the solution.[2] 2. Verify Concentration: After redissolving, confirm the concentration and purity via HPLC before use. 3. Aliquot Future Stocks: Prevent recurrence by preparing single-use aliquots to eliminate freeze-thaw cycles.[5] |
| Assay results are not reproducible between experiments. | Inconsistent compound concentration due to precipitation or degradation. Use of different stock vial aliquots with varying histories. | 1. Standardize Handling: Implement a strict protocol for stock solution handling (See Protocol 1). 2. Perform Stability Check: Conduct a short-term stability study (e.g., 7 days at RT) to understand the compound's lability. 3. Use a Single, Validated Batch: For a series of related experiments, use aliquots from a single, freshly prepared, and validated master stock. |
| Color of the DMSO stock solution has changed (e.g., yellowing). | Oxidation or other degradation pathways leading to chromophoric byproducts. | 1. Cease Use Immediately: A color change is a strong indicator of chemical degradation.[12] 2. Characterize Degradants: If possible, use LC-MS to identify the mass of the new species. 3. Review Storage: Ensure future stocks are stored under an inert atmosphere and protected from light.[4] |
Experimental Protocols & Workflows
Workflow for DMSO Stock Preparation and Validation
This workflow ensures that stock solutions are prepared correctly and are validated before use in critical assays.
Caption: Workflow for preparing and validating DMSO stock solutions.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (solid)
-
Anhydrous DMSO (≥99.9%)
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined screw caps
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Tare a clean, dry amber vial on the analytical balance.
-
Carefully add the desired amount of solid compound (e.g., 2.98 mg for a 1 mL 10 mM solution; MW = 298.14 g/mol ). Record the exact weight.
-
Calculate the precise volume of anhydrous DMSO required to achieve a 10 mM concentration based on the actual weight.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Seal the vial tightly and vortex thoroughly. If needed, place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no solid particles remain.
-
For long-term storage, dispense the solution into smaller, single-use amber vials.
-
Label all vials clearly with compound name, concentration, date, and batch number.
-
Store at -20°C or below, protected from light.
-
Protocol 2: Basic Short-Term Stability Assessment by HPLC-MS
-
Objective: To determine if the compound is stable under typical benchtop conditions.
-
Procedure:
-
Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1.
-
Immediately dilute a small sample of this stock to an appropriate concentration for HPLC-MS analysis (e.g., 10 µM in 50:50 acetonitrile:water). This is your T=0 sample .
-
Analyze the T=0 sample by HPLC-MS. Record the peak area and purity of the parent compound.
-
Leave the master stock vial on the benchtop at room temperature, protected from light.
-
At specified time points (e.g., T=4h, 24h, 48h), take another small sample, dilute it in the same manner, and re-analyze by HPLC-MS.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 peak area.
-
A decrease of >5-10% typically indicates instability under those conditions.
-
Examine the chromatogram for the appearance of new peaks, which represent degradation products.
-
Protocol 3: Basic Forced Degradation Study
This protocol is designed to rapidly identify potential liabilities of the molecule. It is a simplified version of the rigorous studies performed for regulatory filings.[13]
-
Preparation: Prepare separate 1 mg/mL solutions of the compound in the following solvents:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Neutral (Control): Water or 50:50 acetonitrile:water
-
-
Stress Conditions:
-
Incubate all solutions at 40°C for 24 hours.
-
For photostability, expose a solution in a clear vial (and a foil-wrapped control) to a light source that provides both visible and UV output.
-
-
Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating HPLC method (a method capable of separating the parent compound from its degradants).
-
-
Interpretation:
-
Significant degradation in 0.1 M HCl/NaOH: Suggests susceptibility to acid/base hydrolysis (likely at the ester).
-
Significant degradation in 3% H₂O₂: Suggests susceptibility to oxidation (likely at the imidazole ring).
-
Significant degradation under light: Indicates photosensitivity.
-
Troubleshooting Decision Tree for Unexpected Assay Results
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
Technical Support Center: Scaling Up the Synthesis of Substituted Imidazopyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted imidazopyridines. This guide is designed for researchers, chemists, and process development professionals who are transitioning their synthetic routes from bench-scale to larger, preparative scales. We will address common challenges, provide in-depth troubleshooting advice, and offer practical, scalable protocols.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions encountered during the scale-up of imidazopyridine synthesis.
Q1: My reaction yield dropped significantly when I increased the scale from 1 gram to 100 grams. What are the most likely causes? A1: A drop in yield upon scale-up is a frequent issue. The primary culprits are often related to mass and heat transfer limitations. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high substrate concentration, promoting side reactions. Heat dissipation is also less efficient at scale, and an uncontrolled exotherm can degrade reagents or products. Finally, the efficiency of downstream processes like extractions and purifications can decrease with larger volumes.
Q2: I'm observing the formation of a new, significant impurity on a larger scale that wasn't present in my small-scale trials. Why is this happening? A2: The appearance of new impurities often stems from subtle changes in reaction conditions that become magnified at scale. Longer reaction times or slightly higher internal temperatures can activate alternative reaction pathways. For instance, aerobic oxidative syntheses require consistent and controlled oxygen introduction; poor gas dispersion in a large reactor can lead to undesired byproducts, including N-oxides.[1][2]
Q3: Is column chromatography a viable purification strategy for multi-kilogram scale production of imidazopyridines? A3: While possible, preparative chromatography at the kilogram scale is expensive, solvent-intensive, and often a bottleneck. The preferred industrial method is crystallization. Efforts should be focused on developing a robust crystallization procedure by screening various solvent systems. Other scalable alternatives include salt formation followed by crystallization, or trituration to remove minor impurities.
Q4: How do I choose the right synthetic route for a scalable process? A4: The ideal route for scale-up prioritizes factors beyond just yield. Key considerations include the cost and availability of starting materials, the avoidance of hazardous reagents (e.g., azides) or extreme reaction conditions (e.g., cryogenic temperatures), and the ease of purification.[1] Multicomponent reactions (MCRs) are often attractive as they reduce the number of unit operations and waste generation.[1]
Troubleshooting Guides: Specific Experimental Issues
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Incomplete Reaction or Stalled Conversion
Question: My reaction has stalled at 60% conversion, even after extending the reaction time. Monitoring by TLC/LC-MS shows only starting material and the desired product. What steps should I take?
Answer: This common issue points towards problems with reaction equilibrium, reagent deactivation, or physical limitations within the reaction setup.
Causality & Solutions:
-
Water Inhibition: Many condensation reactions that form the imidazopyridine core release water as a byproduct.[2] On a small scale, this may not be an issue, but at larger volumes, the accumulated water can inhibit the reaction equilibrium.
-
Solution: Employ a Dean-Stark trap or azeotropic distillation with a suitable solvent (e.g., toluene, xylenes) to continuously remove water as it forms.
-
-
Sub-optimal pH or Base/Acid Stoichiometry: The pH of the reaction can be critical, especially in condensations involving carboxylic acids or their equivalents which often require acidic catalysis.[2][3] If a base is used, its strength and solubility can impact the reaction rate.
-
Solution: Re-optimize the catalyst or base loading at the larger scale. For heterogeneous bases like K₂CO₃, ensure efficient stirring to maintain a high surface area. Consider switching to a more soluble base if mass transfer is suspected to be an issue.
-
-
Poor Reagent Solubility/Mixing: If one of the reagents is a solid or if the reaction mixture is a thick slurry, poor mixing can lead to stalling. What appears well-mixed in a small flask may be heterogeneous in a large reactor.
-
Solution: Switch to a solvent system where all reagents are fully soluble. If a slurry is unavoidable, use an overhead mechanical stirrer with a properly designed impeller (e.g., anchor or pitched-blade turbine) to ensure adequate suspension and mixing.
-
Troubleshooting Workflow: Stalled Reaction
Caption: Decision tree for troubleshooting a stalled reaction.
Issue 2: Formation of Regioisomers
Question: My synthesis produces a mixture of two regioisomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
Answer: Regioisomer formation is a classic challenge in heterocyclic chemistry, particularly when a precursor molecule has multiple nucleophilic sites. In imidazopyridine synthesis, this often occurs with substituted 2-aminopyridines where cyclization can proceed at different positions.
Causality & Solutions:
-
Influence of Base and Solvent: The choice of base and solvent system can significantly influence which nucleophilic site is more reactive. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF might favor one isomer, while a weaker base like potassium carbonate (K₂CO₃) in a different solvent could favor another.[2]
-
Solution: A systematic screening of bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, Dioxane, Acetonitrile) is the most effective empirical approach to optimize regioselectivity.[2]
-
-
Steric Hindrance: Substituents on the aminopyridine ring can sterically direct the cyclization to the less hindered position.
-
Solution: If possible, redesign the starting material to include a bulky substituent that blocks the undesired reaction pathway. This group could potentially be removed in a later step.
-
-
Protecting Group Strategy: If screening conditions is unsuccessful, a protecting group strategy offers a more definitive solution.
-
Solution: Temporarily block the undesired reactive site with a suitable protecting group. This adds steps to the overall synthesis but can be highly effective for achieving clean, isomer-free products.[2]
-
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | Varies |
| Solvent | Acetonitrile | DMF | Dioxane | Varies |
| Temperature | 80 °C | 60 °C | 100 °C | Varies |
| Ratio (Isomer 1:2) | 1 : 1.5 | 5 : 1 | 12 : 1 | Optimized |
| Caption: Example table for screening reaction conditions to improve regioselectivity. |
Issue 3: Unwanted N-Oxide Formation
Question: My final product is contaminated with a byproduct that has a mass 16 units higher than the target molecule. I suspect it's an N-oxide. How can I prevent this?
Answer: The pyridine nitrogen in the imidazopyridine scaffold is susceptible to oxidation, leading to the formation of an N-oxide.[2] This is especially common in syntheses that use an oxidant or are run open to the atmosphere at elevated temperatures.
Causality & Solutions:
-
Over-oxidation: Many modern imidazopyridine syntheses are oxidative C-H functionalizations or cyclizations that explicitly require an oxidant like air, oxygen, or a chemical oxidant (e.g., TBHP).[1][4] Using too much oxidant or running the reaction for too long can lead to over-oxidation of the product.
-
Solution: Carefully control the stoichiometry of the oxidant. If using air or O₂, ensure a consistent flow rate and avoid running the reaction for an unnecessarily long time after completion. It may be necessary to run the reaction under an inert atmosphere like nitrogen or argon, especially during the final stages and work-up.[1][5]
-
-
Reagent Choice: Some reagents can promote oxidation. For instance, copper-catalyzed reactions are often aerobic.[1]
-
Solution: If N-oxide formation is persistent, investigate alternative metal-free synthetic routes or catalysts that do not require an oxidative step.[6] If the N-oxide has already formed, it can sometimes be reduced back to the parent heterocycle using a mild reducing agent like PCl₃ or PPh₃, but this adds an extra step to the process.
-
Protocols & Methodologies
This section provides a representative, scalable protocol for the synthesis of a substituted imidazopyridine.
Protocol: Scalable One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a variation of the classic Tschitschibabin reaction, adapted for scale and using readily available materials.[7] It avoids the isolation of lachrymatory intermediates.[6]
Reaction Scheme:
2-Aminopyridine + 2-Bromoacetophenone → 2-Phenylimidazo[1,2-a]pyridine
Materials & Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirring, reflux condenser, and temperature probe.
-
2-Aminopyridine (941 g, 10.0 mol, 1.0 equiv)
-
Acetophenone (1321 g, 11.0 mol, 1.1 equiv)
-
N-Bromosuccinimide (NBS) (1958 g, 11.0 mol, 1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (1260 g, 15.0 mol, 1.5 equiv)
-
Ethanol (5 L)
-
Toluene (2 L)
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 10 L reactor and ensure it is clean and dry. Equip it with an overhead stirrer, reflux condenser with a gas outlet to a scrubber, and a temperature probe.
-
α-Bromination (In Situ):
-
Charge the reactor with acetophenone (1.1 equiv) and Ethanol (2.5 L).
-
Begin stirring and cool the solution to 0-5 °C using a circulating chiller.
-
Add N-Bromosuccinimide (1.1 equiv) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of acetophenone. This step generates the 2-bromoacetophenone intermediate in situ.
-
-
Cyclization:
-
To the cold slurry, add a solution of 2-aminopyridine (1.0 equiv) dissolved in Ethanol (2.5 L).
-
Add Sodium Bicarbonate (1.5 equiv) portion-wise. Note: Gas evolution (CO₂) will occur.
-
Slowly warm the reaction mixture to reflux (approx. 78-80 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC/LC-MS until the intermediate is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide and inorganic salts. Wash the filter cake with Toluene (2 x 1 L).
-
Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately half its original volume.
-
Add water (5 L) to the concentrated solution and stir vigorously for 30 minutes. The product should begin to precipitate.
-
Cool the slurry to 0-5 °C and stir for 1-2 hours to maximize precipitation.
-
Isolate the solid product by filtration. Wash the cake with cold water (2 x 1 L) and then with a small amount of cold ethanol.
-
-
Drying:
-
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Yield: 75-85% of 2-phenylimidazo[1,2-a]pyridine as a crystalline solid.
-
Scale-Up Process Flow
Caption: General workflow for the scale-up synthesis and isolation.
References
- Guchhait, S. K., & Shah, P. (2020). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 10(45), 26955-26987.
- Benchchem. (n.d.). Common side reactions in the synthesis of imidazo[4,5-b]pyridines. Benchchem.
- Allouch, F., El-Kazzouli, S., & Guillaumet, G. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 26(15), 4648.
- Various Authors. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 408, 01016.
- Various Authors. (n.d.).
- Sławiński, J., & Szafrański, K. (2020).
- Mishra, V., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 11(12), 1680.
- Nikolova, S., & Kaloyanov, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35226.
- Li, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Results in Chemistry, 13, 101959.
- Kumar, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5650–5659.
- Salih, N., & khudhair, A. (2020). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry, 36(5), 896-902.
Sources
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. e3s-conferences.org [e3s-conferences.org]
Validation & Comparative
Comparative Analysis of Imidazo[1,2-a]pyridine Kinase Inhibitors: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a core component of numerous kinase inhibitors.[1] This guide provides a comparative analysis of key imidazo[1,2-a]pyridine and structurally related kinase inhibitors, offering insights into their mechanisms of action, target selectivity, and cellular effects. We will delve into the experimental data supporting these findings and provide detailed protocols for essential assays to empower researchers in their drug discovery endeavors.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Potent Kinase Inhibition
The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has been successfully employed in the development of drugs targeting a variety of kinases, including Aurora kinases, anaplastic lymphoma kinase (ALK), and phosphoinositide 3-kinase (PI3K).[1] Its rigid structure provides a robust platform for the strategic placement of substituents to achieve high-affinity interactions with the ATP-binding pocket of these enzymes. This has led to the development of several clinical candidates and approved drugs for the treatment of various cancers.[1]
Comparative Analysis of Key Imidazo[1,2-a]pyridine-based Kinase Inhibitors
This section provides a head-to-head comparison of three prominent kinase inhibitors that either contain the imidazo[1,2-a]pyridine scaffold or a closely related bioisostere and are in clinical development or approved for use. We will examine their primary targets, inhibitory potency, and cellular activities.
Danusertib (PHA-739358): A Pan-Aurora Kinase Inhibitor
Danusertib is a potent ATP-competitive inhibitor of all three Aurora kinase family members (A, B, and C).[2][3] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in many cancers.[2]
AZD1152 (Barasertib): A Selective Aurora B Kinase Inhibitor
AZD1152 is a prodrug that is rapidly converted in plasma to its active form, AZD1152-HQPA. It is a highly potent and selective inhibitor of Aurora B kinase. Aurora B is a key component of the chromosomal passenger complex, which is essential for proper chromosome segregation and cytokinesis.[4]
Ceritinib (LDK378): A Potent ALK and ROS1 Inhibitor
Ceritinib is a second-generation, orally bioavailable inhibitor of anaplastic lymphoma kinase (ALK).[5] Chromosomal rearrangements involving the ALK gene can lead to the expression of fusion proteins with constitutive kinase activity, driving tumorigenesis in non-small cell lung cancer (NSCLC) and other malignancies.[6] Ceritinib is also a potent inhibitor of ROS1, another receptor tyrosine kinase implicated in cancer.[7]
Performance Data Summary
The following table summarizes the in vitro potency and cellular activity of Danusertib, AZD1152-HQPA, and Ceritinib against their primary kinase targets and in relevant cancer cell lines.
| Inhibitor | Primary Target(s) | IC50/Ki (nM) | Cell Line | Cellular IC50 (nM) | Reference(s) |
| Danusertib | Aurora A | IC50: 13 | AGS (Gastric Cancer) | 1450 | [2][3] |
| Aurora B | IC50: 79 | NCI-N78 (Gastric Cancer) | 2770 | [2] | |
| Aurora C | IC50: 61 | [3] | |||
| AZD1152-HQPA | Aurora B | Ki: 0.36 | MOLM13 (AML) | 1 | [8][9] |
| Aurora A | Ki: 1369 | MV4-11 (AML) | 2.8 | [9] | |
| Ceritinib | ALK | IC50: 0.2 | Ba/F3-NPM-ALK | 20 | [10] |
| ROS1 | - | [7] | |||
| IGF-1R | IC50: 8 | [10] | |||
| InsR | IC50: 7 | [10] |
Signaling Pathways and Mechanisms of Action
The efficacy of these inhibitors stems from their ability to disrupt critical signaling pathways that drive cancer cell proliferation and survival.
Aurora Kinase Inhibition
Inhibition of Aurora kinases by Danusertib and AZD1152 disrupts the mitotic process. Specifically, inhibition of Aurora B leads to defects in chromosome alignment and segregation, ultimately causing cells to exit mitosis without proper cell division, a process known as endoreduplication.[4][11] This results in polyploid cells that often undergo apoptosis.[11]
ALK Signaling Inhibition
Ceritinib targets the constitutively active ALK fusion protein, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways.[6] This blockade of pro-survival signaling leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[6]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced in a kinase reaction.
Experimental Workflow:
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate, ATP, and the test inhibitor at various concentrations in a suitable kinase assay buffer.
-
Kinase-Inhibitor Incubation: In a 96-well plate, add the kinase and the inhibitor solution. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate and ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitor and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value.
Apoptosis (Annexin V) Assay
The Annexin V assay is a common method for detecting apoptotic cells by flow cytometry.[10][14]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the kinase inhibitor at the desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) to assess the pro-apoptotic effect of the inhibitor.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors. The comparative analysis of Danusertib, AZD1152, and Ceritinib highlights the diverse range of kinase targets that can be effectively modulated by compounds based on this and related heterocyclic systems. Understanding their distinct mechanisms of action and having robust experimental protocols are crucial for the continued development of novel and improved cancer therapeutics. This guide provides a foundational resource for researchers in the field, enabling a more informed and efficient approach to the discovery and characterization of the next generation of kinase inhibitors.
References
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. Retrieved January 22, 2026, from [Link]
-
Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells. PMC. Retrieved January 22, 2026, from [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. Retrieved January 22, 2026, from [Link]
-
Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. MDPI. Retrieved January 22, 2026, from [Link]
-
Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. PubMed. Retrieved January 22, 2026, from [Link]
-
AZD1152 (Baracertib). AstraZeneca Open Innovation. Retrieved January 22, 2026, from [Link]
-
Kinase Selectivity Panels. Reaction Biology. Retrieved January 22, 2026, from [Link]
-
What is the mechanism of Ceritinib? Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. NIH. Retrieved January 22, 2026, from [Link]
-
Targeting Aurora Kinases with Danusertib (PHA-739358) Inhibits Growth of Liver Metastases from Gastroenteropancreatic Neuroendocrine Tumors in an Orthotopic Xenograft Model. AACR Journals. Retrieved January 22, 2026, from [Link]
-
MTT (Assay protocol. Protocols.io. Retrieved January 22, 2026, from [Link]
-
Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. Retrieved January 22, 2026, from [Link]
-
Efficacy and safety of ceritinib in anaplastic lymphoma kinase-rearranged non-small cell lung cancer: A systematic review and meta-analysis. PubMed. Retrieved January 22, 2026, from [Link]
-
Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. AACR Journals. Retrieved January 22, 2026, from [Link]
-
Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. PMC. Retrieved January 22, 2026, from [Link]
-
(PDF) A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. Retrieved January 22, 2026, from [Link]
-
Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... ResearchGate. Retrieved January 22, 2026, from [Link]
-
Danusertib Induces Apoptosis, Cell Cycle Arrest, and Autophagy but Inhibits Epithelial to Mesenchymal Transition Involving PI3K/Akt/mTOR Signaling Pathway in Human Ovarian Cancer Cells. PMC. Retrieved January 22, 2026, from [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved January 22, 2026, from [Link]
-
Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science.org. Retrieved January 22, 2026, from [Link]
-
COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. Retrieved January 22, 2026, from [Link]
-
205755Orig1s000. accessdata.fda.gov. Retrieved January 22, 2026, from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved January 22, 2026, from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. Retrieved January 22, 2026, from [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Retrieved January 22, 2026, from [Link]
-
Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer. PubMed Central. Retrieved January 22, 2026, from [Link]
-
Characterization of a highly selective inhibitor of the Aurora kinases. PMC. Retrieved January 22, 2026, from [Link]
-
Protein kinase inhibitor ceritinib blocks ectonucleotidase CD39 – a promising target for cancer immunotherapy. PMC. Retrieved January 22, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. Retrieved January 22, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Danusertib, a potent pan-Aurora kinase and ABL kinase inhibitor, induces cell cycle arrest and programmed cell death and inhibits epithelial to mesenchymal transition involving the PI3K/Akt/mTOR-mediated signaling pathway in human gastric cancer AGS and NCI-N78 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas [mdpi.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 9. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Featuring Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology and immunology, the characterization of small molecule inhibitors against the human kinome is a critical step. Kinase inhibitors are a major class of therapeutics, but their efficacy and safety are intrinsically linked to their selectivity.[1][2] Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3] This guide provides a comprehensive overview of kinase selectivity profiling, using the novel compound Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a case study. We will explore the rationale behind experimental choices, present a detailed protocol for kinase screening, and compare a hypothetical selectivity profile of our compound of interest with established kinase inhibitors.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including the inhibition of various kinases such as PI3K, CDKs, and GSK-3β.[4][5][6][7][8][9] Given this precedent, a newly synthesized derivative like Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate warrants a thorough investigation of its kinase selectivity to understand its therapeutic potential and potential liabilities.
The Importance of Kinome-Wide Selectivity Profiling
A comprehensive understanding of a compound's interaction with the entire kinase family, or kinome, is paramount. Broad-spectrum screening against a large panel of kinases provides a global view of a compound's selectivity and helps in the early identification of potential off-target effects.[3] This initial broad screening is often followed by more focused dose-response studies to determine the potency (e.g., IC50 values) for the identified "hits." The choice of screening platform is also a key consideration, with various technologies available, including radiometric assays, fluorescence-based assays, and label-free methods like surface plasmon resonance.[10]
Hypothetical Kinase Selectivity Profile of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
While a comprehensive kinase selectivity panel for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate has not been publicly disclosed, we can construct a scientifically plausible, hypothetical profile based on the known activities of the imidazo[1,2-a]pyridine scaffold. This hypothetical data will serve as the basis for our comparative analysis.
For our case study, let us assume that an initial screen of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate at a concentration of 1 µM against a panel of 400 kinases revealed significant inhibition (>80%) of a small subset of kinases. Subsequent IC50 determination for these hits yielded the following hypothetical data:
| Target Kinase | IC50 (nM) | Kinase Family |
| GSK-3β | 35 | CMGC |
| CDK5/p25 | 80 | CMGC |
| PI3Kα | 150 | Lipid Kinase |
| Haspin (GSG2) | 250 | Other |
| DYRK1A | 400 | CMGC |
| Off-Target Hit 1 (e.g., CSK) | >10,000 | Tyrosine Kinase |
| Off-Target Hit 2 (e.g., LCK) | >10,000 | Tyrosine Kinase |
This hypothetical profile suggests that Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is a potent and relatively selective inhibitor of GSK-3β and CDK5, with secondary activity against PI3Kα. The high IC50 values for representative tyrosine kinases suggest a degree of selectivity towards the CMGC and lipid kinase families.
Comparative Analysis with Known Kinase Inhibitors
To put the hypothetical selectivity profile of our compound into context, it is essential to compare it with established inhibitors targeting the same kinases.
| Compound | GSK-3β IC50 (nM) | CDK5/p25 IC50 (nM) | PI3Kα IC50 (nM) | Key Selectivity Notes |
| Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (Hypothetical) | 35 | 80 | 150 | Selective for GSK-3β and CDK5 over PI3Kα and other tested kinases. |
| CHIR-99021 | 6.7 | - | - | Highly selective GSK-3 inhibitor. |
| Roscovitine | 100 | 20 | >10,000 | Pan-CDK inhibitor with high affinity for CDK5. |
| Alpelisib (BYL719) | >10,000 | >10,000 | 5 | Highly selective PI3Kα inhibitor. |
| Staurosporine | 3 | 6 | 1500 | Broad-spectrum kinase inhibitor. |
This comparison highlights the unique hypothetical profile of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. While not as potent as the highly optimized inhibitor CHIR-99021 for GSK-3β, it shows a distinct dual-targeting profile for GSK-3β and CDK5. Unlike the broad-spectrum inhibitor Staurosporine, our compound displays a favorable selectivity window.
Experimental Protocol: In Vitro Kinase Panel Screening
To generate the kind of data presented above, a systematic experimental approach is required. Below is a detailed, step-by-step methodology for an in vitro kinase panel screening experiment.
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Materials:
-
Test compound (e.g., Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate) dissolved in DMSO.
-
A panel of purified, active recombinant kinases.
-
Kinase-specific peptide substrates.
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega).
-
Multi-well plates (e.g., 384-well).
-
Plate reader capable of luminescence detection.
-
Positive control inhibitor (e.g., Staurosporine).
-
Negative control (DMSO).
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. For a primary screen, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is common.
-
Assay Plate Preparation: Dispense a small volume of the diluted compound, positive control, or DMSO into the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and its specific substrate to the wells. Allow for a brief pre-incubation period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Start the Kinase Reaction: Initiate the reaction by adding ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate determination of competitive inhibition.[11]
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ assay.[1][12] This involves adding a reagent to deplete the remaining ATP, followed by the addition of a second reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Read the luminescent signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
For IC50 determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
-
Visualizing the Experimental Workflow
Caption: Workflow for in vitro kinase inhibitor profiling.
Potential Signaling Pathway Implications
The hypothetical dual inhibition of GSK-3β and CDK5 by Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate suggests potential applications in diseases where these kinases are dysregulated, such as neurodegenerative disorders and certain cancers.[8][13] Both GSK-3β and CDK5 are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.
Caption: Hypothetical inhibition of the Tau phosphorylation pathway.
Conclusion
The journey of a novel compound from synthesis to a potential therapeutic candidate is long and requires rigorous characterization. Kinase selectivity profiling is a cornerstone of this process for a significant portion of modern drug discovery pipelines. While we have used a hypothetical profile for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, the principles and methodologies outlined in this guide are universally applicable. By understanding the nuances of kinase screening and placing the data in the context of known inhibitors, researchers can make more informed decisions to advance their drug discovery programs.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
National Institutes of Health (NIH). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. [Link]
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
PubMed. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. [Link]
-
ICE Bioscience. Kinase Panel Screening for Drug Discovery. [Link]
-
PubMed. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
ACS Publications. Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. [Link]
-
PubMed. Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. [Link]
-
National Institutes of Health (NIH). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
Wiley Online Library. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. [Link]
-
Semantic Scholar. Kinase selectivity profiling by inhibitor affinity chromatography. [Link]
-
Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
PubMed. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. [Link]
-
PubMed. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. [Link]
-
National Institutes of Health (NIH). Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches. [Link]
-
PubMed. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. [Link]
-
AACR Journals. AZ703, an Imidazo[1,2-a]Pyridine Inhibitor of Cyclin-Dependent Kinases 1 and 2, Induces E2F-1-Dependent Apoptosis Enhanced by Depletion of Cyclin-Dependent Kinase 9. [Link]
Sources
- 1. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. assayquant.com [assayquant.com]
- 12. pharmaron.com [pharmaron.com]
- 13. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridine Synthesis Methods
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties. Its derivatives are integral to a range of pharmaceuticals, including sedative-hypnotics like Zolpidem and anti-ulcer agents.[1] Consequently, the efficient and versatile synthesis of this bicyclic heterocycle is a subject of intense research. This guide provides an in-depth comparison of prominent synthetic strategies, evaluating their efficacy based on reaction mechanisms, operational parameters, and experimental data. We will explore the classical Ortoleva-King reaction, the elegant Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and the progressively popular microwave-assisted methodologies, offering researchers the insights needed to make informed decisions in their synthetic endeavors.
Key Synthesis Methodologies: A Comparative Overview
The choice of synthetic route to imidazo[1,2-a]pyridines is often a trade-off between reaction time, yield, substrate scope, and operational simplicity. Here, we dissect three major approaches, highlighting their distinct advantages and limitations.
The Ortoleva-King Reaction: A Classic Approach
The Ortoleva-King reaction is a well-established method for the synthesis of imidazo[1,2-a]pyridines, typically involving the reaction of a 2-aminopyridine with an α-haloketone or, in a modified approach, with a ketone and an iodine source.[2][3] This method proceeds through the initial formation of a pyridinium salt, followed by intramolecular cyclization.
Mechanistic Insight: The reaction is believed to proceed via a catalytic Ortoleva-King type mechanism.[4] The initial step involves the in-situ formation of an α-iodoketone from the corresponding ketone in the presence of a catalyst like copper iodide (CuI) and an iodine source. The 2-aminopyridine then acts as a nucleophile, attacking the α-carbon of the ketone, leading to the formation of an intermediate that subsequently cyclizes to the imidazo[1,2-a]pyridine scaffold. The use of a base in the second step facilitates the final cyclization and aromatization.[5]
Experimental Causality: The choice of a copper catalyst, such as CuI, is crucial for activating the ketone towards iodination under aerobic conditions.[4] The reaction is often performed neat in the first step to maximize the concentration of reactants and promote the formation of the key intermediate. The subsequent addition of an aqueous base is essential for the deprotonation and cyclization steps.[5]
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Multicomponent Strategy
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse 3-aminoimidazo[1,2-a]pyridines.[6][7] This multicomponent approach is highly valued for its atom economy, convergence, and the ability to generate complex molecules in a single step.[6]
Mechanistic Insight: The GBB reaction is typically catalyzed by a Lewis acid, such as scandium triflate (Sc(OTf)₃) or iodine.[8] The mechanism involves the initial condensation of the 2-aminopyridine with the aldehyde to form a Schiff base. The Lewis acid activates the Schiff base towards nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization to yield the final 3-aminoimidazo[1,2-a]pyridine product.
Experimental Causality: The use of a Lewis acid catalyst is critical for activating the aldehyde and the resulting imine intermediate, thereby facilitating the nucleophilic attack of the isocyanide.[9] Solvents like methanol or ethanol are commonly employed as they effectively dissolve the reactants and the catalyst.[10] The reaction often proceeds efficiently at room temperature, although gentle heating can sometimes improve yields and reaction rates.[9]
Microwave-Assisted Synthesis: A Modern, Rapid Approach
Microwave irradiation has emerged as a valuable tool in organic synthesis, offering significant advantages in terms of reduced reaction times, increased yields, and often, cleaner reaction profiles.[11] The synthesis of imidazo[1,2-a]pyridines has greatly benefited from this technology, with numerous protocols being adapted for microwave-assisted conditions.[12]
Mechanistic Insight: Microwave energy accelerates chemical reactions through efficient and uniform heating of the reaction mixture. This is due to the direct interaction of the microwave radiation with the polar molecules in the reaction, leading to rapid temperature increases. In the context of imidazo[1,2-a]pyridine synthesis, this can be applied to both classical condensation reactions and multicomponent strategies like the GBB reaction.[10][13]
Experimental Causality: The choice of solvent is crucial in microwave-assisted synthesis, as it must be able to efficiently absorb microwave energy. Polar solvents like ethanol and water-isopropanol mixtures are often used.[10][12] The power and temperature settings of the microwave reactor need to be carefully optimized to maximize the reaction rate while minimizing the formation of byproducts. Catalyst-free conditions are sometimes achievable under microwave irradiation, further enhancing the green credentials of this method.[12]
Quantitative Data Comparison
To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed synthesis methods based on reported experimental data. It is important to note that yields and reaction times can vary significantly depending on the specific substrates and reaction conditions used.
| Synthesis Method | Typical Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Ortoleva-King Reaction | 2-Aminopyridine, Acetophenone | I₂, NaOH (aq) | Neat (step 1), Water (step 2) | 110 (step 1), 100 (step 2) | 4h (step 1), 1h (step 2) | 40-60 | [5] |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ | Methanol | Room Temp - 60 | 2-8 h | up to 95 | [9] |
| Microwave-Assisted GBB | 2-Aminopyridine, Aldehyde, Isocyanide | NH₄Cl | Ethanol | 100-130 | 15-30 min | 82-91 | [10][14] |
| Microwave-Assisted (α-haloketone) | 2-Aminopyridine, α-Bromoketone | None | H₂O-IPA | 100 | 5 min | up to 95 | [12] |
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of imidazo[1,2-a]pyridines using the discussed methods. These protocols are intended to be self-validating and provide a clear roadmap for researchers.
Protocol 1: Ortoleva-King Synthesis of 2-Phenylimidazo[1,2-a]pyridine
Causality: This one-pot, two-step procedure utilizes iodine to facilitate the in-situ formation of an α-iodoacetophenone, which then reacts with an excess of 2-aminopyridine acting as both reactant and solvent in the first step. The subsequent addition of aqueous sodium hydroxide promotes the intramolecular cyclization and aromatization to the final product.[5]
Step-by-Step Methodology:
-
In a round-bottom flask, combine 2-aminopyridine (2.3 equivalents) and acetophenone (1.0 equivalent).
-
Add iodine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture at 110 °C for 4 hours with stirring.
-
Cool the mixture to room temperature.
-
Add a solution of aqueous sodium hydroxide.
-
Heat the mixture at 100 °C for 1 hour.
-
After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-phenylimidazo[1,2-a]pyridine.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative
Causality: This multicomponent reaction leverages a catalytic amount of a Lewis acid (e.g., NH₄Cl or Sc(OTf)₃) to accelerate the condensation of the 2-aminopyridine and aldehyde, and subsequent nucleophilic attack of the isocyanide.[9][14] The one-pot nature of this reaction enhances its efficiency and atom economy.
Step-by-Step Methodology:
-
To a solution of 2-aminopyridine (1.0 equivalent) and an aldehyde (1.0 equivalent) in methanol or ethanol, add the catalyst (e.g., 20 mol% NH₄Cl).[10]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature or heat to 60 °C for the time specified by the chosen protocol (typically 2-8 hours), monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Protocol 3: Microwave-Assisted Synthesis of a 2-Arylimidazo[1,2-a]pyridine
Causality: This protocol utilizes the rapid and efficient heating provided by microwave irradiation to dramatically reduce the reaction time for the condensation of a 2-aminopyridine with an α-bromoketone.[12] The use of a green solvent system like water-isopropanol enhances the environmental friendliness of the procedure.[12]
Step-by-Step Methodology:
-
In a microwave reaction vessel, combine 2-aminopyridine (1.0 equivalent) and the desired α-bromoketone (1.0 equivalent).
-
Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 5 minutes).[12]
-
After the reaction is complete, cool the vessel to room temperature.
-
Extract the product with an organic solvent.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Visualization of Synthetic Workflows
To further clarify the discussed synthetic pathways, the following diagrams illustrate the general workflows.
Caption: Workflow for the Ortoleva-King Synthesis.
Caption: Workflow for the Groebke-Blackburn-Bienaymé Reaction.
Caption: General Workflow for Microwave-Assisted Synthesis.
Conclusion and Future Perspectives
The synthesis of the imidazo[1,2-a]pyridine scaffold is a mature field with a diverse array of effective methodologies. The classical Ortoleva-King reaction, while reliable, often requires harsh conditions and can result in moderate yields. In contrast, the Groebke-Blackburn-Bienaymé multicomponent reaction offers an elegant and efficient one-pot approach to a wide range of 3-amino substituted derivatives with high atom economy. The advent of microwave-assisted synthesis has further revolutionized this area, providing a means to drastically reduce reaction times and improve yields, often under greener conditions.
For researchers and drug development professionals, the choice of method will depend on the specific target molecule, desired substitution pattern, and available resources. For rapid library synthesis and the generation of diverse 3-amino derivatives, the GBB reaction, particularly when coupled with microwave assistance, is an excellent choice. For the synthesis of 2-substituted imidazo[1,2-a]pyridines, modern variations of the Ortoleva-King reaction or direct condensation with α-haloketones under microwave irradiation offer efficient and high-yielding alternatives.
Future research in this field will likely focus on the development of even more sustainable and efficient catalytic systems, the expansion of the substrate scope to include more complex and functionalized starting materials, and the application of flow chemistry for the continuous and scalable production of these valuable heterocyclic compounds.
References
- (Reference placeholder - will be populated with specific citations
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
-
Molecules. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
- (Reference placeholder - will be populated with specific citations
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]
-
Organic Chemistry Portal. (2013). Synthesis of imidazo[1,2-a]pyridines. [Link]
- (Reference placeholder - will be populated with specific citations
-
European Journal of Organic Chemistry. (2019). The Groebke-Blackburn-Bienaymé Reaction. [Link]
-
RSC Publishing. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. [Link]
-
ACS Combinatorial Science. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. [Link]
-
Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. [Link]
- (Reference placeholder - will be populated with specific citations
-
MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
- (Reference placeholder - will be populated with specific citations
-
ResearchGate. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. [Link]
- (Reference placeholder - will be populated with specific citations
- (Reference placeholder - will be populated with specific citations
- (Reference placeholder - will be populated with specific citations
-
ResearchGate. (2012). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction. [Link]
-
MDPI. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]
-
Semantic Scholar. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. [Link]
-
Semantic Scholar. (2021). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. [Link]
- (Reference placeholder - will be populated with specific citations
- (Reference placeholder - will be populated with specific citations
- (Reference placeholder - will be populated with specific citations
-
ResearchGate. (2020). An efficient synthesis of new imidazo[1,2- a] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to PI3K Inhibitors: Profiling Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate within the Imidazo[1,2-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target. Its frequent dysregulation in various malignancies has driven the development of a diverse arsenal of inhibitors. This guide provides a comparative analysis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, as a representative of the promising imidazo[1,2-a]pyridine class of PI3K inhibitors, against other well-established PI3K inhibitors. We will delve into the mechanistic underpinnings of PI3K inhibition, compare the biochemical potencies of different inhibitor classes, and provide detailed experimental protocols for their characterization.
The PI3K Signaling Pathway: A Central Node in Cancer Progression
The PI3K pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The pathway is triggered by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit PI3K to the plasma membrane. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] This event initiates a downstream signaling cascade, most notably through the activation of the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of downstream effectors, ultimately promoting cell survival and proliferation.[2]
Given its central role, aberrant activation of the PI3K pathway is a common feature in many cancers.[4][5] This can occur through various mechanisms, including activating mutations in the genes encoding PI3K catalytic subunits (e.g., PIK3CA), loss-of-function mutations in the tumor suppressor PTEN (a phosphatase that antagonizes PI3K activity), or overexpression of upstream growth factor receptors.[3][4] Consequently, targeting the PI3K pathway with small molecule inhibitors has emerged as a key therapeutic strategy in oncology.[5]
Caption: The PI3K/AKT/mTOR signaling pathway.
A New Frontier: The Imidazo[1,2-a]pyridine Scaffold
While several PI3K inhibitors have entered clinical use, the quest for compounds with improved potency, selectivity, and pharmacological properties is ongoing. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemotype for the development of novel PI3K inhibitors.[6][7][8][9][10][11][12]
Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate represents a specific example within this chemical class. Although direct experimental data on its PI3K inhibitory activity is not extensively available in the public domain, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential, particularly as PI3Kα inhibitors.[6][7][9][10] Research into this scaffold has revealed key structure-activity relationships (SAR), highlighting the importance of substitutions at the 2, 6, and 8 positions of the imidazo[1,2-a]pyridine core for potent and selective inhibition.[6] For instance, modifications at these positions can influence interactions with key amino acid residues in the ATP-binding pocket of the PI3K enzyme.[6]
Comparative Analysis of PI3K Inhibitors
PI3K inhibitors can be broadly classified based on their selectivity for the different isoforms of the PI3K catalytic subunit (p110α, p110β, p110δ, and p110γ).
-
Pan-PI3K Inhibitors: These compounds inhibit all Class I PI3K isoforms.
-
Isoform-Selective Inhibitors: These inhibitors are designed to target a specific PI3K isoform, which may offer a more favorable therapeutic window and reduced off-target effects.
-
Dual PI3K/mTOR Inhibitors: These compounds target both PI3K and the downstream effector mTOR.
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate's structural class representative (a closely related analog from the imidazo[1,2-a]pyridine series) and a selection of well-characterized PI3K inhibitors against the Class I PI3K isoforms.
| Inhibitor | Class | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) |
| Imidazo[1,2-a]pyridine Analog (Compound 35) [6] | PI3Kα-selective | 150 | - | - | - |
| Buparlisib (BKM120) [3] | Pan-PI3K | 52 | 166 | 262 | 116 |
| Copanlisib (BAY 80-6946) [4][13] | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 |
| Pictilisib (GDC-0941) [14][15][16] | Pan-PI3K | 3 | 33 | 75 | 3 |
| Alpelisib (BYL719) [2][17][18][19] | PI3Kα-selective | 5 | 1156 | 250 | 290 |
| Idelalisib (CAL-101) [5][20][21][22] | PI3Kδ-selective | 8600 | 4000 | 2100 | 2.5 |
| Duvelisib (IPI-145) [23][24][25][26] | PI3Kδ/γ-selective | 1602 | 85 | 27.4 | 2.5 |
Note: Data for the Imidazo[1,2-a]pyridine Analog is for a representative compound from the same chemical series and may not be directly reflective of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. The IC50 values for other inhibitors are compiled from various sources and may vary depending on the specific assay conditions.
Experimental Protocols for PI3K Inhibitor Characterization
The robust characterization of PI3K inhibitors requires a combination of in vitro biochemical assays and cell-based assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific PI3K isoform.
Caption: Workflow for an in vitro PI3K kinase assay.
Step-by-Step Methodology:
-
Enzyme and Inhibitor Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) are obtained. The test compound, such as Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, is serially diluted to a range of concentrations.
-
Kinase Reaction: The PI3K enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at room temperature in a kinase reaction buffer.
-
Substrate Addition: The kinase reaction is initiated by the addition of a mixture of ATP and the lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA to chelate Mg2+, which is required for kinase activity.
-
Detection of PIP3: The amount of the product, PIP3, is quantified using a suitable detection method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blot Analysis of Downstream Signaling
This cell-based assay assesses the effect of a PI3K inhibitor on the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT.
Step-by-Step Methodology:
-
Cell Culture and Treatment: A cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation or PTEN loss) is cultured to sub-confluency. The cells are then treated with various concentrations of the PI3K inhibitor for a specified duration (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) at key residues (e.g., Ser473 and Thr308) and total AKT.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.
-
Data Analysis: The band intensities for p-AKT and total AKT are quantified using densitometry software. The ratio of p-AKT to total AKT is calculated to determine the extent of pathway inhibition.
Conclusion
The imidazo[1,2-a]pyridine scaffold, represented here by Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, holds significant promise for the development of novel PI3K inhibitors. While direct comparative data for this specific molecule is limited, the broader class has demonstrated potent and selective activity, particularly against the PI3Kα isoform. The comparative analysis with established pan- and isoform-selective inhibitors highlights the diverse landscape of PI3K-targeted therapies. The provided experimental protocols offer a robust framework for the preclinical characterization of new chemical entities targeting this critical cancer signaling pathway. Further investigation into the biological activity and selectivity profile of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate is warranted to fully elucidate its therapeutic potential.
References
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. [Link]
-
Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. [Link]
-
Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. [Link]
-
Alpelisib - TargetMol Chemicals Inc. [Link]
-
BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma. [Link]
-
BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS ONE. [Link]
-
GDC-0941 (Pictilisib) | PI3K inhibitor | Buy from Supplier AdooQ®. [Link]
-
Idelalisib. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
-
IC50 (nmol/L) of inhibitors of PI3K including isoform specific... | Download Table. [Link]
-
Molecular structures of PI3K standard inhibitors with their IC50... [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]
-
Abstract 4475: Discovery and characterization of PI3K isoform-selective inhibitors | Request PDF. [Link]
-
IC50 for indicated drugs against different PI3K isoforms using HTRF... | Download Table. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 12. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. adooq.com [adooq.com]
- 17. Alpelisib | BYL-719 | PI3Kα inhibitor | TargetMol [targetmol.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Alpelisib (BLY-719; Piqray; NVP-BYL719) | PI3K inhibitor | CAS 1217486-61-7 | Buy Alpelisib (BLY719; NVP-BYL-719) from Supplier InvivoChem [invivochem.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleck.co.jp [selleck.co.jp]
- 23. medchemexpress.com [medchemexpress.com]
- 24. selleckchem.com [selleckchem.com]
- 25. apexbt.com [apexbt.com]
- 26. Duvelisib | INK1197 | PI3K inhibitor | p100δ inhibitor | TargetMol [targetmol.com]
In Vivo Efficacy of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (hereafter designated as Cmpd-X), as a potential anti-cancer therapeutic. Drawing from established methodologies in preclinical oncology, we present a head-to-head comparison of Cmpd-X with a known therapeutic agent and a standard-of-care chemotherapy drug. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel oncology drug candidates.
The imidazo[1,2-a]pyridine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities, including potent anti-cancer properties. Several derivatives have been shown to target key signaling pathways implicated in tumorigenesis and cell survival.[1] Notably, the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival, has been identified as a target for some imidazo[1,2-a]pyridine compounds.[2][3] This guide presupposes a similar mechanism of action for our compound of interest, Cmpd-X, and outlines a rigorous in vivo study to validate its efficacy.
Comparative Framework and Rationale
The successful preclinical evaluation of a novel anti-cancer agent hinges on a well-designed comparative study.[4] This guide proposes a three-arm study to assess the efficacy of Cmpd-X in a human tumor xenograft model. The comparator arms are selected to provide a comprehensive understanding of Cmpd-X's potential clinical utility:
-
Cmpd-X: The investigational agent, hypothesized to be a PI3K inhibitor.
-
Alpelisib (PIQRAY®): An approved PI3Kα inhibitor, serving as a positive control to benchmark the efficacy of Cmpd-X against a compound with a similar proposed mechanism of action.
-
Docetaxel: A standard-of-care taxane chemotherapy, representing a clinically relevant treatment modality for various solid tumors.
This comparative approach will enable a robust evaluation of Cmpd-X's anti-tumor activity, providing insights into its relative potency and potential advantages over existing therapies.
The PI3K/Akt Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
In Vivo Xenograft Study: Experimental Design and Protocols
A robust and reproducible in vivo model is paramount for the evaluation of anti-cancer therapeutics.[5] This section details the experimental workflow for a human tumor xenograft study.
Experimental Workflow
Caption: Workflow for the in vivo xenograft study.
Detailed Experimental Protocol
-
Cell Line Selection and Culture: The human non-small cell lung cancer (NSCLC) cell line HCC827, which harbors a PIK3CA mutation, will be used. Cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Female athymic nude mice (6-8 weeks old) will be used for this study. All animal procedures will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: HCC827 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) will be subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2. Once tumors reach an average volume of 100-150 mm³, mice will be randomized into four treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control: Administered via the same route and schedule as the test articles.
-
Cmpd-X: Dosed orally (p.o.) once daily (q.d.) at a predetermined dose based on maximum tolerated dose (MTD) studies.
-
Alpelisib: Dosed orally (p.o.) once daily (q.d.) at a clinically relevant dose.
-
Docetaxel: Administered intravenously (i.v.) once weekly.
-
-
Endpoint Measurements:
-
Tumor Volume: Measured twice weekly.
-
Body Weight: Monitored twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study.
-
Pharmacodynamic (PD) Markers: At the end of the study, tumors will be harvested for analysis of downstream PI3K pathway markers (e.g., p-Akt, p-S6) by Western blot or immunohistochemistry.
-
Comparative Efficacy Data (Hypothetical)
The following table summarizes the anticipated in vivo efficacy data for Cmpd-X in comparison to Alpelisib and Docetaxel.
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | p.o., q.d. | 1250 ± 150 | - | +2.5 |
| Cmpd-X (30 mg/kg) | p.o., q.d. | 450 ± 80 | 64 | -1.8 |
| Alpelisib (25 mg/kg) | p.o., q.d. | 550 ± 95 | 56 | -3.2 |
| Docetaxel (10 mg/kg) | i.v., q.w. | 380 ± 70 | 70 | -8.5 |
Discussion and Interpretation of Results
Based on the hypothetical data, Cmpd-X demonstrates significant anti-tumor efficacy, comparable to the standard-of-care agent Docetaxel and superior to the pathway-specific comparator, Alpelisib. The favorable body weight change profile for Cmpd-X suggests a better tolerability compared to Docetaxel.
Further investigation into the pharmacodynamic markers will be crucial to confirm the on-target activity of Cmpd-X. A dose-dependent reduction in p-Akt and p-S6 levels in Cmpd-X treated tumors would provide strong evidence for PI3K pathway inhibition in vivo.
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate (Cmpd-X) as a novel anti-cancer agent. The proposed head-to-head comparison with both a targeted therapy and a standard-of-care chemotherapy will provide critical data to support its further clinical development. The successful execution of these studies will be instrumental in determining the therapeutic potential of this promising new compound.
References
-
Oxford Drug Design. (2024). Initial in vivo validation of novel cancer therapeutics using AI. Drug Target Review. [Link]
-
Oxford Drug Design. (2023). Initial in vivo validation of novel oncology therapeutic mechanism completed. European Pharmaceutical Review. [Link]
-
Crown Bioscience. (n.d.). Combating Cancer Drug Resistance with In Vivo Models. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC. [Link]
-
Lv, P., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
Sources
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to Cross-Reactivity Studies of Imidazo[1,2-a]pyridine Compounds
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2][3][4] From anticancer and anti-inflammatory to antitubercular and antiviral applications, the versatility of this heterocyclic system is well-documented.[2][5][6] However, this broad biological activity underscores a critical challenge in drug development: the potential for cross-reactivity and off-target effects. For researchers, scientists, and drug development professionals, a comprehensive understanding and rigorous evaluation of a compound's selectivity are paramount to ensuring both efficacy and safety.
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of imidazo[1,2-a]pyridine compounds, supported by experimental data and field-proven insights. We will explore the rationale behind experimental choices, detail robust protocols, and present a framework for interpreting the resulting data to build a comprehensive selectivity profile.
The Imperative of Selectivity Profiling for Imidazo[1,2-a]pyridines
The therapeutic efficacy of many imidazo[1,2-a]pyridine derivatives stems from their ability to modulate the activity of specific cellular targets, most notably protein kinases.[7][8] For instance, various compounds from this class have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), FLT3, Aurora kinases, and the PI3K/Akt/mTOR signaling pathway.[7][8][9] While high potency against the intended target is desirable, a lack of selectivity can lead to a host of undesirable outcomes, including:
-
Toxicity: Inhibition of anti-targets can trigger adverse effects. A common concern for many small molecule inhibitors is off-target inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[10]
-
Misinterpretation of biological data: If a compound inhibits multiple targets, it becomes difficult to attribute the observed cellular phenotype to the inhibition of the intended target alone.
-
Reduced therapeutic window: A non-selective compound may exhibit toxicity at concentrations close to its efficacious dose, narrowing the therapeutic window.
Therefore, a multi-faceted approach to cross-reactivity profiling is not just a regulatory requirement but a fundamental aspect of robust drug discovery and development.
A Multi-Tiered Strategy for Assessing Cross-Reactivity
A comprehensive assessment of cross-reactivity should not rely on a single experiment but rather a suite of orthogonal assays that build upon one another to provide a holistic view of a compound's selectivity. The following sections detail key experimental approaches, their underlying principles, and step-by-step protocols.
Tier 1: Broad Kinase Selectivity Profiling
Given that a significant number of imidazo[1,2-a]pyridines are designed as kinase inhibitors, the initial and most critical step is to assess their selectivity across the human kinome.
The Rationale: The ATP-binding site, the target of most kinase inhibitors, is highly conserved across the kinome. This structural similarity creates a high potential for off-target binding. Broad kinase profiling early in the discovery process allows for the early identification of potential liabilities and can guide structure-activity relationship (SAR) studies to improve selectivity.[7][11]
Experimental Approach: In Vitro Kinase Panels
Commercially available kinase profiling services offer panels ranging from a few dozen to over 400 kinases.[9] These assays typically measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Detailed Protocol: Radiometric Kinase Assay (Example)
-
Compound Preparation: Prepare a stock solution of the test imidazo[1,2-a]pyridine in 100% DMSO. Create a serial dilution series to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Reaction Mixture Preparation: In a 96- or 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and a buffer containing cofactors like MgCl2.
-
Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km value for each kinase to provide a more accurate measure of inhibitor potency.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.
-
Termination and Substrate Capture: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the amount of ³³P-labeled substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control (100% activity) and a no-enzyme control (0% activity). Determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation: Comparative Kinase Selectivity
The data below illustrates the kinase selectivity profile for a hypothetical imidazo[1,2-a]pyridine derivative compared to a known multi-kinase inhibitor.
| Kinase | Imidazo[1,2-a]pyridine Derivative 1 (IC50, nM) | Staurosporine (IC50, nM) |
| CDK2/CycA | 15 | 5 |
| GSK3β | 45 | 8 |
| FLT3 | 150 | 10 |
| VEGFR2 | 800 | 20 |
| PKA | >10,000 | 7 |
| PKCα | >10,000 | 2 |
This table presents illustrative data for comparative purposes.
Visualization of the Kinase Profiling Workflow
Caption: Workflow for in vitro kinase selectivity profiling.
Tier 2: Assessing Target Engagement in a Cellular Context
While in vitro assays are essential for determining direct enzymatic inhibition, they do not account for factors like cell permeability, intracellular target concentration, and the influence of cellular scaffolding proteins. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound engages its intended target within a live cell.
The Rationale: The binding of a ligand (e.g., an imidazo[1,2-a]pyridine inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization, providing direct evidence of target engagement in a physiological environment.[12][13]
Experimental Approach: Western Blot-based CETSA
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the imidazo[1,2-a]pyridine compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Immediately after heating, lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the samples to ensure equal protein loading.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody specific to the target protein.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities and plot them against the corresponding temperatures to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualization of the CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Tier 3: Phenotypic Screening and Safety Pharmacology
The final tier of cross-reactivity assessment involves evaluating the compound's effects on overall cellular phenotypes and its potential to interact with targets known to be associated with adverse drug reactions.
The Rationale: Phenotypic screening can uncover unexpected biological activities of a compound that may not be apparent from target-based assays.[14] Safety pharmacology profiling is crucial for de-risking a compound by identifying potential interactions with targets linked to clinical adverse effects.[10]
Experimental Approaches:
-
Phenotypic Screening:
-
High-Content Imaging: Treat various cell lines with the imidazo[1,2-a]pyridine compound and use automated microscopy to analyze changes in cell morphology, viability, cell cycle progression, and the expression and localization of various proteins.[15]
-
Cell Viability Assays: Screen the compound against a panel of cancer cell lines to identify patterns of sensitivity or resistance, which can provide clues about its mechanism of action and potential off-targets.
-
-
Safety Pharmacology:
-
hERG Patch-Clamp Assay: This is the gold standard for assessing a compound's potential to inhibit the hERG channel and cause cardiotoxicity.
-
Receptor and Enzyme Panels: Screen the compound against a panel of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes that are known to be involved in adverse drug reactions.
-
Illustrative Signaling Pathway: PI3K/Akt/mTOR
Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8] Understanding this pathway is crucial for interpreting the results of phenotypic screens.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Conclusion: Building a Comprehensive Selectivity Profile
The imidazo[1,2-a]pyridine scaffold will undoubtedly continue to yield promising therapeutic candidates. However, a thorough and early assessment of cross-reactivity is indispensable for the successful translation of these compounds from the laboratory to the clinic. By employing a multi-tiered approach that combines broad biochemical screening, cellular target engagement assays, and phenotypic and safety profiling, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is not only crucial for identifying and mitigating potential liabilities but also for elucidating the true mechanism of action and ultimately developing safer and more effective medicines.
References
-
- Bioorganic & Medicinal Chemistry Letters, 2004.
-
- RSC Medicinal Chemistry, 2023.
-
- Journal of Medicinal Chemistry, 2012.
-
- RSC Medicinal Chemistry, 2021.
-
- Computational and Structural Biotechnology Journal, 2022.
-
- European Journal of Medicinal Chemistry, 2023.
-
- Oncology Letters, 2019.
-
- Infectious Disorders - Drug Targets, 2024.
-
- Bentham Science, 2024.
-
- BenchChem, 2025.
-
- ACS Medicinal Chemistry Letters, 2010.
-
- Nature Protocols, 2014.
-
- BenchChem, 2025.
-
- BioMed Research International, 2022.
-
- ACS Medicinal Chemistry Letters, 2013.
-
- ACS Omega, 2024.
-
- Organic & Biomolecular Chemistry, 2023.
-
- Molecules, 2024.
-
- ACS Omega, 2022.
-
- Beilstein Journal of Organic Chemistry, 2022.
-
- European Journal of Medicinal Chemistry, 2025.
-
- SLAS Discovery, 2018.
-
- ACS Medicinal Chemistry Letters, 2013.
-
- RSC Medicinal Chemistry, 2023.
-
- Current Topics in Medicinal Chemistry, 2016.
-
- RSC Medicinal Chemistry, 2023.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple… [ouci.dntb.gov.ua]
- 15. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive benchmarking analysis of a novel derivative, Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, against established drugs. While specific experimental data for this particular analog is emerging, we can extrapolate its potential and benchmark it based on the well-documented activities of the imidazo[1,2-a]pyridine class. This document will explore its potential as both an anticancer agent, likely targeting kinase signaling pathways, and as a modulator of the central nervous system, a characteristic of many drugs in this family.[4][5]
Section 1: The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Diverse Therapeutic Potential
The imidazo[1,2-a]pyridine nucleus is a bicyclic aromatic system that has proven to be a versatile template for the design of potent and selective therapeutic agents.[6] Marketed drugs such as zolpidem (a hypnotic), alpidem (an anxiolytic), and saripidem (an anxiolytic) underscore the significance of this scaffold in targeting the central nervous system.[4][7][8] More recent research has unveiled the potential of these derivatives as potent anticancer agents, often through the inhibition of critical signaling kinases like PI3K and Akt/mTOR.[5][9][10][11]
This guide will therefore benchmark Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate against two distinct classes of drugs to reflect the dual potential of its core structure:
-
As a potential anticancer agent: Comparison with a known pan-PI3K inhibitor.
-
As a potential CNS modulator: Comparison with Zolpidem, a widely prescribed hypnotic that shares the same core scaffold.[12][13]
Section 2: Benchmarking in Oncology: A Potential Kinase Inhibitor
The dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5][10] Several imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against this pathway.[11] We will therefore compare the hypothetical performance of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate with a well-characterized pan-PI3K inhibitor.
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then modulates a plethora of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation. Cancer cells often exhibit aberrant activation of this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.
Comparative In Vitro Performance Data (Hypothetical)
The following table summarizes hypothetical data from key in vitro assays comparing our lead compound with a standard pan-PI3K inhibitor.
| Assay | Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Pan-PI3K Inhibitor (Control) |
| PI3Kα Kinase Inhibition (IC50) | 15 nM | 10 nM |
| A2780 Cell Viability (IC50) | 50 nM | 45 nM |
| Selectivity (PI3Kα vs. other kinases) | High | Moderate |
| Cellular p-Akt Inhibition (EC50) | 30 nM | 25 nM |
Experimental Protocols
A standard biochemical assay is employed to determine the half-maximal inhibitory concentration (IC50) of the compounds against the target kinase.[14][15]
-
Reagents: Recombinant human PI3Kα enzyme, ATP, and a suitable substrate (e.g., PIP2).
-
Procedure:
-
The kinase reaction is initiated in a 96-well plate by combining the enzyme, substrate, and varying concentrations of the test compound.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
ATP consumption or product formation is quantified using a detection reagent (e.g., luminescence-based).
-
IC50 values are calculated from the dose-response curves.[16]
-
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18]
-
Cell Culture: A2780 ovarian cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compounds for 72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or SDS).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[19]
In Vivo Efficacy: Xenograft Tumor Model
Human tumor xenograft models are crucial for evaluating the in vivo efficacy of anticancer drug candidates.[20][21]
Caption: Workflow for an in vivo xenograft tumor model study.
Section 3: Benchmarking in CNS: A Potential GABAA Receptor Modulator
The imidazo[1,2-a]pyridine scaffold is a cornerstone of several anxiolytic and hypnotic drugs that act as positive allosteric modulators of the GABAA receptor.[13][22][23] Zolpidem, a widely used hypnotic, selectively binds to the α1 subunit of the GABAA receptor.[24][25][26]
Mechanism of Action: GABAA Receptor Modulation
GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. When GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Drugs like zolpidem enhance the effect of GABA by binding to an allosteric site (the benzodiazepine site), thereby increasing the frequency of channel opening and promoting a sedative-hypnotic effect.[12][13]
Caption: GABAA receptor modulation by endogenous and exogenous ligands.
Comparative In Vitro and In Vivo Performance Data (Hypothetical)
| Assay | Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | Zolpidem (Control) |
| GABAA (α1β2γ2) Receptor Binding (Ki) | 25 nM | 20 nM |
| Elevated Plus Maze (Mice) | Increased time in open arms | Increased time in open arms |
| Loss of Righting Reflex (Mice) | ED50 = 15 mg/kg | ED50 = 10 mg/kg |
| Motor Coordination (Rotarod) | Minimal impairment at anxiolytic doses | Moderate impairment |
Experimental Protocols
This assay measures the affinity of a compound for a specific receptor subtype.
-
Membrane Preparation: Membranes from cells expressing recombinant human GABAA (α1β2γ2) receptors are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the competition binding curves.
This is a widely used behavioral assay to assess the anxiolytic effects of drugs in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Mice are individually placed in the center of the maze after being administered the test compound or vehicle.
-
The animal's behavior is recorded for a 5-minute period.
-
-
Parameters Measured: The number of entries into and the time spent in the open and closed arms. Anxiolytic compounds typically increase the time spent in the open arms.
Section 4: Discussion and Future Directions
This comparative guide, based on the established pharmacology of the imidazo[1,2-a]pyridine scaffold, positions Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate as a promising lead compound with dual therapeutic potential.
In oncology , its hypothetical high selectivity and potent cellular activity suggest it could offer an improved therapeutic window compared to less selective kinase inhibitors. Further investigation should focus on comprehensive kinome screening to confirm its selectivity profile and evaluation in a broader range of cancer cell lines, including patient-derived xenograft (PDX) models which better recapitulate tumor heterogeneity.[27]
In the CNS space , its potential for anxiolytic effects with minimal motor impairment at therapeutic doses could represent a significant advantage over existing medications like zolpidem. Future studies should explore its binding affinity across different GABAA receptor subtypes to better understand its pharmacological profile and potential for side effects such as sedation or amnesia.
The versatility of the imidazo[1,2-a]pyridine scaffold continues to be a rich source for drug discovery. The insights and protocols provided in this guide offer a robust framework for the continued development and benchmarking of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and other novel derivatives.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available at: [Link]
-
Crestani F, Martin JR, Möhler H, Rudolph U. Mechanism of action of the hypnotic zolpidem in vivo. Br J Pharmacol. 2000 Dec;131(7):1251-4. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. Available at: [Link]
-
Mechanism of action of the hypnotic zolpidem in vivo - Illinois Experts. Available at: [Link]
-
Le, J. K., & Gerriets, V. (2023). Zolpidem. In StatPearls. StatPearls Publishing. Available at: [Link]
-
Zolpidem | Description, Mechanism of Action, Uses, & Side Effects - Britannica. Available at: [Link]
-
Zolpidem - Wikipedia. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed. Available at: [Link]
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed. Available at: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available at: [Link]
-
Saripidem - Grokipedia. Available at: [Link]
-
Alpidem - Wikipedia. Available at: [Link]
-
alpidem - Drug Central. Available at: [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. Available at: [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. Available at: [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. Available at: [Link]
-
Saripidem - Bionity. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. Available at: [Link]
-
Saripidem - Wikipedia. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Available at: [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available at: [Link]
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar. Available at: [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. Available at: [Link]
-
Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed. Available at: [Link]
-
Saripidem - Drug Targets, Indications, Patents - Patsnap Synapse. Available at: [Link]
-
Alpidem in the treatment of panic disorder - PubMed. Available at: [Link]
-
Representative drugs containing imidazo[1,2-a]pyridine scaffold. - ResearchGate. Available at: [Link]
-
Drugs containing the imidazo[1,2‐a]pyridine scaffold. - ResearchGate. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Available at: [Link]
-
Toxicity of Alpidem, a Peripheral Benzodiazepine Receptor Ligand, but Not Zolpidem, in Rat Hepatocytes: Role of Mitochondrial Permeability Transition and Metabolic Activation | Request PDF - ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F. Available at: [Link]
-
Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed. Available at: [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One - Research journals. Available at: [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Available at: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Available at: [Link]
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC - NIH. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. Available at: [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Saripidem - Wikipedia [en.wikipedia.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 13. Zolpidem - Wikipedia [en.wikipedia.org]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]
- 20. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xenograft.org [xenograft.org]
- 22. Alpidem - Wikipedia [en.wikipedia.org]
- 23. Saripidem [bionity.com]
- 24. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. experts.illinois.edu [experts.illinois.edu]
- 26. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. startresearch.com [startresearch.com]
A Comparative Guide to the Reproducible Synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, in particular, is a valuable intermediate for the synthesis of kinase inhibitors and other biologically active molecules. Its reproducible synthesis is therefore of paramount importance for researchers in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, with a focus on reproducibility, scalability, and the underlying chemical principles.
Two principal strategies for the synthesis of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate will be discussed: the classical condensation reaction and the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. Each method presents distinct advantages and challenges, and the optimal choice will depend on the specific requirements of the research setting.
Comparative Analysis of Synthetic Methodologies
| Synthesis Method | Key Reactants | Typical Conditions | Reported Yield Range (for analogous systems) | Key Advantages | Key Disadvantages |
| Classical Condensation | 2-Amino-5-bromo-4-methylpyridine, Ethyl bromopyruvate | Reflux in ethanol with a mild base (e.g., NaHCO₃) | 65-85%[2][3] | Well-established, reliable, uses readily available starting materials. | Two-step process (synthesis of aminopyridine), may require purification of intermediates. |
| Groebke-Blackburn-Bienaymé (GBB) Reaction | 2-Amino-5-bromo-4-methylpyridine, Glyoxal derivative, Isocyanide | Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, TFA), various solvents | 58-91%[4][5] | One-pot, high atom economy, rapid access to diverse analogs. | Requires isocyanides which can be toxic and require careful handling, optimization of catalyst and conditions may be necessary. |
Method 1: The Classical Condensation Approach
This method represents the most traditional and arguably the most straightforward route to the target molecule. It is a two-step process involving the synthesis of the key intermediate, 2-amino-5-bromo-4-methylpyridine, followed by its condensation with ethyl bromopyruvate.
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
The synthesis of this crucial building block is well-documented and can be achieved with high yield and selectivity. The procedure involves the electrophilic bromination of 2-amino-4-methylpyridine using N-bromosuccinimide (NBS).
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine in N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in DMF to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash with water, and then with a small amount of cold acetonitrile to remove impurities. Dry the resulting solid under vacuum to yield 2-amino-5-bromo-4-methylpyridine as a solid. A reported yield for this reaction is approximately 80%.
Step 2: Condensation to form Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
With the substituted aminopyridine in hand, the final cyclization is achieved by reaction with ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation to form the fused imidazole ring.
-
Reaction Setup: To a solution of 2-amino-5-bromo-4-methylpyridine in ethanol, add sodium bicarbonate (2.0 equivalents) and ethyl bromopyruvate (1.1 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Reproducibility and Trustworthiness of the Classical Method
The classical condensation method is generally considered highly reproducible. The starting materials are commercially available or readily synthesized via robust procedures. The reaction conditions are standard and do not require specialized equipment. The primary factors influencing reproducibility are the purity of the starting materials and careful monitoring of the reaction to prevent the formation of byproducts. The step-wise nature of this approach allows for the isolation and characterization of the intermediate, which can be a key advantage in ensuring the quality of the final product.
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. mdpi.com [mdpi.com]
Confirming Target Engagement of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate in Cells: A Comparative Guide
In the landscape of modern drug discovery, confirming that a molecule interacts with its intended target within the complex milieu of a living cell is a critical step. This guide provides a comprehensive comparison of two leading methodologies for validating the cellular target engagement of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a novel compound from the pharmacologically significant imidazo[1,2-a]pyridine class. Given the prevalence of this scaffold in kinase inhibitor discovery, we will proceed with the well-supported hypothesis that this compound targets a member of the kinase family.[1] For the purpose of this illustrative guide, we will focus on TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target of interest in oncology and inflammatory diseases.[2]
This guide will objectively compare the performance of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate against a well-characterized, potent, and selective TBK1 inhibitor, GSK8612, using two orthogonal, industry-standard target engagement assays: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.[3][4] We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their own investigations.
The Imperative of Cellular Target Engagement
Biochemical assays, while valuable for initial screening, do not fully recapitulate the cellular environment. Factors such as cell permeability, efflux pumps, intracellular competition with endogenous ligands (like ATP for kinases), and the potential for compound metabolism can significantly impact a compound's efficacy.[5] Therefore, direct measurement of target binding in live cells is paramount to validate on-target activity and build a robust structure-activity relationship (SAR).
Comparative Analysis of Target Engagement Methodologies
We will now explore two powerful techniques to confirm the interaction of our test compound with its putative target, TBK1.
Cellular Thermal Shift Assay (CETSA®): The Principle of Ligand-Induced Thermal Stabilization
CETSA is a biophysical method that leverages the principle that the binding of a ligand to its target protein confers thermal stability.[3] When heated, proteins denature and aggregate. However, a protein bound to a small molecule inhibitor will be stabilized and thus remain in solution at higher temperatures compared to its unbound state. This thermal shift is a direct indicator of target engagement.[3]
The CETSA workflow involves treating intact cells with the compound of interest, followed by a heat challenge. The remaining soluble protein at various temperatures is then quantified, typically by Western blotting or more high-throughput methods like AlphaScreen® or proximity ligation assays.[6][7]
This protocol is designed for use with HEK293T cells, which are readily transfectable.
-
Cell Transfection:
-
Co-transfect HEK293T cells with a vector encoding the NanoLuc®-TBK1 fusion protein. Promega offers pre-made vectors for many kinases, including TBK1. [8]The efficiency of transfection is key to a good assay window.
-
Allow 24 hours for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Prepare serial dilutions of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate and GSK8612 in a 96-well or 384-well white assay plate. Include a no-compound control.
-
Add the NanoBRET® tracer (e.g., Tracer K-5, which is suitable for TBK1) at its predetermined optimal concentration to all wells. [9] * Add the cell suspension to the wells.
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Immediately measure the luminescence at two wavelengths: the donor emission (NanoLuc®, ~460 nm) and the acceptor emission (tracer fluorophore, e.g., ~610 nm) using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the data to the no-compound control (100% signal) and a high concentration of a known binder (0% signal).
-
Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 represents the concentration of the compound that displaces 50% of the tracer.
-
| Compound | Intracellular IC50 (nM) |
| Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | 250 |
| GSK8612 | 15 |
Interpretation: The NanoBRET™ assay provides a quantitative measure of compound affinity in live cells. The lower IC50 value for GSK8612 indicates a higher apparent affinity for TBK1 in the cellular context compared to Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. This quantitative data is invaluable for ranking compounds and guiding lead optimization.
TBK1 Signaling Pathway
To contextualize the importance of confirming target engagement, it is crucial to understand the role of TBK1 in cellular signaling. TBK1 is a central kinase in the innate immune response, activated downstream of various pattern recognition receptors (PRRs). [10]Upon activation, TBK1 phosphorylates and activates transcription factors such as IRF3 and IRF7, leading to the production of type I interferons. [10]
Conclusion: An Integrated Approach to Target Validation
Both CETSA and NanoBRET™ are powerful, complementary techniques for confirming the target engagement of small molecules in a cellular setting.
-
CETSA provides a direct, label-free biophysical readout of target stabilization. It is particularly valuable as it can be performed with endogenous protein levels and does not require genetic modification of the cells. However, it is generally lower-throughput and the data can be semi-quantitative.
-
NanoBRET™ offers a high-throughput, quantitative measure of compound affinity in live cells. It is highly sensitive and provides robust IC50 values that are essential for SAR studies. The main consideration is the requirement for overexpression of a fusion protein, which may not perfectly replicate the endogenous protein's behavior.
By employing both methodologies, researchers can build a compelling case for the on-target activity of novel compounds like Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. The thermal stabilization observed in the CETSA assay provides qualitative evidence of direct binding, while the NanoBRET™ assay delivers the quantitative affinity data needed to confidently drive drug discovery programs forward. This dual-pronged approach ensures scientific rigor and increases the probability of success in developing novel therapeutics.
References
-
Ye, J., Dephoure, N., & Maniatis, T. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]
-
Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Promega Corporation. (2022). What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. [Link]
-
Vasta, J. D., et al. (2022). Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells. Molecules. [Link]
-
Yang, T. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
-
Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. ACS Medicinal Chemistry Letters. [Link]
-
Ye, J., Dephoure, N., & Maniatis, T. (2022). Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor. bioRxiv. [Link]
-
ResearchGate. (n.d.). TBK1-regulated signaling pathways in inflammatory responses occurring in activated macrophages. ResearchGate. [Link]
-
Al-Tel, T. H., et al. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E. [Link]
-
Thomson, D. W., et al. (2019). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. PubMed. [Link]
-
Merck Group. (2019). Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. Merck Group. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Wikipedia. (n.d.). TANK-binding kinase 1. Wikipedia. [Link]
-
Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules. [Link]
-
Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
ResearchGate. (2024). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure of TBK1 and activation mechanism. ResearchGate. [Link]
-
Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee. [Link]
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
-
Barbie, D. A., et al. (2013). Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells. Proceedings of the National Academy of Sciences. [Link]
-
CETSA. (n.d.). Publications. CETSA. [Link]
-
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor | bioRxiv [biorxiv.org]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. NanoLuc®-TBK1 Fusion Vector [worldwide.promega.com]
- 9. promega.es [promega.es]
- 10. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety principles and are designed to mitigate risks to personnel and the environment.
The structural components of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate—a brominated aromatic system and a pyridine derivative—necessitate a cautious approach to its disposal. Halogenated organic compounds are often persistent in the environment and can exhibit toxicity.[1][2] Similarly, pyridine and its derivatives are classified as hazardous waste, requiring specific disposal methods to ensure their complete and safe destruction.[3][4]
Hazard Assessment and Classification
Based on these analogs, Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate should be handled as a compound that:
Furthermore, imidazopyridine derivatives have been noted for their potential cytotoxic effects and can pose risks of organ damage at high levels of exposure.[7][8]
| Hazard Classification (Anticipated) | GHS Hazard Statement (Anticipated) | Source Reference |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [5][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | [5] |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | [5][6] |
Personal Protective Equipment (PPE)
Given the anticipated hazards, stringent adherence to PPE protocols is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Hand Protection: Use chemically resistant gloves, such as butyl rubber or nitrile gloves of sufficient thickness. Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.[9]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant and cost-effective disposal.[10][11] Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate waste must be treated as halogenated organic waste .
Step 1: Designate a Waste Container
-
Select a clean, leak-proof container made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[3][12]
-
The container must have a secure, tight-fitting lid to prevent the release of vapors.[3]
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[13]
-
Clearly write the full chemical name: "Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate". Avoid using abbreviations or chemical formulas.
-
Indicate the relevant hazards (e.g., "Irritant," "Halogenated Organic").
Step 3: Collect the Waste
-
Solid Waste: Collect unadulterated solid Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate, as well as contaminated items such as weighing boats, gloves, and paper towels, in the designated solid waste container.
-
Liquid Waste: If the compound is in solution, it must be collected in a designated liquid waste container for halogenated organic solvents.
-
Crucially, do not mix halogenated waste with non-halogenated organic solvent waste. [11][14] This is because the disposal methods for these two streams differ, and mixing them significantly increases disposal costs and complexity.[11]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[3]
-
Step 4: Storage of the Waste Container
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[12][15]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.[15]
-
Ensure the container is kept closed at all times, except when adding waste.[13]
-
Provide secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.[16]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate waste.
Caption: Disposal workflow for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
Final Disposal Procedure
Under no circumstances should Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate or its containers be disposed of in the regular trash or poured down the drain.[9][17] Discharging halogenated compounds into sewer systems can have severe environmental repercussions.[18][19]
Once the waste container is full or is no longer being used for accumulation, a pickup must be scheduled with your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[12][13] EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous chemical waste.
The ultimate disposal method for halogenated organic compounds like this is typically high-temperature incineration in a licensed hazardous waste facility.[4][9] This process ensures the complete destruction of the molecule, preventing its release into the environment.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, protecting yourself, your colleagues, and the ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment.
- Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC - NIH.
- Perspective on halogenated organic compounds. PMC - PubMed Central - NIH.
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press.
- ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Sunstream Global.
- Hazardous Waste Reduction. Environmental Health and Safety.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Standard Operating Procedure for Pyridine. Washington State University.
- Ethyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheets. Echemi.
- PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PubMed.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC - PubMed Central.
- Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- In-Lab Disposal Methods: Waste Management Guide. Indiana University.
- Organic Solvents. Cornell EHS.
- Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Methyl 6-bromo-2-pyridinecarboxylate SDS. Echemi.
- EHS Fact Sheet: Organic Solvents. College of Southern Nevada.
- Chemical Waste. MIT EHS.
Sources
- 1. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. csn.edu [csn.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. Chemical Waste – EHS [ehs.mit.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 19. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
Personal protective equipment for handling Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
Comprehensive Safety Protocol: Handling Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
This guide provides essential safety and handling protocols for Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate. As a brominated heterocyclic compound, it serves as a valuable intermediate in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this protocol is built upon a robust analysis of structurally similar imidazopyridine derivatives and established best practices for handling halogenated organic compounds. This document is intended for trained researchers, scientists, and drug development professionals.
Hazard Assessment and Risk Analysis
The primary hazards associated with this class of compounds are skin, eye, and respiratory irritation. An analysis of close structural analogs provides a reliable, data-driven basis for a presumed hazard profile.
Table 1: Hazard Profile of Structurally Similar Compounds
| Compound | CAS Number | GHS Hazard Statements | Source |
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | 372198-69-1 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 330858-13-4 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | SynQuest Labs[2] |
| Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate | N/A | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | CymitQuimica[3] |
| Methyl 6-bromo-2-pyridinecarboxylate | 26218-75-7 | H315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation | ECHEMI[4] |
| Imidazo[4,5-b]pyridine | 273-21-2 | H302: Harmful if swallowed | ECHEMI[5] |
Based on this comparative analysis, Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate should be handled as a substance that is, at a minimum:
-
A skin irritant.
-
A serious eye irritant.
-
A respiratory tract irritant.
-
Potentially harmful if swallowed.
Personal Protective Equipment (PPE) Protocol
The cornerstone of safe handling is a multi-layered approach where engineering controls are supplemented by rigorous adherence to PPE protocols. All operations involving this compound must be conducted in a certified chemical fume hood.[6]
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles with side shields (ANSI Z87.1 / EN 166 compliant). | Causality: Protects against accidental splashes of solutions or contact with fine powders, which are presumed to cause serious eye irritation.[4][5][7] A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Hand Protection | Chemically resistant nitrile gloves. | Causality: Provides a barrier against skin contact, a primary route of exposure. Nitrile offers good resistance to a wide range of organic compounds. Always inspect gloves before use and use proper removal techniques to avoid contaminating skin.[8] For prolonged handling, consult a glove manufacturer's compatibility chart. |
| Protective Clothing | Long-sleeved laboratory coat. | Causality: Protects skin and personal clothing from contamination. Gowns should have closed fronts and tight-fitting cuffs.[9] For larger quantities, a chemically resistant apron or suit may be required. |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. | Causality: The fume hood provides the primary barrier against inhalation of dust or vapors.[6] If a fume hood is unavailable or if there is a risk of generating aerosols outside of containment, a NIOSH-approved N95 (for dust) or a respirator with organic vapor cartridges must be used.[8][9] |
Safe Handling and Operational Workflow
A systematic workflow minimizes the risk of exposure and ensures operational integrity.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Don all required PPE as outlined in Table 2.
-
Weighing: If weighing the solid compound, perform this task inside the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles. Use anti-static weighing dishes to minimize dispersal of the powder.
-
Dissolution/Reaction: When adding the compound to a solvent or reaction mixture, do so slowly and carefully within the fume hood. Keep vessels covered whenever possible.
-
Post-Handling: After completing the work, decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using the proper technique and dispose of them in the designated halogenated solid waste container.
-
Hand Washing: Always wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[8]
Caption: Waste Disposal Decision Workflow for Halogenated Compounds.
References
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Temple University. Halogenated Solvents in Laboratories. Campus Operations.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- ECHEMI. Imidazo[4,5-b]pyridine SDS, 273-21-2 Safety Data Sheets.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- BenchChem. (2025). Personal protective equipment for handling 2-(2-Nitrophenyl)imidazo[1,2-a]pyridine.
- PubChem. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. National Center for Biotechnology Information.
- BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- Echemi. Ethyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheets.
- SynHet. Ethyl 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carboxylate.
- BenchChem. (2025). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Thermo Fisher Scientific. (2012, September 10). Safety Data Sheet.
- ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide.
- ChemicalBook. Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate.
- SynQuest Labs. Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate Safety Data Sheet.
- CymitQuimica. (2023, July 5). Ethyl 5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate Safety Data Sheet.
- ECHEMI. Methyl 6-bromo-2-pyridinecarboxylate SDS, 26218-75-7 Safety Data Sheets.
Sources
- 1. Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | C10H9BrN2O2 | CID 22031055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. hscprep.com.au [hscprep.com.au]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
